Product packaging for 6-fluoro-3-methyl-1H-indole(Cat. No.:CAS No. 1011484-23-3)

6-fluoro-3-methyl-1H-indole

Cat. No.: B2862408
CAS No.: 1011484-23-3
M. Wt: 149.168
InChI Key: BKFGKRQBSCLQNL-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-1H-indole (CAS 1011484-23-3) is a fluorinated indole derivative of significant interest in medicinal chemistry and oncology research. With a molecular formula of C9H8FN and a molecular weight of 149.16 g/mol, this compound serves as a key synthetic building block for developing novel therapeutic agents . The indole scaffold is recognized as a privileged structure in drug discovery, known for its diverse biological activities, including potential anticancer applications . Research indicates that the 6-fluoroindole moiety is particularly valuable for designing and synthesizing inhibitors of tryptophan 2,3-dioxygenase (TDO), a critical enzyme overexpressed in various tumors, including glioblastoma . TDO is a rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism, and its inhibition is a promising strategy in cancer immunotherapy . Furthermore, fluorinated compounds like this compound are strategically used to enhance the physicochemical properties, metabolic stability, and bioavailability of potential drug candidates . This product is intended for research purposes as a chemical precursor and for biological screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FN B2862408 6-fluoro-3-methyl-1H-indole CAS No. 1011484-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFGKRQBSCLQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters, and synthetic drugs. The strategic incorporation of fluorine into these privileged structures is a well-established strategy to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 6-fluoro-3-methyl-1H-indole, a fluorinated derivative of the naturally occurring compound skatole (3-methylindole)[3], represents a valuable building block for the synthesis of novel therapeutic agents. Its unique electronic properties make it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications.

Core Properties and Identification

This compound is a white solid at room temperature.[4] The introduction of a fluorine atom at the 6-position of the indole ring significantly influences the molecule's electronic distribution without drastically increasing its steric bulk, a feature highly desirable in drug design.

PropertyValueReference(s)
CAS Number 1011484-23-3[5]
Molecular Formula C₉H₈FN[5]
Molecular Weight 149.17 g/mol [6]
Appearance White Solid[4]
Melting Point 100-101 °C[4]
Purity Commercially available at ≥97% purity
Storage Store sealed in a dry place at room temperature
InChI Key BKFGKRQBSCLQNL-UHFFFAOYSA-N[5]

Synthesis of this compound

The most direct and widely applicable method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis.[7][8] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[8] For the synthesis of this compound, the logical precursors are 4-fluorophenylhydrazine and acetone (propan-2-one).

The causality behind this choice lies in the mechanism of the Fischer synthesis. The reaction proceeds through a-sigmatropic rearrangement of the protonated enehydrazine tautomer.[8] The use of acetone as the carbonyl component directly installs the required methyl group at the 3-position of the resulting indole ring. The 4-fluorophenylhydrazine ensures that the fluorine atom is positioned at the 6-position of the final indole product.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a generalized procedure and may require optimization for scale and specific laboratory conditions.

Step 1: Formation of 4-fluorophenylhydrazone of Acetone

  • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add acetone (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

  • The hydrazone can be isolated by filtration, or the reaction mixture can be carried forward directly to the next step.

Step 2: Acid-Catalyzed Cyclization

  • To the hydrazone from the previous step, add an acid catalyst. Common choices include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride (ZnCl₂).[8][9]

  • Heat the reaction mixture, typically between 80-150 °C, for 1-4 hours. The choice of temperature and catalyst is crucial; stronger acids or higher temperatures can lead to side reactions or decomposition. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water.

  • Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

Step 3: Work-up and Purification

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude solid product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford pure this compound.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Work-up cluster_2 Step 3: Purification A 4-Fluorophenylhydrazine C 4-Fluorophenylhydrazone A->C Condensation B Acetone B->C F Cyclization/[3,3]-Rearrangement C->F D Acid Catalyst (e.g., PPA, ZnCl₂) D->F E Heat (80-150°C) E->F G Neutralization & Extraction H Crude Product I Column Chromatography H->I J Pure this compound I->J

Workflow for the Fischer Indole Synthesis of this compound.

Spectroscopic Characterization

Verification of the structure of the synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. Based on published data, the following spectral characteristics are expected for this compound.[4]

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹H NMR (500 MHz, CDCl₃)7.88sN-H
7.49dd, J = 8.6, 5.4 HzH-4
7.04dd, J = 9.7, 2.2 HzH-7
6.96sH-2
6.91td, J = 9.6, 2.2 HzH-5
2.34sCH₃
¹³C NMR (125 MHz, CDCl₃)161.10, 159.22 (d)C-6 (C-F)
136.29, 136.19 (d)C-7a
125.05C-3a
121.86C-2
119.65, 119.57 (d)C-4
111.96C-3
108.03, 107.83 (d)C-5
97.42, 97.21 (d)C-7
9.72CH₃
¹⁹F NMR (470 MHz, CDCl₃)-121.75sC6-F

Note: The splitting (d) observed in the ¹³C NMR spectrum for carbons near the fluorine atom is due to C-F coupling.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[10] The introduction of a fluorine atom can enhance biological activity by improving metabolic stability (blocking sites of oxidative metabolism) and increasing binding affinity through favorable electrostatic interactions.[1]

While direct biological studies on this compound are limited, its utility is demonstrated through its incorporation into more complex molecules with significant therapeutic potential. A notable example is its use as a precursor for a novel class of indole-chalcone derivatives.

Case Study: Microtubule Targeting Anticancer Agents

A recent study highlighted the potent cytotoxic activity of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (a derivative synthesized from this compound) against metastatic colorectal cancer cells, including those resistant to the standard chemotherapeutic agent oxaliplatin.[11]

Mechanism of Action: This class of compounds was found to act as microtubule depolymerizing agents.[11] Microtubules are critical components of the cellular cytoskeleton, essential for cell division (mitosis), cell structure, and intracellular transport. By disrupting microtubule dynamics, these agents induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death) in cancer cells.[11] This mechanism is shared by highly successful anticancer drugs like the taxanes (e.g., paclitaxel) and vinca alkaloids.

The study demonstrated that the 6-fluoro substitution on the indole ring was a key contributor to the high potency of the lead compound, which exhibited activity in the single-digit nanomolar range against resistant cancer cell lines.[11] This underscores the value of this compound as a key starting material for the development of next-generation oncology drugs.

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Lead Compound Generation cluster_2 Biological Evaluation cluster_3 Preclinical Development A This compound B Chemical Derivatization (e.g., Chalcone Synthesis) A->B C Library of Analogs B->C D In Vitro Screening (e.g., Cancer Cell Lines) C->D E Mechanism of Action Studies (e.g., Microtubule Disruption) D->E F Lead Optimization E->F G In Vivo Models (e.g., Xenografts) F->G H Candidate Drug G->H

Drug discovery workflow utilizing the this compound scaffold.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Measures: Standard laboratory safety protocols should be followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a synthetically accessible and valuable building block for medicinal chemistry and drug discovery. Its properties are well-defined by a melting point of 100-101 °C and distinct NMR spectral data. The classic Fischer indole synthesis provides a reliable route for its preparation. The demonstrated success of its derivatives as potent microtubule-targeting anticancer agents highlights the significant potential of this scaffold. For researchers and drug development professionals, this compound offers a strategic entry point for creating novel, fluorinated therapeutics designed to address pressing medical needs, particularly in the field of oncology.

References

6-fluoro-3-methyl-1H-indole spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-fluoro-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic scaffold utilized in medicinal chemistry and materials science. Its structural integrity is paramount for its function and efficacy in downstream applications. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and verify the structure of this compound. By integrating field-proven insights with foundational principles, this document serves as an authoritative reference for scientists engaged in the synthesis, quality control, and application of substituted indoles.

Molecular Structure and Numbering

A precise understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with standard IUPAC numbering, is presented below. This numbering convention will be used throughout this guide for peak assignments.

Figure 1: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the electronic environment and connectivity of each atom.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal.[1]

  • Internal Standard: Modern spectrometers typically lock on the deuterium signal of the solvent, making an internal standard like tetramethylsilane (TMS) optional. Chemical shifts are referenced to the residual CHCl₃ signal at δ 7.26 ppm for ¹H NMR and the CDCl₃ triplet at δ 77.16 ppm for ¹³C NMR.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer, for instance, a 500 MHz instrument for ¹H and 125 MHz for ¹³C, to ensure high resolution and sensitivity.[2]

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and often, 2D correlation spectra (like COSY and HSQC) for unambiguous assignments.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a map of the proton environments. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the multiplicity (splitting pattern) reveals neighboring protons.

Table 1: ¹H NMR Data for this compound in CDCl₃ [2]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH -1 7.88 s (broad) - 1H
H -5 7.49 dd 8.6, 5.4 1H
H -7 7.04 dd 9.7, 2.2 1H
H -2 6.96 s (broad) - 1H
H -4 6.91 td 9.6, 2.2 1H

| CH ₃-8 | 2.34 | s | - | 3H |

Expert Interpretation:

  • N-H Proton (δ 7.88): The indole N-H proton appears as a broad singlet significantly downfield. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N atom and potential solvent exchange. Its downfield position is characteristic of acidic protons on a nitrogen within an aromatic system. In polar solvents like DMSO-d₆, this peak would be expected to shift even further downfield due to hydrogen bonding with the solvent.[3][4]

  • Aromatic Protons (δ 6.91-7.49): The three protons on the benzene ring display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

    • H-5 (δ 7.49, dd): This proton is ortho to the fluorine atom and shows a large doublet splitting from the adjacent H-4 (³J_HH = 8.6 Hz) and a smaller doublet splitting from the fluorine atom (³J_HF = 5.4 Hz).

    • H-7 (δ 7.04, dd): Located ortho to the pyrrole ring fusion, this proton is split by the fluorine atom four bonds away (⁴J_HF = 9.7 Hz) and the H-5 proton (⁴J_HH = 2.2 Hz, a smaller meta-coupling).

    • H-4 (δ 6.91, td): This proton experiences coupling to the adjacent H-5 (³J_HH = 9.6 Hz) and a nearly identical coupling to the fluorine atom three bonds away (³J_HF ≈ 9.6 Hz), resulting in a triplet-like appearance. The smaller meta-coupling to H-7 (⁴J_HH = 2.2 Hz) further splits this into a triplet of doublets.

  • Pyrrole Ring Proton H-2 (δ 6.96): This proton appears as a slightly broadened singlet. The broadening can arise from long-range coupling to the C3-methyl group. Its chemical shift is typical for the C2-proton of a 3-substituted indole.[5]

  • Methyl Protons (δ 2.34): The C3-methyl group protons appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift around 2.34 ppm is characteristic of a methyl group attached to an electron-rich aromatic ring.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The presence of fluorine introduces characteristic C-F coupling constants, which are invaluable for assignment.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [2]

Carbon Assignment Chemical Shift (δ, ppm) C-F Coupling Constant (J_CF, Hz)
C-6 161.10, 159.22 ¹J_CF ≈ 235 Hz
C-7a 136.29, 136.19 ²J_CF ≈ 12 Hz
C-3a 125.05 -
C-2 121.86 -
C-5 119.65, 119.57 ²J_CF ≈ 10 Hz
C-3 111.96 -
C-4 108.03, 107.83 ³J_CF ≈ 25 Hz
C-7 97.42, 97.21 ³J_CF ≈ 26 Hz

| C-8 (CH₃) | 9.72 | - |

Note: The original source reports doublets for the fluorine-coupled carbons. The estimated J values are derived from these splittings and typical C-F coupling magnitudes.

Expert Interpretation:

  • C-6 (δ ~160.16): The carbon directly attached to the fluorine atom (C-6) is the most downfield in the aromatic region and is split into a large doublet due to one-bond C-F coupling (¹J_CF). This coupling constant is typically very large (230-260 Hz) and is a definitive indicator of a direct C-F bond.[6]

  • C-7a and C-5 (δ ~136.24 and ~119.61): These carbons are two bonds away from the fluorine (ortho) and are split into smaller doublets by ²J_CF coupling, which is typically in the range of 10-25 Hz.

  • C-4 and C-7 (δ ~107.93 and ~97.32): These carbons are three bonds away (meta) and also show doublet splitting due to ³J_CF coupling, which is often of a similar magnitude to ²J_CF. The significant upfield shift of C-7 is characteristic of its position adjacent to the nitrogen atom.

  • Quaternary Carbons (C-3a, C-3): C-3a is part of the benzene ring, while C-3 is in the pyrrole ring. Their chemical shifts are consistent with their positions within the indole framework.

  • Methyl Carbon C-8 (δ 9.72): The methyl carbon appears far upfield, as is typical for sp³-hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for confirming the presence of key bonds within a molecule.

Predicted IR Absorptions

Table 3: Predicted Characteristic IR Peaks for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
~3400 N-H Stretching Medium, Sharp
3100-3000 Aromatic C-H Stretching Medium
2950-2850 Methyl C-H Stretching Medium-Weak
~1620, ~1580, ~1460 Aromatic C=C Ring Stretching Strong-Medium
~1250-1100 C-F Stretching Strong

| ~850-750 | Aromatic C-H | Out-of-plane bend| Strong |

Expert Interpretation:

  • N-H Stretch (~3400 cm⁻¹): A sharp peak in this region is a hallmark of the indole N-H group.[7] Its position and sharpness can be affected by hydrogen bonding in the solid state or in concentrated solutions.

  • C-F Stretch (~1250-1100 cm⁻¹): The presence of a strong absorption band in this region is a critical diagnostic for the fluorine substituent. This bond vibration is often very intense.

  • Aromatic Region: The C=C ring stretching vibrations confirm the presence of the aromatic system. The C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity and structure.

Methodology: Electron Ionization (EI)

For a small, relatively stable molecule like this compound, Electron Ionization (EI) is a standard method. In this technique, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Predicted Fragmentation Pathway

The fragmentation of indoles is well-documented.[10][11] The molecular ion is typically prominent, and fragmentation often proceeds through pathways that maintain aromatic stability.

Expected Molecular Ion:

  • m/z 149: This corresponds to the molecular weight of C₉H₈FN⁺, the radical cation [M]⁺•.

Key Fragmentation Steps:

  • Loss of a hydrogen radical (H•): Formation of a stable [M-1]⁺ ion (m/z 148), likely through the expansion of the pyrrole ring to a quinolinium-like structure.

  • Loss of acetonitrile (CH₃CN): A common rearrangement for 3-methylindoles can lead to the expulsion of acetonitrile, though less favored than HCN loss from the parent ring.

  • Loss of Hydrogen Cyanide (HCN): This is a classic fragmentation pathway for the indole nucleus, leading to a stable aromatic fragment.[11] For this molecule, this would result in an ion at m/z 122 ([M-HCN]⁺).

G mol This compound [M]⁺• m/z = 149 m_minus_1 [M-H]⁺ m/z = 148 mol->m_minus_1 - H• m_minus_hcn [M-HCN]⁺• m/z = 122 mol->m_minus_hcn - HCN m_minus_ch3cn [M-CH₃CN]⁺• m/z = 108 mol->m_minus_ch3cn - CH₃CN

Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum

m/z Proposed Ion Structure/Formula Description
149 [C₉H₈FN]⁺• Molecular Ion (Base Peak)
148 [C₉H₇FN]⁺ Loss of a hydrogen radical, likely from the methyl or N-H group
122 [C₈H₆F]⁺ Loss of hydrogen cyanide (HCN) from the indole core

| 108 | [C₇H₅F]⁺• | Loss of acetonitrile (CH₃CN) via rearrangement |

Conclusion

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. ¹H and ¹³C NMR provide a detailed atom-by-atom map of the molecular skeleton, with characteristic chemical shifts and coupling constants (especially C-F couplings) serving as definitive fingerprints. Predicted IR spectroscopy confirms the presence of key functional groups, notably the N-H and C-F bonds. Finally, mass spectrometry validates the molecular weight and reveals a fragmentation pattern consistent with the established behavior of the indole nucleus. Together, these methods form a self-validating system for the comprehensive characterization of this important molecule.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Fluoro-3-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-3-methyl-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of indole-based molecules, making a detailed understanding of its three-dimensional structure crucial for rational drug design. This guide provides a comprehensive, field-proven methodology for the determination and analysis of the single-crystal X-ray structure of this compound. We will explore the synthesis, crystallization, X-ray diffraction data collection and refinement, and the interpretation of the resulting structural data. Furthermore, this guide will integrate computational methods as a complementary tool for a deeper understanding of the molecule's conformational and electronic properties.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Chemical modification of the indole ring is a common strategy to optimize biological activity. The introduction of a fluorine atom, in particular, can lead to significant improvements in a molecule's metabolic stability, binding affinity, and lipophilicity.[2] this compound serves as a key building block for a variety of bioactive compounds, including those with potential applications as anticancer and antimicrobial agents.[2] A precise understanding of its crystal structure provides invaluable insights into its steric and electronic properties, which govern its interactions with biological targets.

Synthesis and Crystallization of this compound

A robust and reproducible synthesis is the first critical step in obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway: The Fischer Indole Synthesis

A common and effective method for the synthesis of this compound is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Experimental Protocol:

  • Formation of the Hydrazone:

    • Dissolve 4-fluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol.

    • Add propanal (propionaldehyde) dropwise to the solution while stirring.

    • The reaction is typically stirred at room temperature for 1-2 hours, during which the corresponding hydrazone may precipitate.

  • Cyclization:

    • The hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid or sulfuric acid.

    • The mixture is heated to promote the cyclization and formation of the indole ring.

    • Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled and neutralized.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Diagram of the Fischer Indole Synthesis Workflow:

Fischer_Indole_Synthesis cluster_hydrazone Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization cluster_purification Step 3: Purification 4-fluorophenylhydrazine 4-fluorophenylhydrazine Reaction_1 Stir at RT in Ethanol 4-fluorophenylhydrazine->Reaction_1 Propanal Propanal Propanal->Reaction_1 Hydrazone Hydrazone Reaction_1->Hydrazone Reaction_2 Heat Hydrazone->Reaction_2 Acid_Catalyst Polyphosphoric Acid Acid_Catalyst->Reaction_2 Crude_Indole Crude this compound Reaction_2->Crude_Indole Purification Column Chromatography Crude_Indole->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the synthesis of this compound.

Crystallization Techniques

Growing single crystals of sufficient size and quality is often the most challenging aspect of crystal structure analysis. Several techniques should be systematically explored.

Table 1: Crystallization Methods

MethodDescriptionSolvent Systems to Screen
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.Dichloromethane, Ethyl acetate, Methanol, Hexane/Ethyl acetate mixtures
Vapor Diffusion A concentrated solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container with a poor solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution of the compound, inducing crystallization.Good Solvents: Acetone, DichloromethanePoor Solvents: Hexane, Pentane
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystallization.Toluene, Ethanol, Acetonitrile

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, they can be analyzed using single-crystal X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice.

Data Collection

A high-quality crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction intensities.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₉H₈FN
Formula Weight149.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factor (%)Value

Note: The values in this table are hypothetical and would be determined experimentally.

Structural Interpretation and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Geometry

Key bond lengths, bond angles, and torsion angles are analyzed to understand the conformation of the molecule. The planarity of the indole ring and the orientation of the methyl and fluoro substituents are of particular interest.

Diagram of the Molecular Structure of this compound:

Caption: Numbering scheme for the atoms in this compound.

Intermolecular Interactions

In the solid state, molecules are held together by a network of intermolecular interactions. Identifying these interactions is crucial for understanding the crystal packing and can provide insights into potential protein-ligand interactions. For this compound, potential interactions include:

  • N-H···π interactions: The indole N-H can act as a hydrogen bond donor to the aromatic system of a neighboring molecule.

  • C-H···F interactions: Weak hydrogen bonds may form between carbon-bound hydrogens and the electronegative fluorine atom.

  • π-π stacking: The planar indole rings can stack on top of each other, stabilized by van der Waals forces.

Diagram of Potential Intermolecular Interactions:

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Indole_A Indole Ring A NH_A N-H Indole_A->NH_A F_A F Indole_A->F_A Indole_B Indole Ring B Indole_A->Indole_B π-π Stacking Pi_System_B π-System NH_A->Pi_System_B N-H...π Interaction Indole_B->Pi_System_B CH_B C-H Indole_B->CH_B CH_B->F_A C-H...F Interaction

Caption: Potential intermolecular interactions in crystalline this compound.

Computational Analysis as a Complementary Tool

In the absence of experimental crystal data or to further investigate the molecule's properties, computational methods such as Density Functional Theory (DFT) can be employed.

Methodology:

  • Geometry Optimization: The molecular structure of this compound can be optimized in the gas phase to find its lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

  • Analysis of Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized to understand the molecule's electronic properties and reactivity.

Conclusion

The crystal structure analysis of this compound provides fundamental knowledge for its application in drug design and materials science. This guide has outlined a comprehensive approach, from synthesis and crystallization to X-ray diffraction and computational analysis. By following these methodologies, researchers can obtain a detailed and accurate three-dimensional model of this important fluorinated indole, paving the way for the development of novel and improved therapeutic agents.

References

A Technical Guide to the Theoretical and Computational Investigation of 6-Fluoro-3-methyl-1H-indole: A Molecule of Medicinal Interest

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] The strategic incorporation of fluorine into the indole ring system has emerged as a powerful strategy for fine-tuning the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential. Fluorine's unique attributes, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence metabolic stability, receptor binding affinity, and lipophilicity.[2] This technical guide provides an in-depth exploration of the theoretical and computational methodologies applied to understand the structural, electronic, and potential biological interactions of a specific fluorinated indole, 6-fluoro-3-methyl-1H-indole. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry in the design and analysis of novel therapeutic agents.

Part 1: Molecular Structure and Quantum Chemical Analysis

A foundational understanding of a molecule's properties begins with a detailed analysis of its three-dimensional structure and electronic landscape. Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for this purpose.

Geometry Optimization: Defining the Molecular Architecture

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This is achieved through geometry optimization calculations.

Experimental Protocol: DFT Geometry Optimization

  • Input Structure Generation: A 2D or 3D structure of this compound is created using molecular building software.

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT) is a widely used and accurate method for these calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice.

    • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for polarization and diffuse functions that are important for describing the electronic distribution.

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are employed to perform the calculations.

  • Execution: The geometry optimization is run, allowing the software to iteratively adjust bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

  • Verification: A frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Expected Outcomes and Interpretation:

The geometry optimization will yield precise values for all bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from crystallographic studies of similar indole derivatives to validate the computational model. For instance, studies on related fluorinated indoles have provided detailed crystallographic data that can serve as a benchmark.

Table 1: Predicted Structural Parameters of this compound (Illustrative)

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C2-C3 Bond Length~1.38 Å
C6-F Bond Length~1.36 Å
C3-C10 (Methyl) Bond Length~1.51 Å
C2-N1-C7a Bond Angle~108.5°
C5-C6-C7 Bond Angle~121.0°
Frontier Molecular Orbital (FMO) Analysis: Unveiling Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

  • LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Workflow for FMO Analysis

FMO_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis Input Optimized Geometry of This compound DFT Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) Input->DFT HOMO_LUMO HOMO & LUMO Energy Levels and Surfaces DFT->HOMO_LUMO Energy_Gap Calculate HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) HOMO_LUMO->Energy_Gap Reactivity Predict Reactivity and Reaction Sites Energy_Gap->Reactivity

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Expected Outcomes and Insights:

The FMO analysis will reveal the spatial distribution of the HOMO and LUMO across the this compound molecule. It is anticipated that the HOMO will be localized primarily on the electron-rich pyrrole ring of the indole nucleus, indicating that this region is the most likely site for electrophilic attack. The LUMO is expected to be distributed more across the benzene ring, influenced by the electron-withdrawing fluorine atom.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

  • Red Regions: Indicate areas of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack.

  • Blue Regions: Indicate areas of low electron density (positive electrostatic potential), which are prone to nucleophilic attack.

  • Green/Yellow Regions: Represent areas with neutral or intermediate electrostatic potential.

Workflow for MEP Analysis

MEP_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output & Visualization Input Optimized Molecular Geometry DFT_MEP DFT Calculation of Electron Density and Electrostatic Potential Input->DFT_MEP MEP_Map Generate 3D MEP Surface DFT_MEP->MEP_Map Analysis Identify Electron-Rich and Electron-Poor Regions MEP_Map->Analysis

Caption: Workflow for Molecular Electrostatic Potential (MEP) analysis.

Expected Outcomes and Interpretation:

The MEP map of this compound is expected to show a region of high negative potential (red) around the nitrogen atom of the pyrrole ring and the fluorine atom, highlighting their nucleophilic character. A region of positive potential (blue) is anticipated around the N-H proton, indicating its susceptibility to deprotonation or hydrogen bonding.

Part 2: Spectroscopic Analysis - Bridging Theory and Experiment

A critical aspect of computational chemistry is the ability to predict spectroscopic properties that can be validated by experimental data. This synergy between theory and experiment provides a high degree of confidence in the computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods can predict NMR chemical shifts (δ) with reasonable accuracy.

Experimental Data for this compound:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72.

  • ¹⁹F NMR (470 MHz, CDCl₃): δ -121.75.

Computational Protocol for NMR Prediction:

  • Optimized Geometry: Use the B3LYP/6-311++G(d,p) optimized structure.

  • NMR Calculation: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation using a suitable level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

  • Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane for ¹H and ¹³C).

The close agreement between the predicted and experimental NMR spectra would provide strong validation for the computed molecular geometry.

Part 3: Molecular Docking - Exploring Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, allowing for the identification of potential biological targets and the prediction of binding affinities.

Fluorinated indoles have been investigated for a wide range of therapeutic applications, including as anti-cancer, anti-neurodegenerative, and antimicrobial agents.

Potential Biological Targets

Based on the known activities of similar fluorinated indole derivatives, potential biological targets for this compound include:

  • Anti-Cancer: Topoisomerase II, Epidermal Growth Factor Receptor (EGFR) kinase.[3][4]

  • Anti-Neurodegenerative: Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE).[5][6]

  • Antibacterial: DNA gyrase B.[7]

Molecular Docking Workflow

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is prepared, ensuring correct protonation states and minimizing its energy.

  • Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens and charges are added.

  • Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

  • Docking Simulation: Software such as AutoDock Vina, Glide, or GOLD is used to perform the docking calculations. The software samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are examined.

Workflow for Molecular Docking

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Prepare Ligand: This compound Define_Site Define Binding Site Ligand_Prep->Define_Site Receptor_Prep Prepare Receptor: (e.g., from PDB) Receptor_Prep->Define_Site Run_Docking Execute Docking Algorithm (e.g., AutoDock Vina) Define_Site->Run_Docking Score_Poses Score and Rank Poses Run_Docking->Score_Poses Analyze_Interactions Visualize and Analyze Binding Interactions Score_Poses->Analyze_Interactions Predict_Affinity Predict Binding Affinity Analyze_Interactions->Predict_Affinity

Caption: General workflow for a molecular docking study.

Expected Outcomes and Scientific Insights:

Molecular docking studies can provide valuable hypotheses about the mechanism of action of this compound. For example, docking against DNA gyrase B might reveal key hydrogen bonding interactions with active site residues, explaining its potential antibacterial activity.[7] Similarly, docking into the active site of MAO-B could elucidate interactions that lead to its inhibition, suggesting a role in the treatment of neurodegenerative diseases.[5]

Table 2: Illustrative Molecular Docking Results

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
DNA Gyrase B (e.g., 5L3J)-8.5Asp73, Gly77, Ile78
MAO-B (e.g., 2V5Z)-7.9Tyr435, Gln206, Cys172
EGFR Kinase (e.g., 1M17)-9.2Met793, Leu718, Gly796

Part 4: Synthesis of this compound

While this guide focuses on theoretical and computational aspects, a brief overview of a plausible synthetic route provides context for the molecule's accessibility for experimental studies. The Fischer indole synthesis is a classic and versatile method for preparing indole derivatives.

Experimental Protocol: Fischer Indole Synthesis (Adapted)

  • Hydrazone Formation: (4-Fluorophenyl)hydrazine is reacted with acetone in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding hydrazone.

  • Cyclization: The hydrazone is heated in the presence of a strong acid or a Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce cyclization and elimination of ammonia, yielding 6-fluoro-2-methyl-1H-indole.

  • Methylation at C3: While the direct methylation of the indole at the 3-position can be challenging, a plausible route involves a Mannich reaction to introduce a dimethylaminomethyl group at C3, followed by reduction.

A more direct, though potentially less regioselective, approach would be the direct fluorination of 3-methyl-1H-indole using an electrophilic fluorinating agent.

Conclusion

The theoretical and computational studies outlined in this guide provide a powerful framework for a comprehensive understanding of this compound. From elucidating its fundamental electronic and structural properties to predicting its interactions with potential biological targets, these in silico methods are invaluable for guiding further experimental research and accelerating the drug discovery process. The synergy between computational predictions and experimental validation is key to unlocking the full therapeutic potential of this and other novel fluorinated indole derivatives.

References

A Strategic Guide to the Biological Activity Screening of Novel 6-Fluoro-3-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Novel Indole Scaffolds in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with profound pharmacological activities.[1] Its remarkable versatility allows it to mimic peptide structures and engage with a wide array of biological targets, leading to the development of drugs across various therapeutic areas, including oncology and infectious diseases.[2] The strategic incorporation of a fluorine atom into pharmacologically active molecules is a well-established method for enhancing key drug-like properties. Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4]

This guide focuses on a novel chemical entity: 6-fluoro-3-methyl-1H-indole . This specific scaffold combines the privileged indole core with two key substitutions: a fluorine atom at the 6-position, which can modulate electronic properties and metabolic fate, and a methyl group at the 3-position, a common substitution in bioactive indoles. While this specific derivative remains largely unexplored, the known bioactivities of structurally related compounds provide a compelling rationale for a comprehensive screening cascade to elucidate its therapeutic potential. This document outlines a multi-pronged strategy for the systematic evaluation of its anticancer, antimicrobial, and anti-inflammatory properties, grounded in established protocols and a deep understanding of the underlying biological mechanisms.

Part 1: Anticancer Activity Screening Cascade

The indole scaffold is a prominent feature in many anticancer agents, targeting various mechanisms such as tubulin polymerization, kinase signaling, and apoptosis induction.[5][6] Notably, derivatives of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have shown potent cytotoxic activity against metastatic colorectal cancer, including oxaliplatin-resistant cell lines, by targeting microtubules.[6] This provides a strong impetus to investigate the anticancer potential of the this compound core.

Primary Screening: In Vitro Cytotoxicity Assessment

The initial step is to determine the compound's general toxicity against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116/L colorectal carcinoma, A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the this compound derivative in the appropriate cell culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values

Cell LineCompoundIC50 (µM)
HCT-116/LThis compound8.5
A549This compound12.3
MCF-7This compound15.1
Secondary Screening: Mechanism of Action Elucidation

Should the primary screen reveal significant cytotoxic activity, the next logical step is to investigate the underlying mechanism. Based on the activity of similar indole derivatives, two key pathways to investigate are apoptosis induction and tubulin polymerization inhibition.[6][9]

Workflow for Anticancer Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening (Mechanism of Action) primary_screen MTT Cytotoxicity Assay (Cancer Cell Line Panel) apoptosis Apoptosis Assay (Annexin V/PI Staining) primary_screen->apoptosis If IC50 is significant tubulin Tubulin Polymerization Assay primary_screen->tubulin If IC50 is significant

Caption: Workflow for anticancer activity screening.

Signaling Pathway: Apoptosis Induction

G compound 6-Fluoro-3-methyl- 1H-indole Derivative mitochondria Mitochondria compound->mitochondria Induces stress caspase9 Caspase-9 mitochondria->caspase9 Releases Cytochrome c caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway.

Part 2: Antimicrobial Activity Evaluation

Indole and its derivatives are known to possess antimicrobial properties, often by interfering with bacterial communication systems like quorum sensing and inhibiting biofilm formation.[10] 6-fluoroindole, in particular, has been identified as an antimicrobial agent.[10] Therefore, evaluating the novel this compound derivative for its ability to inhibit bacterial growth is a critical step.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[12]

Zone of Inhibition Assay

This is a qualitative method to assess the antimicrobial activity of a compound.

Experimental Protocol: Zone of Inhibition Assay

  • Agar Plate Preparation: Prepare Mueller-Hinton agar plates.

  • Bacterial Lawn: Evenly spread a standardized bacterial suspension over the surface of the agar to create a bacterial lawn.

  • Compound Application: Place a sterile paper disc impregnated with a known concentration of the this compound derivative onto the center of the agar plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone (zone of inhibition) around the disc where bacterial growth has been inhibited. A larger zone indicates greater antimicrobial potency.

Data Presentation: Hypothetical Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
S. aureus1618
E. coli3212

Part 3: Anti-inflammatory Potential Assessment

Chronic inflammation is implicated in a wide range of diseases. Many indole-containing compounds exhibit anti-inflammatory effects, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).

COX-2 Inhibitor Screening Assay

The COX-2 enzyme is a key mediator of inflammation and pain.[10] A fluorometric assay can be used to screen for potential COX-2 inhibitors.

Experimental Protocol: COX-2 Inhibitor Screening Assay

  • Assay Principle: This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme.

  • Reagents: Utilize a commercial COX-2 inhibitor screening kit which typically includes recombinant human COX-2, a fluorescent probe, and arachidonic acid (the substrate).[10]

  • Reaction Setup: In a 96-well plate, combine the COX-2 enzyme, the test compound at various concentrations, and the fluorescent probe.

  • Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Immediately measure the fluorescence kinetically over a period of 5-10 minutes.

  • Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percentage of inhibition of COX-2 activity by the test compound compared to a control without the inhibitor. Determine the IC50 value for COX-2 inhibition.

Screening Cascade for Novel Derivatives

G cluster_anticancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening cluster_antiinflammatory Anti-inflammatory Screening start Novel 6-Fluoro-3-methyl- 1H-indole Derivatives cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity mic MIC Determination (Broth Microdilution) start->mic cox2 COX-2 Inhibition Assay start->cox2

Caption: Integrated screening cascade for novel derivatives.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the initial biological activity screening of novel this compound derivatives. By systematically evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents, researchers can efficiently identify promising lead compounds for further development. The proposed workflows and protocols are designed to be self-validating and are grounded in established methodologies, ensuring the generation of reliable and interpretable data. The insights gained from this screening cascade will be invaluable for guiding future structure-activity relationship studies and optimizing the therapeutic potential of this novel class of compounds.

References

A Technical Guide to the Chemical Reactivity of the 6-Fluoro-3-methyl-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Fluoro-3-methyl-1H-indole Core

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] The strategic incorporation of fluorine into this privileged structure has become a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic properties.[2] The this compound core, in particular, offers a unique combination of features. The fluorine atom at the 6-position significantly alters the electron density of the aromatic system, enhancing metabolic stability and binding affinity, while the methyl group at the 3-position provides a crucial handle for further functionalization and can influence the molecule's interaction with biological targets.[1][3] This guide provides an in-depth exploration of the chemical reactivity of this scaffold, offering insights into the causal factors behind its reaction patterns and providing actionable protocols for its derivatization.

Electronic Landscape and Regioselectivity: The Influence of Fluorine and Methyl Substituents

The reactivity of the this compound scaffold is governed by the interplay of the electron-donating pyrrole ring and the electronic effects of the fluoro and methyl substituents. The indole nitrogen's lone pair of electrons enriches the ring system, making it susceptible to electrophilic attack. The C3 position is typically the most nucleophilic in unsubstituted indoles.[4] However, in our scaffold, the C3 position is occupied by a methyl group.

The 6-fluoro substituent exerts a dual electronic influence: a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). The inductive effect deactivates the benzene ring towards electrophilic substitution. The 3-methyl group is an electron-donating group through hyperconjugation, which activates the pyrrole moiety. The interplay of these effects dictates the preferred sites of reaction.

For electrophilic aromatic substitution, the most likely positions for attack are the C2, C4, C5, and C7 positions. The relative reactivity of these sites will depend on the specific electrophile and reaction conditions.

Electrophilic Aromatic Substitution: Functionalizing the Core

Electrophilic aromatic substitution remains a primary avenue for elaborating the this compound core.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a robust method for introducing keto functionalities, which can serve as versatile intermediates for further derivatization.[5] While the C3 position is the typical site of acylation in indoles, the presence of the 3-methyl group directs acylation to other positions, most commonly the C2 or C7 position, depending on the catalyst and reaction conditions. A general protocol for the acylation of indoles involves the use of an acyl chloride or anhydride in the presence of a Lewis acid.[6]

Experimental Protocol: Friedel-Crafts Acylation of an Indole Derivative

This protocol is a general method for indole acylation and may require optimization for the this compound scaffold.[6]

  • Reaction Setup: To a solution of the indole (1.0 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid (e.g., AlCl₃, SnCl₄, or TiCl₄) (1.1-2.0 equiv) at 0 °C.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 equiv) to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Halogenation

The introduction of a halogen atom onto the indole scaffold opens up possibilities for subsequent cross-coupling reactions. The regioselectivity of halogenation will be influenced by the directing effects of the existing substituents.

Experimental Protocol: Bromination of a 2-Methylindole Derivative

This protocol for the bromination of 2-methylindole can be adapted for the this compound scaffold.

  • Reaction Setup: Dissolve the this compound (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.0 equiv) portion-wise to the solution at room temperature.

  • Reaction Progression: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the brominated product.

N-Functionalization: Modifying the Pyrrole Nitrogen

The N-H proton of the indole is acidic and can be deprotonated with a suitable base to generate a nucleophilic nitrogen anion, which can then be functionalized with various electrophiles.

N-Alkylation

N-alkylation is a common transformation used to introduce alkyl groups, which can block the N-H for other reactions or be a key feature for biological activity.

Experimental Protocol: General N-Alkylation of Indoles [7]

  • Deprotonation: To a solution of this compound (1.0 equiv) in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) (1.2 equiv) at 0 °C.

  • Addition of Electrophile: After stirring for 30 minutes, add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equiv) and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Oxidation: Synthesis of Oxindole Derivatives

The oxidation of indoles to 2-oxindoles is a synthetically important transformation, as the oxindole core is present in many biologically active compounds.[8] For 3-substituted indoles, oxidation typically occurs at the C2 position.[8]

Experimental Protocol: Oxidation of a 3-Substituted Indole to a 2-Oxindole [8]

This protocol is a general method and may require optimization.

  • Reaction Setup: Dissolve the this compound (1.0 equiv) in a mixture of acetonitrile and water.

  • Addition of Oxidant: Add an oxidizing agent such as N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA) (2.0-3.0 equiv) to the solution.

  • Reaction Conditions: Stir the reaction at room temperature for several hours to overnight.

  • Workup and Purification: Upon completion, quench any excess oxidant and extract the product into an organic solvent. Wash, dry, and concentrate the organic layer. Purify the resulting 6-fluoro-3-methyl-1,3-dihydro-2H-indol-2-one by column chromatography.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, enabling the introduction of a wide range of substituents onto the indole core.[9] While direct C-H activation is possible, these reactions are often performed on halogenated indole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-Indole [9]

This protocol assumes a halogen (e.g., Br, I) has been installed on the this compound scaffold.

  • Reaction Mixture: In a reaction vessel, combine the halo-indole (1.0 equiv), a boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours.

  • Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Cycloaddition Reactions: Expanding the Ring System

The indole nucleus can participate in cycloaddition reactions, offering a route to more complex polycyclic structures. 3-Vinylindoles, for example, can act as dienes in Diels-Alder reactions.[10][11]

Conceptual Workflow: Diels-Alder Reaction of a 3-Vinylindole Derivative

This workflow outlines the general steps to achieve a Diels-Alder reaction with a derivative of the target scaffold.

Caption: Conceptual workflow for a Diels-Alder reaction.

Summary of Reactivity

The chemical reactivity of the this compound scaffold is rich and versatile, offering multiple avenues for derivatization.

Reaction TypePrimary Position(s) of ReactivityKey Considerations
Electrophilic Substitution C2, C4, C5, C7Regioselectivity is influenced by the interplay of the -I, +R effects of fluorine and the activating effect of the methyl group.
N-Functionalization N1Requires a suitable base for deprotonation.
Oxidation C2Leads to the formation of the corresponding 2-oxindole.
Cross-Coupling Halogenated positions or direct C-H activationRequires a transition metal catalyst (e.g., Palladium).
Cycloaddition Requires prior functionalization to create a diene systemProvides access to complex polycyclic structures.

Conclusion and Future Outlook

The this compound scaffold is a highly valuable building block in contemporary drug discovery and materials science. Its unique electronic properties and multiple points for functionalization allow for the systematic exploration of chemical space. A thorough understanding of its reactivity, as outlined in this guide, is crucial for harnessing its full potential. Future research will likely focus on the development of more selective and efficient methods for C-H functionalization, as well as the exploration of novel cycloaddition pathways to generate increasingly complex and biologically relevant molecules.

References

A Technical Guide to 6-Fluoro-3-methyl-1H-indole and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] The strategic introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity.[5][6] This guide provides a comprehensive overview of 6-fluoro-3-methyl-1H-indole, a key heterocyclic building block, and its analogs. We will delve into robust synthetic methodologies for the core structure, explore the diverse biological activities of its derivatives, and analyze structure-activity relationships to guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the potential of fluorinated indoles.

Introduction: The Strategic Importance of the 6-Fluoroindole Scaffold

The indole ring system is a cornerstone of drug design, recognized for its ability to mimic peptide structures and interact with a wide array of biological targets.[4] Its derivatives have shown a vast range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][4]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's conformation, pKa, and metabolic pathways, often leading to improved bioavailability and efficacy.[5][6]

The this compound scaffold combines the biological relevance of the indole core with the advantageous physicochemical properties imparted by the fluorine substituent at the 6-position. This specific substitution pattern influences the electronic characteristics of the benzene ring portion of the indole, which can modulate interactions with biological receptors and enzymes.[7] This guide will explore the synthesis of this valuable scaffold and the therapeutic promise of its derivatives.

Synthetic Strategies for the this compound Core

The construction of the this compound core can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic, robust, and widely used method for constructing indole rings.[7][8] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.

Rationale: This method is highly versatile and benefits from readily available starting materials. For the synthesis of this compound, the key precursors are 4-fluorophenylhydrazine and acetone. The choice of acid catalyst is critical for driving the reaction to completion while minimizing side products. Polyphosphoric acid (PPA) is often effective as both a catalyst and a solvent at elevated temperatures.

Experimental Protocol: Fischer Indole Synthesis of 6-Fluoro-2-methylindole

This protocol describes a related synthesis which can be adapted.

  • Step 1: Formation of 4-Fluorophenylhydrazone.

    • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add acetone (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate out of the solution.[9]

    • The resulting hydrazone can be isolated by filtration or used directly in the next step.

  • Step 2: Acid-Catalyzed Cyclization.

    • Add the 4-fluorophenylhydrazone from the previous step to polyphosphoric acid (PPA).

    • Heat the reaction mixture to 80-150°C for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to a pH of 8-9.

    • Extract the product with an organic solvent such as ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Purification.

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 6-fluoro-2-methylindole.[9]

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is another powerful method, particularly suited for industrial-scale production due to its high yields and mild conditions.[9] It involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.

Modern Catalytic Approaches

Recent advances have introduced various catalytic systems to improve the efficiency and sustainability of indole synthesis.[10] These include palladium-catalyzed domino reactions and Lewis acid-catalyzed cyclizations, which offer access to complex and highly functionalized indole scaffolds.[3][10] For instance, zinc-catalyzed methods can effectively construct the indole ring from anilines and propargyl alcohols.[3]

Workflow Diagram: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product A 4-Fluorophenylhydrazine C Hydrazone Formation A->C B Acetone B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (PPA) Heat E Cyclization & Aromatization D->E Loss of Ammonia F 6-Fluoro-2-methyl-1H-indole E->F

Caption: A simplified workflow of the Fischer Indole Synthesis.

Biological Activities and Therapeutic Potential of Analogs

The this compound scaffold is a precursor to a wide range of biologically active molecules. The introduction of various substituents at the N1, C2, C3, and other positions of the indole ring has led to the discovery of potent therapeutic agents.

Anticancer Activity

Fluorinated indoles are prominent in oncology research. The fluorine atom can enhance binding to target proteins and improve metabolic stability, crucial for effective anticancer drugs. For example, derivatives of fluorinated indoles have shown significant cytotoxicity against various cancer cell lines.[11] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for treating renal cell carcinoma, features a fluorinated indole core, highlighting the clinical success of this structural motif.[12]

Antiviral Activity

Fluorinated indoles have demonstrated potent antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).[5] Several indole-carboxamide derivatives containing fluorine have shown extraordinary inhibition of HIV-1 replication at nanomolar and even picomolar concentrations.[5] These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Antimicrobial and Antibiofilm Activity

Indole and its derivatives are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. 6-Fluoroindole has been specifically shown to inhibit biofilm formation, making it a valuable lead for developing antivirulence agents to combat bacterial infections. Furthermore, derivatives of 5-fluoroindole and 6-fluoroindole have been investigated for their antimicrobial effects against Mycobacterium tuberculosis.[13]

Neurological and Other Applications

The indole scaffold is structurally similar to the neurotransmitter serotonin. Consequently, many indole derivatives, including fluorinated analogs, have been developed as ligands for serotonin receptors, with potential applications in treating depression and other neurological disorders.[14] Additionally, fluorinated indoles have been explored as leukotriene receptor antagonists for inflammatory conditions and as potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[15][16]

Table 1: Summary of Biological Activities of Selected Fluorinated Indole Analogs

Compound ClassTarget/ActivityModel/Cell LinePotency (IC50/EC50/Ki)Reference
Indole-Chalcone DerivativesCytotoxicityHCT-116/L (oxaliplatin-resistant)6 nM (FC116, 6-fluoro)[11]
3-Benzyl-5-indolecarboxamidesLeukotriene D4/E4 AntagonistGuinea Pig Lung/Trachea0.42 nM (Ki), 1.14 µmol/kg (oral ED50)[15]
Tetrahydro-γ-carbolinesCFTR PotentiatorF508del-CFTR FRT cells0.94 µM (EC50 for 6-methyl-9-fluoro analog)[16]
Indole-CarboxamidesHIV-1 Replication InhibitionHuman T-lymphocyte (CEM) cells2.0–4.6 nM (EC50)[5]
Benzenesulfonyl Indole-CarboxamidesHIV-1 NNRT InhibitionMT-4 and C8166 cells0.5 nM (ED50 for 4-fluoro analog)[5]

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds. For fluorinated indoles, the position of the fluorine atom and the nature of substituents at other positions dramatically influence biological activity.

  • Position of Fluorine: The location of the fluorine atom on the benzene ring is a critical determinant of potency. Comparative studies between 5-fluoroindole and 6-fluoroindole derivatives have shown significant differences in activity, with the 5-position often conferring greater antimicrobial potency against Mycobacterium tuberculosis.[13] In the context of CFTR potentiators, a 6-fluoro-9-methyl substitution pattern was found to be optimal, as swapping the positions of the fluorine and methyl groups led to a 15-fold decrease in potency.[16]

  • Substituents at C3: The C3 position of the indole is a common site for functionalization.[1] Introducing groups like piperidin-1-ylmethyl at C3 can lead to compounds with affinity for serotonin receptors.[14] The nature and length of linkers at this position are key to optimizing receptor binding and selectivity.

  • Substituents at N1: Alkylation or acylation at the indole nitrogen (N1) can modulate the compound's physical properties and biological activity. For example, adding a methyl group at N1 in a series of leukotriene antagonists was part of the optimization that led to a clinical candidate.[15]

Diagram: Key SAR Insights for 6-Fluoroindole Analogs

References

Introduction: The Strategic Importance of the Fluorinated Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically significant pharmaceuticals[1][2]. Its unique electronic properties and ability to participate in various biological interactions make it a fertile ground for drug design. The strategic introduction of a fluorine atom onto this scaffold, as seen in this compound, is a powerful tactic used to modulate key molecular properties. Fluorination can profoundly enhance metabolic stability, alter lipophilicity (logP), and improve binding affinity to biological targets by influencing electrostatic interactions and conformational preferences[1][3].

This guide provides a detailed examination of the physicochemical properties of this compound, a building block with significant potential in the development of novel therapeutics. Its derivatives have been explored for various applications, including as anticancer agents that target critical cellular machinery[3][4]. Understanding the fundamental characteristics detailed herein is essential for harnessing the full potential of this versatile molecule in rational drug design and development.

Core Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of this compound. Where direct experimental data is not publicly available, values for closely related analogs are provided for comparative context.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound[5]
CAS Number 1011484-23-3[5]
Molecular Formula C₉H₈FN[5]
Molecular Weight 149.17 g/mol [5]
Physical Form Solid, crystalline powder.
Melting Point Data not readily available. For comparison, the isomer 6-fluoro-2-methyl-1H-indole has a melting point of 100°C[6], and the non-fluorinated parent, 3-methylindole (Skatole), melts at 92-97°C[7].
Boiling Point Data not readily available. For comparison, the isomer 6-fluoro-2-methyl-1H-indole has a boiling point of 269.2°C[6], and 3-methylindole boils at 265-266°C[7].
Solubility Generally insoluble in water but soluble in common organic solvents such as ethanol, chloroform, and acetone[7][8].
Lipophilicity (logP) Predicted values for related structures are in the range of 2.6 - 3.2[7][9][10]. This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability.
pKa Data not readily available. The indole N-H proton is weakly acidic, with a pKa generally around 17.

Spectroscopic Characterization

Spectroscopic analysis is critical for structural confirmation and purity assessment. Based on the structure of this compound, the following spectral characteristics are expected:

  • ¹H NMR: The spectrum would feature a singlet for the N-H proton (typically broad), a singlet for the C3-methyl group, and a complex set of signals in the aromatic region for the five protons on the bicyclic ring system. The protons on the fluorinated benzene ring will exhibit coupling to the ¹⁹F nucleus, leading to additional splitting patterns.

  • ¹³C NMR: Nine distinct signals are expected. The chemical shifts will be influenced by the electron-withdrawing fluorine atom and the electron-donating nitrogen atom and methyl group. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable for the carbons of the fluorinated ring.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 149.17, corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a sharp peak around 3400 cm⁻¹ for the N-H stretch, peaks in the 3100-3000 cm⁻¹ region for aromatic C-H stretching, a peak around 2900 cm⁻¹ for aliphatic C-H stretching of the methyl group, and a strong absorption band in the 1250-1000 cm⁻¹ range characteristic of the C-F stretch.

Synthetic Methodologies: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely utilized method for constructing the indole core, adaptable for producing this compound[8][11]. The causality behind this choice lies in its reliability and the commercial availability of the necessary starting materials. The reaction proceeds through two primary, mechanistically coupled stages: the formation of a phenylhydrazone followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Fischer Indole Synthesis
  • Step 1: Hydrazone Formation.

    • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add propanal (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the 4-fluorophenylhydrazone of propanal can often be observed as a precipitate. The intermediate can be isolated or used directly in the next step[11].

  • Step 2: Acid-Catalyzed Indolization.

    • To the hydrazone from the previous step, add an acid catalyst. Polyphosphoric acid (PPA) or a Lewis acid like zinc chloride is commonly employed.

    • Heat the reaction mixture, typically between 80-150°C, for 1-4 hours. The elevated temperature provides the activation energy needed for the[4][4]-sigmatropic rearrangement and subsequent cyclization.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 3: Work-up and Purification.

    • Cool the reaction mixture and carefully quench it by pouring it into ice water.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

    • Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x volume).

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate[11].

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure compound[11].

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product SM1 4-Fluorophenylhydrazine P1 Step 1: Hydrazone Formation (Ethanol, RT) SM1->P1 SM2 Propanal SM2->P1 P2 Step 2: Indolization (Acid Catalyst, Heat) P1->P2 Hydrazone Intermediate P3 Step 3: Work-up & Purification (Extraction, Chromatography) P2->P3 Crude Product FP This compound P3->FP

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Protocols for Physicochemical Parameter Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following methods represent self-validating systems for determining key physicochemical properties.

Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the gold standard for its determination.

  • Preparation: Prepare a stock solution of this compound in n-octanol. The n-octanol and water phases must be mutually saturated by stirring together for 24 hours before use.

  • Partitioning: Add a known volume of the octanol stock solution to a known volume of the water phase in a glass vial.

  • Equilibration: Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for several hours (typically 2-4 hours) to allow for complete partitioning and equilibration.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and water layers.

  • Quantification: Carefully sample an aliquot from the aqueous phase (and/or the octanol phase). Determine the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

LogP_Determination A 1. Prepare mutually saturated Octanol and Water phases C 3. Mix Stock (Octanol) with Water phase A->C B 2. Dissolve compound in Octanol to create Stock Solution B->C D 4. Shake to Equilibrate C->D E 5. Centrifuge to separate phases D->E F 6. Quantify concentration in Aqueous Phase (HPLC) E->F G 7. Calculate P & LogP F->G

Caption: Experimental workflow for LogP determination via the shake-flask method.

Biological Relevance and Application Context

The this compound scaffold is not merely of academic interest; it is a platform for creating biologically active molecules. The indole nucleus is a known pharmacophore that interacts with numerous biological targets, while the fluorine and methyl substitutions serve to fine-tune its properties for therapeutic applications.

  • Anticancer Activity: Derivatives of 6-fluoroindole have demonstrated significant potential as anticancer agents[3]. For instance, complex indole-chalcone derivatives containing the 6-fluoroindole moiety have shown potent cytotoxicity against metastatic colorectal cancer cell lines by acting as microtubule depolymerization agents, arresting cancer cells in the G2/M phase of the cell cycle[4].

  • Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. The 6-fluoroindole framework can be incorporated into molecules designed to act as potent inhibitors of key kinases like EGFR and VEGFR-2, which are critical targets in oncology[3].

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Placing a fluorine atom at the 6-position can block a potential site of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability in vivo[3][12].

Biological_Context cluster_properties Physicochemical & Pharmacokinetic Advantages cluster_applications Therapeutic Applications in Drug Discovery Core This compound (Core Scaffold) P1 Enhanced Metabolic Stability (C-F bond strength) Core->P1 P2 Modulated Lipophilicity (Improved ADME) Core->P2 P3 Increased Binding Affinity (Electrostatic Interactions) Core->P3 A1 Anticancer Agents P1->A1 A2 Kinase Inhibitors (e.g., EGFR, VEGFR) P1->A2 A3 Neuroactive Agents (e.g., Serotonin Receptor Modulators) P1->A3 P2->A1 P2->A2 P2->A3 P3->A1 P3->A2 P3->A3

Caption: Relationship between the core scaffold, its properties, and applications.

Conclusion

This compound represents a strategically important building block in modern medicinal chemistry. Its physicochemical profile, characterized by moderate lipophilicity and enhanced metabolic stability conferred by the fluorine atom, makes it an attractive starting point for the design of novel therapeutics. The synthetic accessibility via established methods like the Fischer indole synthesis ensures its availability for research and development. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this compound to develop next-generation drug candidates with improved pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 6-Fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the synthesis of 6-fluoro-3-methyl-1H-indole, a key building block in medicinal chemistry and materials science, via the Fischer indole synthesis.[1][2] This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and insights into process optimization and troubleshooting. It is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of this valuable fluorinated indole derivative. The strategic incorporation of fluorine can significantly enhance the pharmacological properties of molecules, including metabolic stability and binding affinity.[1][3][4]

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in numerous pharmaceutical agents.[3] The introduction of a fluorine atom at the 6-position of the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a highly desirable modification in drug discovery.[4][5] this compound serves as a crucial intermediate in the synthesis of a variety of bioactive compounds, including those with potential applications as anticancer agents, neuroactive compounds, and antimicrobials.[1]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole ring system.[6][7] It is a versatile and widely used method involving the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[6][8][9] This application note will focus on the synthesis of this compound from 4-fluorophenylhydrazine and acetone.

Mechanistic Insights into the Fischer Indole Synthesis

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine (4-fluorophenylhydrazine) and a ketone (acetone) to form the corresponding hydrazone intermediate.[10] This step is typically reversible and is often driven to completion by the removal of water.

  • Tautomerization to Enamine: The hydrazone undergoes an acid-catalyzed tautomerization to its enamine form.[10]

  • [6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[6][6]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a new C-C bond.[8][9]

  • Cyclization and Aromatization: The resulting intermediate then undergoes cyclization and the elimination of an ammonia molecule to yield the final aromatic indole product.[8][10]

The choice of acid catalyst is a critical parameter. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed to facilitate the reaction.[6][11][12] The catalyst's role is to promote both the initial hydrazone formation and the subsequent cyclization steps.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMWPuritySupplier
4-Fluorophenylhydrazine hydrochlorideC₆H₇FN₂·HCl162.60≥98%Commercially Available
AcetoneC₃H₆O58.08≥99.5%Commercially Available
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)--Commercially Available
Ethyl acetateC₄H₈O₂88.11ACS gradeCommercially Available
Saturated sodium bicarbonate solutionNaHCO₃(aq)--Prepared in-house
Brine (Saturated NaCl solution)NaCl(aq)--Prepared in-house
Anhydrous sodium sulfateNa₂SO₄142.04ACS gradeCommercially Available
Silica gelSiO₂-60 Å, 230-400 meshCommercially Available
HexaneC₆H₁₄86.18ACS gradeCommercially Available
Step-by-Step Procedure

Step 1: Hydrazone Formation

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluorophenylhydrazine hydrochloride (1.0 eq).

  • Dissolve the starting material in a suitable solvent like ethanol or acetic acid.[1]

  • Add acetone (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.[1] The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.

Step 2: Cyclization

  • Carefully add polyphosphoric acid (PPA) to the reaction mixture from Step 1. Caution: The addition of PPA can be exothermic.

  • Heat the reaction mixture to 80-100°C with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[1]

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualization of the Synthesis Workflow

Fischer_Indole_Synthesis cluster_prep Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization cluster_purification Step 3: Work-up & Purification reagents 4-Fluorophenylhydrazine + Acetone solvent Ethanol or Acetic Acid reagents->solvent stirring Stir at RT (1-2 hours) solvent->stirring hydrazone Hydrazone Intermediate stirring->hydrazone catalyst Add Polyphosphoric Acid hydrazone->catalyst heating Heat to 80-100°C (2-4 hours) catalyst->heating crude_product Crude Product Mixture heating->crude_product workup Neutralization & Aqueous Work-up crude_product->workup extraction Ethyl Acetate Extraction workup->extraction purification Column Chromatography extraction->purification final_product This compound purification->final_product

References

Leimgruber-Batcho synthesis of 6-fluoro-3-methyl-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Leimgruber-Batcho Synthesis of 6-Fluoro-3-methyl-1H-indole Derivatives

Introduction: The Strategic Importance of Fluorinated Indoles

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure due to its prevalence in biologically active natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a molecule's pharmacological profile.[1] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby optimizing pharmacokinetic properties.[2][3] Consequently, 6-fluoroindole derivatives are critical building blocks for a new generation of therapeutics, including neuroactive compounds, anti-cancer agents, and antimicrobials.[1][4]

Among the various methods for constructing the indole ring, the Leimgruber-Batcho synthesis stands out as a particularly robust and versatile strategy.[5] Developed in the 1970s, this two-step process has become a favored alternative to the classic Fischer indole synthesis, especially in industrial settings, due to its high yields, mild reaction conditions, and the commercial availability of the requisite ortho-nitrotoluene starting materials.[6][7]

This document serves as a detailed application guide for researchers, chemists, and drug development professionals, providing a comprehensive protocol for the synthesis of this compound derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, offering a self-validating framework for successful synthesis.

Reaction Overview and Mechanism

The Leimgruber-Batcho synthesis proceeds through two distinct, high-yielding stages:

  • Enamine Formation: The synthesis begins with the condensation of an appropriately substituted ortho-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-nitroenamine.

  • Reductive Cyclization: The intermediate enamine is then subjected to a reduction of the nitro group, which triggers a spontaneous cyclization and subsequent elimination to furnish the final indole product.[1][6]

Mechanistic Deep Dive

The efficacy of the Leimgruber-Batcho synthesis hinges on the electronic properties of the ortho-nitrotoluene starting material. The powerful electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the benzylic protons of the adjacent alkyl group.[5][8]

In the first step, heating a mixture of the ortho-nitrotoluene and DMF-DMA facilitates the deprotonation of the benzylic carbon. The resulting carbanion attacks the electrophilic carbon of the DMF-DMA, leading to the elimination of methanol and the formation of a highly conjugated enamine.[6][8] This intermediate is often intensely colored (typically dark red) due to the extended push-pull electronic system, with the electron-donating amino group conjugated to the electron-withdrawing nitro group.[6] For less reactive substrates, the addition of a secondary amine like pyrrolidine can accelerate this step by first forming a more reactive Vilsmeier-type reagent with DMF-DMA.[6]

The second stage involves the chemical reduction of the nitro group to an aniline. A variety of reducing agents are effective, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney nickel), or chemical reagents like iron in acetic acid or sodium hydrosulfite.[6][7] Once the nitro group is reduced to an amine, the resulting molecule contains both a nucleophilic amino group and an electrophilic enamine moiety in close proximity. The amino group rapidly undergoes an intramolecular attack on the enamine's β-carbon, forming a five-membered ring. The final step is the elimination of the secondary amine (e.g., dimethylamine or pyrrolidine) to restore aromaticity, yielding the stable indole ring system.[8][9]

To achieve the target this compound, the required starting material is 4-fluoro-2-nitroethylbenzene . The ethyl group provides the necessary carbon atoms that will become C2 and the C3-methyl group of the final indole product.

Visualized Reaction Scheme

G cluster_reagents start_material 4-Fluoro-2-nitroethylbenzene intermediate Intermediate Enamine start_material->intermediate start_material:e->intermediate:w reagent1 DMF-DMA Pyrrolidine (cat.) Δ final_product This compound intermediate->final_product intermediate:e->final_product:w reagent2 H₂, Pd/C (Reductive Cyclization) mid1 mid2 reagent1_node DMF-DMA Pyrrolidine (cat.) Δ reagent2_node H₂, Pd/C (Reductive Cyclization)

Caption: Overall scheme of the Leimgruber-Batcho synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-fluoro-2-nitroethylbenzene. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part A: Synthesis of the Enamine Intermediate
  • Reactor Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a thermometer.

  • Reagent Charging: To the flask, add 4-fluoro-2-nitroethylbenzene (1.0 eq). Dissolve it in anhydrous N,N-dimethylformamide (DMF, approx. 4 volumes).

  • Addition of Reagents: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (0.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 120-130°C and stir vigorously. The solution will typically turn a deep red or purple color.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the DMF under reduced pressure using a rotary evaporator. The crude product, a dark red oil or solid, can often be used directly in the next step without further purification.[1]

Part B: Reductive Cyclization to this compound
  • Reactor Setup: Transfer the crude enamine intermediate from Part A into a hydrogenation vessel (e.g., a Parr shaker bottle) suitable for catalytic hydrogenation.

  • Solvent and Catalyst: Dissolve the crude enamine in a suitable solvent such as ethyl acetate or ethanol (approx. 10 volumes). Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight) under a nitrogen blanket.

  • Hydrogenation: Seal the vessel and connect it to a Parr hydrogenation apparatus. Purge the vessel with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.[1]

  • Reaction: Begin vigorous stirring or shaking. The reaction is exothermic and may require cooling to maintain a temperature below 40°C. Continue hydrogenation until hydrogen uptake ceases (typically 4-12 hours).

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the enamine intermediate.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Wash the Celite pad with additional solvent (ethyl acetate or ethanol).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

Part C: Purification
  • Chromatography: Purify the crude product by flash column chromatography on silica gel.[1]

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Fractions: Collect the fractions containing the desired product, as identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Quantitative Data Summary

ReagentM.W. ( g/mol )EquivalentsTypical AmountRole
4-Fluoro-2-nitroethylbenzene169.151.010.0 gStarting Material
DMF-DMA119.161.510.6 g (11.8 mL)Formylating Agent
Pyrrolidine71.120.20.84 g (0.97 mL)Catalyst
N,N-Dimethylformamide (DMF)73.09-~40 mLSolvent
10% Palladium on CarbonN/A5-10% (w/w)0.5 - 1.0 gReduction Catalyst
Hydrogen (H₂)2.02Excess50 psiReducing Agent
Ethyl Acetate88.11-~150 mLSolvent

Experimental Workflow Visualization

G start 1. Charge Reactor: 4-Fluoro-2-nitroethylbenzene in DMF add_reagents 2. Add DMF-DMA & Pyrrolidine start->add_reagents heat 3. Heat to 120-130°C (2-6 hours) add_reagents->heat monitor1 4. Monitor by TLC heat->monitor1 workup1 5. Cool & Concentrate (Crude Enamine) monitor1->workup1 Reaction Complete dissolve 6. Dissolve Enamine in Ethyl Acetate workup1->dissolve add_catalyst 7. Add 10% Pd/C dissolve->add_catalyst hydrogenate 8. Hydrogenate (50 psi H₂) (4-12 hours) add_catalyst->hydrogenate monitor2 9. Monitor by TLC/HPLC hydrogenate->monitor2 filter 10. Filter through Celite® monitor2->filter Reaction Complete concentrate 11. Concentrate Filtrate (Crude Indole) filter->concentrate purify 12. Silica Gel Chromatography concentrate->purify product 13. Pure this compound purify->product

Caption: Step-by-step workflow for the synthesis and purification.

Causality and Troubleshooting

Understanding the rationale behind each step is critical for successful execution and troubleshooting.

Step/ComponentRationale & Causality
Starting Material 4-Fluoro-2-nitroethylbenzene is specifically chosen. The fluoro group at position 4 becomes the 6-fluoro substituent on the indole. The ethyl group at position 2 provides the carbons for the pyrrole ring, with its terminal methyl group becoming the final 3-methyl substituent.
Enamine Formation The reaction is driven by the enhanced acidity of the benzylic protons due to the ortho-nitro group.[5] Heating provides the activation energy for the condensation. Pyrrolidine acts as a catalyst to form a more reactive intermediate with DMF-DMA, accelerating the reaction.[6]
Reductive Cyclization Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to amines under hydrogen pressure.[7] This reduction is the key trigger for the subsequent rapid and irreversible intramolecular cyclization.
Workup & Purification Filtering through Celite® is essential for the complete removal of the fine, often pyrophoric, palladium catalyst. Basic washes can remove acidic impurities, while silica gel chromatography is the standard method for separating the desired product from unreacted intermediates and side products.[1]
Troubleshooting Guide
Potential IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Enamine Formation - Incomplete reaction. - Insufficient temperature. - Degradation of DMF-DMA.- Increase reaction time or temperature slightly. - Ensure reagents are anhydrous. - Add a catalytic amount of pyrrolidine if not already used.[6]
Incomplete Reductive Cyclization - Catalyst poisoning or deactivation. - Insufficient hydrogen pressure or reaction time. - Impurities from the previous step.- Use fresh, high-quality Pd/C catalyst. - Ensure the system is leak-free and maintain H₂ pressure. - Attempt a crude purification of the enamine before reduction.
Formation of Side Products - Over-reduction of the indole ring. - Polymerization of the enamine. - Incomplete elimination in the final step.- Carefully monitor the reaction and stop it once the starting material is consumed. - Avoid excessively high temperatures during hydrogenation. - A mild acid wash during workup can sometimes promote the final elimination.
Difficulty in Purification - Product co-elutes with impurities. - Product is unstable on silica gel.- Adjust the polarity of the eluent system for better separation. - Consider an alternative purification method like crystallization.[10] - Neutralize the silica gel with triethylamine if the product is acid-sensitive.[10]

Conclusion

The Leimgruber-Batcho indole synthesis provides a powerful and highly adaptable platform for the preparation of medicinally relevant this compound derivatives. Its advantages, including high yields, operational simplicity, and the use of readily accessible starting materials, make it an indispensable tool in both academic research and industrial pharmaceutical development.[6][7] By understanding the underlying mechanism and the rationale for each experimental step, scientists can effectively troubleshoot and optimize this synthesis to access a wide array of valuable fluorinated indole building blocks.

References

Application Notes and Protocols for the Functionalization of the 6-Fluoro-3-methyl-1H-indole Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Fluoro-3-methyl-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. The strategic incorporation of fluorine atoms into these scaffolds has become a pivotal strategy in modern drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] The this compound core, in particular, represents a valuable building block for the synthesis of novel therapeutics, including anti-cancer agents and neuroactive compounds.[2]

This comprehensive guide provides detailed application notes and robust protocols for the selective functionalization of the this compound core at its key reactive sites: the N1-position, the C2-position, the C3-methyl group, and the C4, C5, and C7 positions of the benzene ring. Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and presents expected outcomes to empower researchers in their drug discovery and development endeavors.

N1-Position Functionalization: Modulating Physicochemical Properties

The indole nitrogen (N1) is a primary site for modification, allowing for the introduction of a wide range of substituents that can profoundly influence the molecule's solubility, membrane permeability, and interaction with biological targets.

N-Alkylation: A Fundamental Transformation

N-alkylation is a common strategy to introduce alkyl chains, which can enhance lipophilicity and modulate binding interactions. The reaction typically proceeds via deprotonation of the indole N-H with a suitable base, followed by nucleophilic attack on an alkyl halide.

Causality Behind Experimental Choices: The choice of base is critical. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often necessary to achieve complete deprotonation of the relatively non-acidic indole nitrogen. Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the resulting anion without interfering with the reaction.

Protocol 1: General Procedure for N-Alkylation

  • Materials: this compound, alkyl halide (e.g., iodomethane, benzyl bromide), sodium hydride (60% dispersion in mineral oil), anhydrous DMF.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).

    • Dissolve the indole in anhydrous DMF (0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

    • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

    • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative N-Alkylation Reactions

Alkylating AgentBaseSolventTime (h)Yield (%)
IodomethaneNaHDMF2>90
Benzyl bromideNaHDMF4>90
Ethyl bromoacetateK₂CO₃DMF1270-80
N-Arylation: Introducing Aromatic Moieties

N-arylation introduces aryl or heteroaryl groups, which can participate in π-stacking interactions with biological targets. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for this transformation. However, a copper-catalyzed approach using boronic acids offers a complementary and often milder alternative.

Causality Behind Experimental Choices: Copper(II) acetate serves as the catalyst, and a base like pyridine is often used as both a ligand and an acid scavenger. The reaction is typically performed in an organic solvent at elevated temperatures to facilitate the transmetalation and reductive elimination steps.

Protocol 2: Copper-Catalyzed N-Arylation with Boronic Acids

  • Materials: this compound, arylboronic acid, copper(II) acetate, pyridine, anhydrous dichloromethane (DCM).

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), arylboronic acid (2.0 eq), and copper(II) acetate (1.5 eq).

    • Add anhydrous DCM and pyridine.

    • Stir the mixture at room temperature under an air atmosphere for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

C2-Position Functionalization: Expanding Structural Diversity

Direct functionalization at the C2 position of the indole core has traditionally been challenging due to the inherent reactivity of the C3 position. However, modern synthetic methods, including directed C-H activation and lithiation of N-protected indoles, have enabled selective C2 modification.

Directed C2-Arylation via C-H Activation

Transition metal-catalyzed C-H activation is a powerful tool for the direct introduction of functional groups without the need for pre-functionalized substrates. A pivaloyl directing group on the indole nitrogen can facilitate iridium-catalyzed C2-methylation.[3] A similar strategy can be envisioned for arylation using ruthenium-based catalysts.[4]

Causality Behind Experimental Choices: A directing group, such as a pivaloyl or amide group, on the indole nitrogen coordinates to the metal catalyst, positioning it in close proximity to the C2-H bond. This directed metalation facilitates the subsequent C-H activation and cross-coupling with a suitable partner like a boronic acid.

Protocol 3: Conceptual Protocol for Directed C2-Arylation

  • Materials: N-protected this compound (e.g., N-pivaloyl), arylboronic acid, [{RuCl₂(p-cymene)}₂] catalyst, Cu(OAc)₂·H₂O, AgSbF₆, isopropanol.

  • Procedure:

    • To a reaction tube, add N-protected this compound (1.0 eq), arylboronic acid (3.0 eq), [{RuCl₂(p-cymene)}₂] (2.5 mol%), Cu(OAc)₂·H₂O (1.0 eq), and AgSbF₆ (0.12 eq).

    • Add isopropanol as the solvent.

    • Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite.

    • Concentrate the filtrate and purify by column chromatography.

    • Remove the directing group under appropriate conditions (e.g., basic hydrolysis for pivaloyl).

C3-Methyl Group Functionalization: A Versatile Handle

The C3-methyl group provides a valuable handle for further elaboration of the indole scaffold. It can be functionalized through free-radical halogenation or oxidized to an aldehyde, opening up a wide range of subsequent transformations.

Free-Radical Bromination of the C3-Methyl Group

Selective bromination of the C3-methyl group can be achieved using N-bromosuccinimide (NBS) under free-radical conditions. This reaction is highly dependent on the presence of an electron-withdrawing group on the indole nitrogen to deactivate the indole ring towards electrophilic attack at C2.[5]

Causality Behind Experimental Choices: A free-radical initiator, such as azobisisobutyronitrile (AIBN), is essential to initiate the radical chain reaction. The use of a non-polar solvent like carbon tetrachloride (CCl₄) favors the radical pathway over electrophilic bromination. The N-protecting group is crucial for directing the regioselectivity.

Protocol 4: Free-Radical Bromination of the C3-Methyl Group

  • Materials: N-protected this compound (e.g., N-acetyl), N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).

  • Procedure:

    • To a solution of N-protected this compound (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux for 1-4 hours, monitoring by TLC.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The resulting 3-(bromomethyl)indole can be used directly or purified by chromatography.

Oxidation to Indole-3-carboxaldehyde

The C3-methyl group can be oxidized to the corresponding carboxaldehyde, a versatile intermediate for various C-C and C-N bond-forming reactions.

Causality Behind Experimental Choices: A variety of oxidizing agents can be employed. A two-step procedure involving bromination followed by the Kornblum oxidation (reaction with dimethyl sulfoxide) is a reliable method.

Protocol 5: Synthesis of 6-Fluoro-3-formyl-1H-indole

  • Materials: 3-(Bromomethyl)-6-fluoro-1H-indole, dimethyl sulfoxide (DMSO), sodium bicarbonate.

  • Procedure:

    • Dissolve the crude 3-(bromomethyl)-6-fluoro-1H-indole in DMSO.

    • Add sodium bicarbonate (2.0 eq).

    • Heat the mixture to 100-120 °C for 1-2 hours.

    • Cool the reaction and pour it into ice water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the aldehyde by column chromatography or recrystallization.

Benzene Ring Functionalization (C4, C5, C7): Regioselective Strategies

Electrophilic substitution on the benzene ring of the this compound core is influenced by the directing effects of the substituents. The pyrrole ring is strongly activating, directing electrophiles to the C3 position. To achieve substitution on the benzene ring, the C3 position is typically blocked, or specific strategies are employed. The 3-methyl group is electron-donating, and the 6-fluoro group is deactivating but ortho-, para-directing. Therefore, electrophilic substitution is expected to be directed to the C4, C5, and C7 positions.

Halogenation of the Benzene Ring

Introducing a halogen onto the benzene ring provides a handle for further functionalization via cross-coupling reactions. The synthesis of 4-bromo-6-fluoro-1H-indole has been reported via the Leimgruber-Batcho indole synthesis, starting from 2-methyl-3-bromo-5-fluoro-nitrobenzene.[6][7] This approach can be adapted for the synthesis of the corresponding 3-methyl derivative.

Protocol 6: Conceptual Synthesis of 4-Bromo-6-fluoro-3-methyl-1H-indole

  • Starting Material: 2-Methyl-3-bromo-5-fluoro-nitrobenzene derivative with a precursor for the 3-methyl group.

  • General Steps (Leimgruber-Batcho):

    • Condensation of the substituted o-nitrotoluene with a formamide acetal to form an enamine.

    • Reductive cyclization of the enamine using a reducing agent like Raney nickel and hydrazine, or iron in acetic acid, to yield the indole core.[7]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A bromo-substituted this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Causality Behind Experimental Choices: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is crucial for the catalytic cycle.[8] A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation. The choice of solvent system (e.g., dioxane/water, DME) is important for solubility and reaction efficiency.[8][9]

Protocol 7: Suzuki-Miyaura Coupling of a Bromo-6-fluoro-3-methyl-1H-indole

  • Materials: Bromo-6-fluoro-3-methyl-1H-indole (e.g., 4-bromo isomer), arylboronic acid, Pd(PPh₃)₄, cesium carbonate, dioxane/water.

  • Procedure:

    • In a reaction vessel, combine the bromo-indole (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and cesium carbonate (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon).

    • Add a degassed mixture of dioxane and water (e.g., 4:1).

    • Heat the reaction to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by flash chromatography.

Table 2: Typical Suzuki-Miyaura Reaction Conditions

Palladium CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O100
Pd(dppf)Cl₂K₂CO₃DME80

Visualizing the Functionalization Pathways

G cluster_N1 N1-Functionalization cluster_C2 C2-Functionalization cluster_C3_Me C3-Methyl Functionalization cluster_Benzene Benzene Ring Functionalization This compound This compound N-Alkyl N-Alkyl This compound->N-Alkyl R-X, Base N-Aryl N-Aryl This compound->N-Aryl ArB(OH)₂, Cu(OAc)₂ C2-Aryl C2-Aryl This compound->C2-Aryl Directed C-H Activation 3-Bromomethyl 3-Bromomethyl This compound->3-Bromomethyl NBS, AIBN (on N-protected) Bromo-indole Bromo-indole This compound->Bromo-indole Halogenation 3-Formyl 3-Formyl 3-Bromomethyl->3-Formyl Oxidation Aryl-indole (Suzuki) Aryl-indole (Suzuki) Bromo-indole->Aryl-indole (Suzuki) ArB(OH)₂, Pd catalyst

Conclusion

The this compound scaffold offers a rich platform for the development of novel chemical entities with significant therapeutic potential. The protocols and strategies outlined in this guide provide a robust framework for researchers to selectively functionalize this important core at multiple positions. By understanding the underlying chemical principles and carefully selecting reaction conditions, scientists can efficiently generate diverse libraries of compounds for biological screening, accelerating the pace of drug discovery.

References

Introduction: The Strategic Importance of N-Alkylated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 6-Fluoro-3-methyl-1H-indole

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1] Functionalization of the indole core is a critical strategy in drug discovery, and among these modifications, N-alkylation holds a position of particular significance. The substituent at the N1-position can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity, metabolic stability, and cell permeability.

This guide focuses on the N-alkylation of a specific, high-value substrate: This compound . The presence of a fluorine atom at the C6-position can enhance metabolic stability and binding interactions, while the methyl group at the C3-position strategically blocks the most common site of electrophilic attack, thereby simplifying the regiochemical outcome of alkylation.[2][3] However, achieving high-yield, selective N-alkylation requires a nuanced understanding of the underlying chemical principles and careful control of reaction parameters. This document provides a detailed exploration of the reaction mechanism, a series of robust protocols, and expert insights to navigate the challenges of this essential transformation.

Pillar 1: Mechanistic Insights and Strategic Considerations

A successful N-alkylation hinges on managing the dual nucleophilicity of the indole ring. While the nitrogen at position 1 (N1) is the target, the carbon at position 3 (C3) is often the most nucleophilic site in an unsubstituted indole, approximately 10¹³ times more reactive than benzene toward electrophiles.[2]

The Deprotonation Step: Activating the Indole Nitrogen

The N-H proton of an indole is weakly acidic, with a pKa of about 21 in DMSO.[2] This necessitates the use of a strong base to achieve complete deprotonation and form the highly nucleophilic indolide anion.[2][4] Common bases for this purpose include sodium hydride (NaH), potassium hydride (KH), and organolithium reagents like n-butyl lithium.[2]

The choice of base and the corresponding counter-ion (e.g., Na⁺, K⁺, Li⁺) is critical for directing the subsequent alkylation. More ionic salts, such as those formed with sodium or potassium hydride, tend to favor reaction at the nitrogen atom.[2] In contrast, more covalent organometallic complexes, like indole Grignard reagents, can lead to undesired C3-alkylation.[2] For the substrate , this compound, the C3-position is already substituted, which inherently favors the desired N-alkylation pathway.

The Alkylation Step: An Sₙ2 Displacement

Once the indolide anion is formed, it acts as a potent nucleophile, attacking the alkylating agent (typically an alkyl halide or sulfonate) in a classical Sₙ2 reaction. The efficiency of this step is governed by the reactivity of the electrophile and the choice of solvent.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Indole This compound Indolide Indolide Anion (Nucleophile) Indole->Indolide Deprotonation Base Strong Base (e.g., NaH) Base->Indole Product N-Alkyl-6-fluoro-3-methyl-1H-indole Indolide->Product SN2 Attack AlkylHalide Alkylating Agent (R-X) AlkylHalide->Indolide

Caption: General mechanism for indole N-alkylation.

The Role of the Solvent

The solvent plays a multifaceted role, influencing the solubility of reagents, the reactivity of the nucleophile, and the overall reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are the preferred media for this reaction.[3] They effectively solvate the cation (e.g., Na⁺) without strongly solvating the indolide anion, leaving it "naked" and highly reactive. This enhances the rate of the Sₙ2 reaction.[3]

Pillar 2: Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the N-alkylation of this compound. All operations involving anhydrous solvents and strong bases must be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate safety precautions.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This is the most widely employed and reliable method, particularly for simple and reactive alkyl halides.[1] It offers high yields and excellent N-selectivity.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, septa, inert gas line

G start Start: Assemble Dry Glassware under Inert Atmosphere add_indole Add this compound and anhydrous DMF/THF start->add_indole cool Cool to 0 °C (Ice Bath) add_indole->cool add_nah Add NaH (60% dispersion) portion-wise cool->add_nah stir_deprotonate Stir at 0 °C for 30 min, then RT for 1 hour add_nah->stir_deprotonate cool2 Cool back to 0 °C stir_deprotonate->cool2 add_alkyl Add Alkylating Agent (R-X) dropwise cool2->add_alkyl react Stir at RT until completion (Monitor by TLC) add_alkyl->react quench Quench reaction with sat. NH4Cl solution at 0 °C react->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with Water and Brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by Column Chromatography dry->purify end End: Isolated Product purify->end G cluster_0 Aqueous Phase cluster_1 Organic Phase Indole Indole Indolide Indolide Anion (Na⁺) Indole->Indolide Deprotonation NaOH NaOH (aq) PTC_Indolide Q⁺Indolide⁻ (Ion Pair) Indolide->PTC_Indolide AlkylHalide Alkyl Halide (R-X) AlkylHalide->PTC_Indolide Product N-Alkyl Indole PTC PTC (Q⁺X⁻) PTC->Indolide PTC_Indolide->Product Alkylation

References

Application Notes: The Strategic Use of 6-Fluoro-3-methyl-1H-indole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine—the most electronegative element—can profoundly enhance the pharmacological profile of bioactive molecules by modulating properties such as metabolic stability, pKa, lipophilicity, and binding affinity.[2][3] This guide provides an in-depth exploration of 6-fluoro-3-methyl-1H-indole, a versatile building block that combines the privileged indole structure with the unique chemical advantages of fluorine. We present detailed protocols for the synthesis of this scaffold and its subsequent functionalization at key positions, alongside a discussion of its application in the development of potent therapeutic agents, particularly in oncology.

The 'Fluorine Advantage' in the Indole Scaffold

The incorporation of a fluorine atom at the C-6 position of the indole ring is not a trivial substitution. This modification imparts several key advantages that medicinal chemists can leverage:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at the 6-position can block a potential site of aromatic hydroxylation, thereby increasing the half-life and bioavailability of a drug candidate.[3]

  • Modulation of Acidity: The electron-withdrawing nature of fluorine increases the acidity of the indole N-H proton. This can alter the molecule's pKa, influencing its ionization state at physiological pH, which in turn affects solubility, cell permeability, and receptor interactions.

  • Altered Binding Interactions: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and halogen bonds. This can lead to enhanced binding affinity and selectivity for the target protein.

  • Conformational Control: The small size of fluorine allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties can influence the conformation of adjacent functional groups, "locking" the molecule into a more bioactive shape.

The 3-methyl group provides a crucial synthetic handle and steric element. It blocks the most reactive C-3 position from undergoing undesired electrophilic substitution, directing further functionalization to other sites like C-2 or the indole nitrogen. This combination of a stabilizing 6-fluoro group and a directing 3-methyl group makes this compound a highly valuable and predictable building block for library synthesis and lead optimization.

Synthesis of the Core Building Block

The most reliable and widely used method for constructing the this compound scaffold is the Fischer indole synthesis, a classic reaction discovered in 1883 that remains indispensable in modern organic synthesis.[4]

Protocol 1: Fischer Indole Synthesis of this compound

This protocol describes the acid-catalyzed condensation and cyclization of 4-fluorophenylhydrazine with acetone.

Workflow Diagram:

fischer_synthesis cluster_reactants Reactants cluster_process Process R1 4-Fluorophenylhydrazine (or HCl salt) P1 Mix in Acid Catalyst (e.g., Acetic Acid, PPA) R1->P1 R2 Acetone R2->P1 P2 Heat (e.g., 80-110°C) P1->P2 P3 Monitor by TLC P2->P3 P4 Work-up & Purification (Neutralization, Extraction, Column Chromatography) P3->P4 Product This compound P4->Product

Caption: Fischer Indole Synthesis Workflow.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride (1.0 eq)

  • Acetone (1.2 - 2.0 eq)

  • Acid Catalyst: Glacial Acetic Acid or Polyphosphoric Acid (PPA)

  • Solvent (if not neat acid): Ethanol or Toluene

  • Sodium bicarbonate or Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Step-by-Step Methodology:

  • Hydrazone Formation (Pre-formation or in situ): To a round-bottom flask, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and the chosen acid catalyst (e.g., glacial acetic acid, ~10-20 volumes).

  • Add acetone (1.2 eq) dropwise to the stirred suspension at room temperature. The mixture may change color as the phenylhydrazone intermediate forms.

  • Cyclization: Heat the reaction mixture to 80-110°C. The optimal temperature depends on the strength of the acid used (acetic acid typically requires higher temperatures than PPA).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of the product spot (stain with p-anisaldehyde or permanganate). The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. If using PPA, carefully quench the mixture by pouring it onto crushed ice. If using acetic acid, dilute with water.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 1M NaOH until the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Causality and Insights: The choice of acid is critical. Brønsted acids like HCl or H₂SO₄, or Lewis acids like ZnCl₂, can catalyze the reaction.[4] Acetic acid often serves as both the catalyst and solvent. Polyphosphoric acid (PPA) is a highly effective catalyst that promotes the key[5][5]-sigmatropic rearrangement and subsequent cyclization at lower temperatures than weaker acids.[6] The methyl group at the C-3 position arises directly from the methyl groups of the acetone starting material.

Application as a Versatile Building Block

Once synthesized, this compound serves as a platform for diversification. The most common sites for further functionalization are the indole nitrogen (N-1) and the C-2 position.

Protocol 2: N-Alkylation of this compound

This protocol describes a standard method for attaching an alkyl or benzyl group to the indole nitrogen, a common strategy for modulating pharmacokinetics and exploring new binding interactions.

Step-by-Step Methodology:

  • Deprotonation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous DMF or THF.

  • Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0°C for 30-60 minutes, allowing the indole anion to form.

  • Alkylation: Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the N-alkylated product.

Rationale: Strong bases like NaH are required to deprotonate the indole nitrogen.[7] The resulting indolide anion is a potent nucleophile that readily reacts with electrophilic alkylating agents. This reaction is typically highly selective for N-alkylation over C-alkylation for 3-substituted indoles.[7]

Protocol 3: Regioselective C-2 Functionalization via Lithiation

Functionalizing the C-2 position of a 3-substituted indole is challenging but synthetically valuable. The most effective method involves a directed lithiation after protecting the indole nitrogen.

Workflow Diagram:

c2_lithiation cluster_steps Workflow Start This compound S1 Step 1: N-Protection (e.g., Boc₂O, DMAP) Start->S1 S2 Step 2: C-2 Lithiation (s-BuLi, THF, -78°C) S1->S2 S3 Step 3: Electrophilic Quench (e.g., add MeI, DMF, etc.) S2->S3 S4 Step 4: N-Deprotection (e.g., TFA) S3->S4 Product C-2 Functionalized Product S4->Product

Caption: C-2 Functionalization Workflow.

Step-by-Step Methodology:

  • N-Protection: Protect the nitrogen of this compound using a suitable directing group. For example, react with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP to form N-Boc-6-fluoro-3-methyl-1H-indole. Purify this intermediate.

  • Lithiation: Dissolve the N-protected indole (1.0 eq) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78°C (dry ice/acetone bath).

  • Add sec-butyllithium (s-BuLi, ~1.3 eq) dropwise via syringe. The solution will typically develop a deep color. Stir at -78°C for 1-2 hours.

  • Electrophilic Quench: Add a desired electrophile (e.g., methyl iodide, trimethylsilyl chloride, or DMF for formylation, >1.5 eq) at -78°C and stir for another 1-2 hours.

  • Work-up: Quench the reaction at -78°C with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature, then extract with an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic phase.

  • Deprotection & Purification: Purify the crude material to isolate the N-protected, C-2 functionalized product. If desired, remove the N-protecting group (e.g., using trifluoroacetic acid for a Boc group) and re-purify to obtain the final product.

Expert Insights: The N-protecting group is essential. It prevents N-deprotonation and directs the organolithium base to deprotonate the adjacent C-2 position, which is the most acidic C-H bond on the ring after N-H.[8] This regioselectivity is a powerful tool for building complex molecular architectures that are otherwise difficult to access.

Case Study: Application in Anticancer Drug Discovery

The this compound scaffold is an attractive core for developing inhibitors of various cancer-related targets, such as protein kinases and tubulin.[8][9][10] Fluorinated indoles have shown significant promise as tubulin polymerization inhibitors, which disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[7][11]

A study by La Regina et al. on arylthioindoles (ATIs) as potent tubulin inhibitors highlights the utility of the fluorinated indole core.[11] While their work focused on a 2-phenyl-3-arylthio indole scaffold, the structure-activity relationship (SAR) data for fluorinated derivatives provides a compelling case for using this compound as a starting point for similar inhibitor designs.

Biological Target Pathway:

tubulin_inhibition cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers MT Microtubules (Dynamic Instability) Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Mitosis Mitosis (Cell Division) Spindle->Mitosis Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Mitotic Arrest Leads to Inhibitor 6-Fluoro-Indole Derivative Inhibitor->Tubulin Binds to Colchicine Site

Caption: Mechanism of Tubulin Polymerization Inhibition.

Quantitative Data from Structurally Related Compounds

The following data, adapted from La Regina et al. (2015), demonstrates the potent activity of arylthioindoles incorporating a fluorinated indole ring.[11] These compounds serve as a strong proxy for the potential of derivatives synthesized from this compound.

Compound ID (Reference)Indole SubstitutionR Group (at 3-thio position)Tubulin Polymerization Inhibition IC₅₀ (µM)[11]MCF-7 Cell Growth Inhibition IC₅₀ (µM)[11]
29 H3,4,5-trimethoxyphenyl1.60.015
30 5-Fluoro3,4,5-trimethoxyphenyl1.50.012
31 6-Fluoro 3,4,5-trimethoxyphenyl 1.6 0.013
33 7-Fluoro3,4,5-trimethoxyphenyl1.30.008
Colchicine(Reference)-1.80.009

Analysis: The data clearly shows that introducing a fluorine atom at the 5-, 6-, or 7-position of the indole ring maintains, and in some cases enhances, the potent anticancer activity. Compound 31 , with the 6-fluoro substitution pattern, exhibits an IC₅₀ of 13 nM against MCF-7 breast cancer cells and potently inhibits tubulin polymerization, on par with the natural product colchicine. This validates the 6-fluoroindole scaffold as a highly effective component in the design of high-affinity tubulin inhibitors.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its synthesis is readily achievable via the robust Fischer indole synthesis. The strategic placement of the 6-fluoro and 3-methyl groups provides a unique combination of metabolic stability and synthetic predictability, allowing for controlled functionalization at the N-1 and C-2 positions. As demonstrated by data from closely related analogs, derivatives of this scaffold are capable of potent inhibition of critical cancer targets like tubulin. Researchers and drug development professionals can confidently employ this building block to generate novel, high-value compounds with enhanced pharmacological properties, accelerating the discovery of next-generation therapeutics.

References

Application Note & Protocol: Synthesis of PET Tracers Using 6-fluoro-3-methyl-1H-indole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-fluoro-3-methyl-1H-indole in PET Tracer Development

Positron Emission Tomography (PET) is a premier non-invasive molecular imaging modality that provides quantitative insights into in vivo biochemical processes. The development of novel PET tracers is paramount for advancing our understanding, diagnosis, and treatment of a myriad of diseases. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Consequently, indole-based PET tracers are of significant interest for targeting a wide range of biological entities, including enzymes and receptors.

This application note provides a comprehensive guide to the synthesis of PET tracers derived from this compound precursors. This class of compounds holds promise for the development of tracers for various targets, leveraging the favorable properties of the fluorine-18 radionuclide, such as its short half-life (109.8 minutes) and low positron energy (0.63 MeV), which contribute to high-resolution PET images.[1]

The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions. We will focus on a robust and reproducible methodology for the synthesis, purification, and quality control of these novel imaging agents.

Core Principles: Radiolabeling Strategies for Indole Scaffolds

The introduction of fluorine-18 into an aromatic system like the indole ring can be achieved through two primary strategies: nucleophilic and electrophilic fluorination.[2]

  • Nucleophilic Aromatic Substitution (SNA r): This is the most common method for [¹⁸F]fluoride incorporation. It involves the reaction of high specific activity, no-carrier-added [¹⁸F]fluoride with an electron-deficient aromatic ring bearing a good leaving group (e.g., nitro, trimethylammonium, or a halogen). The reaction is typically facilitated by a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and requires anhydrous conditions.

  • Electrophilic Fluorination: This method utilizes an electrophilic fluorinating agent, such as [¹⁸F]F₂, to react with an electron-rich aromatic precursor.[2] While conceptually straightforward, this approach often suffers from lower specific activity due to the unavoidable presence of carrier ¹⁹F₂ gas.[3][4] Modern advancements have led to the development of fluoride-derived electrophilic fluorinating reagents to circumvent this limitation.[5][6]

This guide will primarily focus on a copper-mediated nucleophilic fluorination approach, which has demonstrated efficacy for the radiofluorination of indole derivatives.[7][8][9]

Experimental Workflow: A Visual Overview

The overall process for the synthesis of a 6-[¹⁸F]fluoro-3-methyl-1H-indole-based PET tracer is depicted in the workflow diagram below.

experimental_workflow cluster_0 [¹⁸F]Fluoride Production & Processing cluster_1 Radiosynthesis cluster_2 Purification cluster_3 Quality Control prod Cyclotron Production of [¹⁸F]Fluoride trap Trapping on Anion Exchange Cartridge prod->trap elute Elution with K₂CO₃/K₂₂₂ trap->elute dry Azeotropic Drying elute->dry precursor Addition of Precursor (e.g., 6-nitro-3-methyl-1H-indole) and Cu(OTf)₂ dry->precursor reaction Nucleophilic Fluorination (Heating) precursor->reaction quench Quenching of Reaction reaction->quench hplc Semi-Preparative HPLC quench->hplc reform Solid-Phase Extraction (SPE) & Formulation hplc->reform qc Analytical HPLC (Radiochemical Purity) GC (Residual Solvents) pH, Sterility, Endotoxins reform->qc final_product Final PET Tracer Product qc->final_product

Caption: Automated radiosynthesis workflow for 6-[¹⁸F]fluoro-3-methyl-1H-indole derivatives.

Detailed Protocols

Part 1: Materials and Reagents
  • Precursor: 6-Nitro-3-methyl-1H-indole (or other suitably activated precursor)

  • Radionuclide: [¹⁸F]Fluoride (produced via a medical cyclotron)

  • Catalyst: Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Phase-Transfer Catalyst: Kryptofix 2.2.2 (K₂₂₂)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvents: Anhydrous acetonitrile (MeCN), anhydrous dimethyl sulfoxide (DMSO), water for injection (WFI), ethanol (USP grade)

  • Cartridges: Anion exchange cartridge (e.g., QMA), C18 solid-phase extraction (SPE) cartridge

  • HPLC System: Semi-preparative and analytical HPLC systems with UV and radiation detectors

  • Other: Sterile vials, membrane filters (0.22 µm), automated radiosynthesis module

Part 2: Step-by-Step Synthesis Protocol

This protocol is designed for an automated radiosynthesis module, which is standard practice for PET tracer production to minimize radiation exposure.[10]

Step 1: [¹⁸F]Fluoride Processing

  • Production and Trapping: Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water is delivered to the synthesis module and trapped on a pre-conditioned anion exchange cartridge.

  • Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of K₂₂₂ (10-15 mg) and K₂CO₃ (2-3 mg) in a mixture of acetonitrile and water (e.g., 80:20 v/v).[1]

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen or argon with gentle heating (80-110 °C) to yield the anhydrous [¹⁸F]KF/K₂₂₂ complex. This step is critical as the presence of water will significantly reduce the efficiency of the nucleophilic substitution. Repeat with additions of anhydrous acetonitrile to ensure complete drying.

Step 2: Copper-Mediated Radiofluorination

  • Precursor Addition: A solution of the 6-nitro-3-methyl-1H-indole precursor (5-10 mg) and Cu(OTf)₂ (5-10 mg) in anhydrous DMSO (0.5-1.0 mL) is added to the reaction vessel containing the dried [¹⁸F]KF/K₂₂₂ complex.

  • Reaction: The reaction vessel is sealed and heated to 150-180 °C for 15-20 minutes. The progress of the reaction can be monitored by radio-TLC.

Caption: Copper-mediated nucleophilic substitution for the synthesis of 6-[¹⁸F]fluoro-3-methyl-1H-indole.

Step 3: Purification and Formulation

  • Quenching: After the reaction is complete, the mixture is cooled and quenched by the addition of water (e.g., 4 mL).

  • Semi-Preparative HPLC: The crude reaction mixture is loaded onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm). The product is eluted with a suitable mobile phase (e.g., 40-60% acetonitrile in water) at a flow rate of 4-5 mL/min. The fraction corresponding to the desired 6-[¹⁸F]fluoro-3-methyl-1H-indole is collected, identified by co-elution with a non-radioactive standard.[11]

  • Formulation: The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the product. The cartridge is then washed with water to remove residual HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol (e.g., 0.5 mL) and then formulated in sterile saline for injection. The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

A rigorous quality control (QC) process is mandatory to ensure the safety and efficacy of the final PET tracer product before administration.[10][12][13]

Parameter Method Acceptance Criteria
Radiochemical Purity & Identity Analytical HPLC (C18 column)≥ 95% purity; retention time matches non-radioactive standard.[11]
Radionuclidic Purity Multichannel Analyzer> 99.5% (characteristic 511 keV peak for ¹⁸F)
Residual Solvents Gas Chromatography (GC)Acetonitrile ≤ 410 ppm; Ethanol ≤ 5000 ppm.[13]
pH Calibrated pH meter or pH paper4.5 - 7.5[11][13]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)
Sterility Tryptic Soy Broth & Fluid Thioglycollate MediumNo microbial growth (typically a retrospective test).[14]
Filter Integrity Bubble Point TestPass

Troubleshooting

Issue Potential Cause Recommended Solution
Low Radiochemical Yield Incomplete drying of [¹⁸F]fluorideEnsure azeotropic drying is thorough. Add an extra cycle with anhydrous acetonitrile.
Precursor degradationCheck precursor stability at high temperatures. Consider a lower reaction temperature or shorter reaction time.
Inactive catalystUse fresh, high-purity Cu(OTf)₂.
Poor Radiochemical Purity Formation of side productsOptimize reaction temperature and time. Adjust HPLC purification parameters for better separation.
Radiolysis of the productMinimize synthesis and purification time. Consider adding a radical scavenger (e.g., ascorbic acid) to the final formulation.[14]
High Residual Solvents Inefficient solvent removal during formulationEnsure complete evaporation of HPLC solvents before SPE trapping. Optimize the SPE washing step.

Conclusion

The synthesis of PET tracers from this compound precursors is a viable strategy for developing novel molecular imaging agents. The copper-mediated nucleophilic fluorination method presented in this application note offers a robust and reproducible pathway to these compounds. Adherence to stringent purification and quality control protocols is essential to ensure the production of a safe and effective radiopharmaceutical for preclinical and, ultimately, clinical research. This guide provides a solid foundation for researchers to explore the potential of this promising class of PET tracers.

References

Development of Selective Serotonin Reuptake Inhibitors (SSRIs) from 6-Fluoro-3-methyl-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the development of Selective Serotonin Reuptake Inhibitors (SSRIs) originating from the versatile scaffold, 6-fluoro-3-methyl-1H-indole. The strategic incorporation of a fluorine atom at the 6-position of the indole ring is a common motif in modern medicinal chemistry, often enhancing metabolic stability and target affinity.[1] This guide details two strategic synthetic pathways, protocols for in vitro and in vivo evaluation, and the underlying scientific rationale for experimental design. The content is structured to provide both a conceptual framework and actionable laboratory procedures for researchers in the field of neuropharmacology and drug discovery.

Introduction: The Significance of the 6-Fluoroindole Scaffold in SSRI Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the endogenous neurotransmitter serotonin (5-hydroxytryptamine).[2] Consequently, indole derivatives have been a focal point in the design of ligands for serotonin receptors and transporters. The development of SSRIs revolutionized the treatment of major depressive disorder by offering a more targeted therapeutic approach with a generally improved side-effect profile compared to earlier classes of antidepressants.[2]

The introduction of a fluorine atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. In the context of SSRIs, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to the serotonin transporter (SERT) through favorable electronic interactions, and improve brain penetration due to increased lipophilicity.[3] The this compound core, therefore, represents a promising starting point for the generation of novel SSRI candidates with potentially superior drug-like properties.

This guide will explore two synthetic strategies for the elaboration of this core into potential SSRIs. The first, more direct route, focuses on the functionalization of the 3-methyl group. A second, more classical and often higher-yielding approach, begins with the parent 6-fluoro-1H-indole and builds the C3 side chain.

Synthetic Strategies and Protocols

Two primary synthetic routes are presented for the development of SSRIs from fluorinated indole precursors. Route A directly utilizes this compound, while Route B offers a more versatile approach starting from 6-fluoro-1H-indole.

Route A: Direct Functionalization of this compound

This route focuses on the direct chemical modification of the 3-methyl group of the starting material. This approach is advantageous as it directly addresses the user's specified starting material. However, direct functionalization of the relatively unreactive methyl group can be challenging. A key transformation is the free-radical bromination of the N-protected indole to generate a reactive bromomethyl intermediate.

Target Molecule (TM-A): 1-(4-(6-fluoro-1H-indol-3-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone

The starting material can be synthesized via the Fischer indole synthesis, a reliable and well-established method for indole ring formation.[3][4]

Protocol 2.1.1: Fischer Indole Synthesis of this compound

  • Step 1: Formation of 4-Fluorophenylhydrazone.

    • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add acetone (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the product, 4-fluorophenylhydrazone of acetone, often precipitates and can be collected by filtration.

  • Step 2: Cyclization to this compound.

    • Add the dried 4-fluorophenylhydrazone of acetone (1.0 eq) to a flask containing a suitable acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl2) in a high-boiling solvent like toluene.

    • Heat the mixture to 80-120 °C for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture and quench by carefully pouring it onto ice water.

    • Neutralize with a suitable base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Protocol 2.1.2: Synthesis of TM-A

  • Step 1: N-Protection of this compound.

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise.

    • Stir for 30 minutes at 0 °C, then add benzenesulfonyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to yield N-benzenesulfonyl-6-fluoro-3-methyl-1H-indole.

  • Step 2: Free-Radical Bromination of the 3-Methyl Group. [5]

    • Dissolve N-benzenesulfonyl-6-fluoro-3-methyl-1H-indole (1.0 eq) in carbon tetrachloride (CCl4).

    • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.

    • The crude N-benzenesulfonyl-3-(bromomethyl)-6-fluoro-1H-indole is often used directly in the next step without further purification.

  • Step 3: Alkylation of 1-(4-fluorophenyl)piperazine.

    • Dissolve 1-(4-fluorophenyl)piperazine (1.2 eq) and potassium carbonate (K2CO3, 2.0 eq) in anhydrous acetonitrile.

    • Add a solution of crude N-benzenesulfonyl-3-(bromomethyl)-6-fluoro-1H-indole (1.0 eq) in acetonitrile dropwise.

    • Stir the mixture at 60 °C for 12-18 hours.

    • Cool to room temperature, filter, and concentrate the filtrate.

    • Purify the residue by column chromatography.

  • Step 4: Deprotection of the Indole Nitrogen.

    • Dissolve the product from the previous step in methanol.

    • Add a solution of potassium hydroxide (KOH, 5.0 eq) in water.

    • Reflux the mixture for 4-6 hours.

    • Cool, neutralize with dilute HCl, and extract with ethyl acetate.

    • Wash with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the target molecule (TM-A).

Diagram: Synthetic Pathway for TM-A

G A This compound B N-Benzenesulfonyl-6-fluoro-3-methyl-1H-indole A->B Benzenesulfonyl chloride, NaH C N-Benzenesulfonyl-3-(bromomethyl)-6-fluoro-1H-indole B->C NBS, AIBN D Protected TM-A C->D 1-(4-fluorophenyl)piperazine, K2CO3 E Target Molecule A (TM-A) D->E KOH, MeOH/H2O

Caption: Synthetic route to the target arylpiperazine SSRI candidate.

Route B: Functionalization of 6-Fluoro-1H-indole at the C3 Position

This route begins with the more readily available 6-fluoro-1H-indole and introduces the side chain at the reactive C3 position. This approach is generally more versatile and higher yielding.

Target Molecule (TM-B): 6-Fluorotryptamine

This can be achieved via the Leimgruber-Batcho indole synthesis.[3]

Protocol 2.2.1: Leimgruber-Batcho Synthesis of 6-Fluoro-1H-indole

  • Step 1: Enamine Formation.

    • React 4-fluoro-2-nitrotoluene (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) in DMF.

    • Heat the mixture to 130-140 °C for 2-4 hours.

    • Monitor by TLC.

    • Cool and remove the solvent under reduced pressure to obtain the crude enamine.

  • Step 2: Reductive Cyclization.

    • Dissolve the crude enamine in a suitable solvent (e.g., ethyl acetate).

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until hydrogen uptake ceases.

    • Filter the mixture through Celite and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield 6-fluoro-1H-indole.

Protocol 2.2.2: Synthesis of 6-Fluorotryptamine

  • Step 1: Synthesis of 6-Fluorogramine (Mannich Reaction). [2]

    • To an ice-cold solution of 6-fluoro-1H-indole (1.0 eq) in acetic acid, add 37% formaldehyde (1.25 eq) and 40% dimethylamine (1.75 eq).

    • Stir the reaction at room temperature for 2.5 hours.

    • Cool the mixture and basify to pH 10 with 3M NaOH.

    • Extract with ethyl acetate, dry the combined organic layers, and concentrate to yield 6-fluorogramine.

  • Step 2: Synthesis of 6-Fluoroindole-3-acetonitrile.

    • Reflux a mixture of 6-fluorogramine (1.0 eq) and sodium cyanide (1.5 eq) in a mixture of dimethyl sulfoxide (DMSO) and water for 4-6 hours.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography to yield 6-fluoroindole-3-acetonitrile.

  • Step 3: Reduction to 6-Fluorotryptamine.

    • In a flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous THF.

    • Add a solution of 6-fluoroindole-3-acetonitrile (1.0 eq) in THF dropwise.

    • Reflux the mixture for 4-6 hours.

    • Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain 6-fluorotryptamine (TM-B).

Diagram: Synthetic Pathway for TM-B

G A 6-Fluoro-1H-indole B 6-Fluorogramine A->B Formaldehyde, Dimethylamine, Acetic Acid C 6-Fluoroindole-3-acetonitrile B->C NaCN, DMSO/H2O D Target Molecule B (TM-B) 6-Fluorotryptamine C->D LiAlH4, THF

Caption: Synthesis of 6-fluorotryptamine via the Mannich reaction.

Characterization of Synthesized Compounds

The identity and purity of all synthesized intermediates and final compounds must be rigorously confirmed using a combination of analytical techniques.

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and confirmation.Characteristic chemical shifts and coupling constants for the indole core, the fluoro substituent, and the appended side chain.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.Observation of the molecular ion peak corresponding to the calculated mass of the target compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity (typically >95% for biological testing).
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for N-H (indole), C=O (amide, if present), and C-F bonds.

Biological Evaluation: Assessing SSRI Activity

The primary biological target for SSRIs is the serotonin transporter (SERT). The following protocols outline the in vitro and in vivo assays to determine the efficacy and selectivity of the synthesized compounds.

In Vitro Evaluation: SERT Binding Affinity

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for SERT.[6]

Protocol 4.1: SERT Radioligand Binding Assay

  • Materials:

    • Membrane preparations from cells stably expressing human SERT.

    • Radioligand: [³H]Citalopram or [³H]Paroxetine.

    • Test compounds and reference SSRIs (e.g., fluoxetine, sertraline).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference standards.

    • In a 96-well plate, incubate the SERT membrane preparation with the radioligand and varying concentrations of the test compound.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known SERT inhibitor).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Add scintillation cocktail to the dried filters and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vivo Evaluation: Animal Models of Depression

Animal models are essential for evaluating the antidepressant-like effects of novel compounds. The Forced Swim Test (FST) is a commonly used screening model.[2][7]

Protocol 4.2: Forced Swim Test (FST) in Mice

  • Animals: Male mice (e.g., C57BL/6 or BALB/c).

  • Apparatus: A transparent cylinder filled with water (23-25 °C).

  • Procedure:

    • Administer the test compound or vehicle to the mice at a specified time before the test (e.g., 30-60 minutes).

    • Place each mouse individually into the cylinder of water for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

    • A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Diagram: Workflow for SSRI Candidate Evaluation

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation A Synthesis of 6-Fluoroindole Scaffold B Side Chain Elaboration A->B C Purification & Characterization (NMR, MS, HPLC) B->C D In Vitro SERT Binding Assay C->D Purity >95% E In Vivo Animal Models (e.g., Forced Swim Test) D->E F Lead Optimization E->F

Caption: A generalized workflow for the development and evaluation of novel SSRIs.

Conclusion

The this compound scaffold serves as a valuable starting point for the rational design and synthesis of novel SSRI candidates. The synthetic routes and evaluation protocols detailed in this guide provide a robust framework for researchers to explore the chemical space around this privileged core. By leveraging established synthetic methodologies and validated biological assays, the development of next-generation antidepressants with improved efficacy and safety profiles is an attainable goal.

References

Application of 6-Fluoro-3-Methyl-1H-Indole in Anticancer Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Indoles in Oncology

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, including numerous approved anticancer agents.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, enabling the modulation of various cellular pathways implicated in cancer progression.[3][4] The strategic incorporation of a fluorine atom onto the indole ring, as in 6-fluoro-3-methyl-1H-indole, offers significant advantages in drug design. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. These enhancements may include increased metabolic stability by blocking sites of oxidative metabolism, improved binding affinity to target proteins through unique electronic interactions, and enhanced membrane permeability, ultimately leading to more potent and effective drug candidates.[5]

This technical guide provides a comprehensive overview of the application of the this compound scaffold in the discovery of novel anticancer agents. We will delve into its synthesis, its role as a key building block for potent therapeutics, and detailed protocols for evaluating the anticancer activity of its derivatives.

Part 1: Synthesis of the this compound Scaffold

The construction of the this compound core is most effectively achieved through the classic Fischer indole synthesis. This well-established and robust method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by cyclization.[3][6]

Rationale for the Synthetic Route

The Fischer indole synthesis is selected for its reliability and the commercial availability of the required starting materials. The reaction proceeds through a predictable mechanism, allowing for controlled introduction of the desired substituents on the indole ring. In this case, 4-fluorophenylhydrazine serves as the precursor for the 6-fluoro-substituted benzene portion of the indole, while propanal provides the necessary carbon backbone to form the pyrrole ring with a methyl group at the 3-position.

Experimental Workflow for Synthesis

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification A 4-Fluorophenylhydrazine D Stir at Room Temperature A->D B Propanal B->D C Ethanol (Solvent) C->D E Formation of 4-Fluorophenylhydrazone D->E F 4-Fluorophenylhydrazone E->F H Heat (e.g., 100-120°C) F->H G Polyphosphoric Acid (Catalyst) G->H I Intramolecular Cyclization & Aromatization H->I J Reaction Mixture I->J K Neutralization (e.g., NaOH) J->K L Extraction (e.g., Ethyl Acetate) K->L M Column Chromatography L->M N Pure this compound M->N

Caption: Fischer Indole Synthesis Workflow.

Detailed Synthesis Protocol

Objective: To synthesize this compound from 4-fluorophenylhydrazine and propanal.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Propanal

  • Ethanol, absolute

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH) solution, 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Protocol:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of 4-fluorophenylhydrazine hydrochloride in ethanol.

    • Add a slight excess (1.1 equivalents) of propanal to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the corresponding hydrazone may be observed as a precipitate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • To the reaction mixture containing the hydrazone, add polyphosphoric acid (a common and effective catalyst for this reaction).

    • Heat the mixture to 100-120°C and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic mixture by slow addition of a 2M NaOH solution until the pH is approximately 7-8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Part 2: Application in the Design of Microtubule-Targeting Agents

One of the most successful applications of the 6-fluoroindole scaffold is in the development of potent microtubule-targeting agents. Microtubules are critical components of the cytoskeleton involved in cell division, making them a well-validated target for cancer chemotherapy.

Lead Compound Example: An Indole-Chalcone Derivative

A notable example is the indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which has demonstrated significant anticancer activity.[1] Although this compound has a hydrogen at the 3-position of the indole, its structure-activity relationship (SAR) studies provide valuable insights applicable to 3-methylindole derivatives. This class of compounds has shown potent cytotoxic activity against metastatic colorectal cancer, including cell lines resistant to standard chemotherapeutics like oxaliplatin.[1]

Mechanism of Action: Disruption of Microtubule Dynamics

The lead compound exerts its anticancer effects by binding to tubulin, the protein subunit of microtubules. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[1]

A 6-Fluoro-Indole Derivative B Tubulin Binding A->B C Disruption of Microtubule Dynamics B->C D Mitotic Spindle Malformation C->D E G2/M Phase Cell Cycle Arrest D->E F Downregulation of Cyclin B1 E->F G Induction of Apoptosis E->G H Cancer Cell Death G->H

Caption: Signaling Pathway of Indole-based Microtubule Inhibitors.

Part 3: Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines by measuring cell density based on the measurement of cellular protein content.[1]

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound derivatives.

Materials:

  • Human cancer cell line (e.g., HCT-116 colorectal carcinoma)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Protocol:

  • Cell Plating:

    • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 to 72 hours.

  • Cell Fixation:

    • Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining:

    • Add the SRB solution to each well and stain for 10-30 minutes at room temperature.

    • Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Absorbance Measurement:

    • Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Read the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ value from the dose-response curve.

Compound Class Example Target Cell Line Typical GI₅₀ Range Mechanism
Indole-ChalconesHCT-116 (Colorectal)[1]0.1 - 10 µMMicrotubule Destabilization
Indole-based Kinase InhibitorsA549 (Lung), K562 (Leukemia)[7]0.01 - 5 µMEGFR, p53-MDM2 Modulation

Part 4: Application in Kinase Inhibitor Development

The this compound scaffold is also a promising starting point for the development of protein kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] The indole core can mimic the adenine region of ATP, the natural substrate for kinases, allowing for competitive inhibition at the ATP-binding site.

Design Strategy for Kinase Inhibitors

The development of kinase inhibitors often involves a structure-based design approach. The this compound core can be functionalized at various positions (e.g., the N1, C2, C5, and C7 positions) to introduce moieties that can form specific interactions with amino acid residues in the kinase active site, thereby enhancing potency and selectivity. The 6-fluoro group can be particularly beneficial in forming hydrogen bonds or other favorable interactions with the target kinase.

cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development A This compound Scaffold B High-Throughput Screening (Kinase Panel) A->B C Identify Initial Hits B->C D Synthesize Analogs (SAR) C->D E In Vitro Kinase Assays D->E G Improve Potency & Selectivity E->G F Co-crystallography with Target Kinase F->D H In Vitro ADMET Profiling G->H I In Vivo Efficacy (Xenograft Models) H->I J Select Clinical Candidate I->J

Caption: Kinase Inhibitor Drug Discovery Workflow.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the discovery of novel anticancer drugs. Its strategic fluorination enhances key pharmacological properties, and its core structure is amenable to chemical modifications for targeting various oncogenic pathways, including microtubule dynamics and protein kinase signaling. The synthetic and biological evaluation protocols provided herein offer a solid foundation for researchers to explore the full potential of this promising heterocyclic scaffold in the ongoing fight against cancer.

References

Application Note: A Validated Protocol for the Synthesis of 6-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, three-step experimental protocol for the synthesis of 6-fluoro-3-methyl-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The synthesis leverages a classical Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis to construct the indole core, and concludes with a robust saponification to yield the final carboxylic acid. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, safety precautions, and methods for characterization to ensure both reproducibility and a thorough understanding of the synthetic pathway.

Introduction

Indole derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of a fluorine atom into the indole scaffold, as in this compound-2-carboxylic acid, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This makes it a highly sought-after intermediate for the development of novel therapeutics. This protocol outlines a reliable and well-established route to this compound, beginning from commercially available starting materials.

Overall Synthetic Scheme

The synthesis proceeds in three distinct stages, beginning with the formation of a diazonium salt from 4-fluoroaniline, which is immediately used in a Japp-Klingemann reaction. The resulting hydrazone is then cyclized via the Fischer indole synthesis, and the final product is obtained by hydrolysis of the resulting ester.

Synthesis_Workflow cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Saponification A 4-Fluoroaniline B NaNO2, HCl (0-5 °C) A->B Diazotization C 4-Fluorobenzenediazonium Chloride B->C D Ethyl 2-methyl-3-oxobutanoate Sodium Acetate, Ethanol C->D Coupling E Intermediate Hydrazone (Ethyl 2-((4-fluorophenyl)hydrazono)-3-oxobutanoate) D->E F Intermediate Hydrazone (E) G Acid Catalyst (e.g., H2SO4) Ethanol, Reflux F->G Cyclization H Ethyl this compound-2-carboxylate G->H I Indole Ester (H) J Base (e.g., NaOH) Ethanol/Water, Reflux I->J Hydrolysis K Sodium this compound-2-carboxylate J->K L Acid Workup (HCl) K->L Protonation M Final Product (this compound-2-carboxylic acid) L->M

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

ReagentSupplierPurityNotes
4-FluoroanilineSigma-Aldrich≥99%Toxic, handle with care.
Sodium Nitrite (NaNO₂)Fisher Scientific≥97%Oxidizer.
Hydrochloric Acid (HCl), concentratedVWR Chemicals37%Corrosive.
Ethyl 2-methyl-3-oxobutanoateTCI Chemicals>98%-
Sodium Acetate (NaOAc), anhydrousAlfa Aesar≥99%-
Ethanol (EtOH), absoluteMerck≥99.8%Flammable.
Sulfuric Acid (H₂SO₄), concentratedSigma-Aldrich95-98%Corrosive.
Sodium Hydroxide (NaOH)Fisher Scientific≥98%Corrosive.
Diethyl Ether (Et₂O)VWR Chemicals≥99.5%Extremely flammable.
Ethyl Acetate (EtOAc)Sigma-Aldrich≥99.5%Flammable.
HexanesFisher ScientificHPLC GradeFlammable.
Anhydrous Magnesium Sulfate (MgSO₄)Alfa Aesar-Drying agent.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-((4-fluorophenyl)hydrazono)-3-oxobutanoate (Hydrazone Intermediate)

This step utilizes the Japp-Klingemann reaction, a reliable method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[1][2] The reaction involves the formation of a diazonium salt from 4-fluoroaniline, which then couples with the enolate of ethyl 2-methyl-3-oxobutanoate.

A. Preparation of the Diazonium Salt Solution

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-fluoroaniline (11.1 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (7.0 g, 0.101 mol) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is nearly instantaneous. This solution should be used immediately in the next step.

  • Expert Insight: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt. Dropwise addition of the nitrite solution prevents localized overheating and unwanted side reactions.

B. Coupling Reaction

  • In a separate 1 L beaker, dissolve ethyl 2-methyl-3-oxobutanoate (14.4 g, 0.1 mol) and anhydrous sodium acetate (30 g, 0.36 mol) in 200 mL of ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part 1A to the β-keto-ester solution over 45-60 minutes. Maintain the temperature below 5 °C throughout the addition. A yellow precipitate will form.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Expert Insight: Sodium acetate acts as a base to deprotonate the β-keto-ester, forming the nucleophilic enolate required for the coupling reaction.[3] An adequate amount is necessary to buffer the reaction mixture, as the optimal pH for this coupling is typically between 4 and 5.[3]

C. Work-up and Purification

  • Pour the reaction mixture into 500 mL of ice-cold water.

  • Collect the precipitated yellow solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield pure ethyl 2-((4-fluorophenyl)hydrazono)-3-oxobutanoate as yellow crystals.

  • Dry the product in a vacuum oven at 40 °C.

Part 2: Synthesis of Ethyl this compound-2-carboxylate

This stage employs the Fischer indole synthesis, a classic acid-catalyzed cyclization of an arylhydrazone to form the indole ring system.[4][5] The reaction proceeds through a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia.[6]

  • To a 250 mL round-bottom flask, add the dried hydrazone from Part 1 (12.6 g, 0.05 mol) and 100 mL of absolute ethanol.

  • While stirring, slowly and carefully add 10 mL of concentrated sulfuric acid. The mixture will warm up.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Maintain the reflux for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 500 mL of ice-cold water with stirring. A solid precipitate will form.

  • Collect the solid by vacuum filtration and wash it with copious amounts of water until the washings are neutral (pH ~7).

  • Purify the crude product by recrystallization from ethanol/water to afford ethyl this compound-2-carboxylate as a crystalline solid.

  • Expert Insight: Polyphosphoric acid (PPA) is also an effective catalyst for this cyclization and can sometimes lead to higher yields, though the workup can be more challenging.[7] The choice of a strong Brønsted acid like sulfuric acid is standard and effective for this transformation.[4]

Part 3: Synthesis of this compound-2-carboxylic Acid

The final step is the saponification (alkaline hydrolysis) of the ester to the corresponding carboxylic acid.[8] This reaction is essentially irreversible, which drives the conversion to completion.

  • In a 250 mL round-bottom flask, suspend the indole ester from Part 2 (11.0 g, 0.047 mol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Add sodium hydroxide pellets (4.0 g, 0.1 mol) to the suspension.

  • Heat the mixture to reflux with stirring for 4-6 hours. The solid will gradually dissolve as the reaction proceeds.

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester or non-acidic impurities. Discard the ether layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to yield the final product, this compound-2-carboxylic acid.

  • Expert Insight: Acidification must be done carefully and with cooling to control the exotherm. The final product has limited solubility in acidic water, leading to its precipitation. Ensure complete protonation by checking the pH with indicator paper.

Product Characterization and Validation

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

  • Melting Point: Compare the observed melting point with literature values.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should confirm the presence of aromatic, indole NH, methyl, and carboxylic acid protons with appropriate chemical shifts and coupling patterns.

    • ¹³C NMR: Should show the correct number of carbon signals corresponding to the molecular structure.

    • ¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when performing these experiments.

  • Fume Hood: All steps of this synthesis should be conducted in a well-ventilated fume hood.

  • Reagent Handling:

    • 4-Fluoroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are highly corrosive. Handle with extreme care.

    • Sodium nitrite is a strong oxidizing agent.

    • Organic solvents like diethyl ether and ethanol are highly flammable. Avoid open flames and sparks.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Fluoro-3-methyl-1H-indole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 6-fluoro-3-methyl-1H-indole, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the 3-position of the indole scaffold can significantly enhance the pharmacological properties of drug candidates, including metabolic stability and target binding affinity.[1] This guide is intended for researchers, chemists, and drug development professionals involved in process development and the manufacturing of active pharmaceutical ingredients (APIs) for preclinical evaluation. We present a comparative analysis of the principal synthetic routes, with a detailed, field-proven protocol for the Fischer indole synthesis, which is particularly amenable to scale-up for this specific substitution pattern. Furthermore, this document outlines critical quality control parameters, analytical methodologies, and safety considerations essential for producing material that meets the stringent requirements of preclinical studies.

Introduction: The Significance of this compound in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Fluorination is a widely employed strategy to modulate the physicochemical and biological properties of lead compounds. The introduction of a fluorine atom, such as in the 6-position of the indole ring, can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability.[1] The 3-methyl substitution further contributes to the structural and electronic properties of the molecule. Consequently, this compound serves as a crucial intermediate in the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and serotonin receptor modulators.[1] The reliable, large-scale production of this intermediate with high purity is therefore a critical step in the preclinical development pipeline.

Strategic Analysis of Synthetic Routes for Large-Scale Production

Two primary synthetic methodologies are predominantly considered for the industrial-scale synthesis of substituted indoles: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.[1][2] The choice between these routes is dictated by factors such as the availability and cost of starting materials, scalability, reaction conditions, and the desired substitution pattern of the final product.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and often high-yielding method that proceeds through the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[3][4]

Advantages:

  • Mild Reaction Conditions: Generally avoids the harsh acidic conditions of the Fischer synthesis.[4]

  • High Yields: Often provides excellent yields.[4]

  • Versatility: Can be adapted for a variety of substituted indoles.

Challenges for this compound:

  • Starting Material for 3-Substitution: The standard Leimgruber-Batcho synthesis using N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields indoles unsubstituted at the 3-position. To introduce a 3-methyl group, a different enamine precursor derived from a nitro-ethylbenzene derivative would be required, which may be less readily available or require additional synthetic steps.

  • Multi-step Process: It is a two-step process which can add complexity to the manufacturing process.

The Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a robust and widely used method for constructing the indole ring.[5] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or, in this case, a ketone.[5]

Advantages:

  • Direct 3-Methylation: The use of acetone as the ketone component directly and efficiently installs the 3-methyl group, making this route highly convergent for the target molecule.

  • Readily Available Starting Materials: 4-Fluorophenylhydrazine and acetone are commercially available and relatively inexpensive raw materials.

  • Scalability: The reaction has been widely implemented on an industrial scale and its scalability is well-documented.[2]

Challenges:

  • Harsh Conditions: The reaction often requires strong acids and elevated temperatures, which can necessitate specialized equipment and careful control of reaction parameters.[5]

  • Potential for Side Products: Careful optimization is required to minimize the formation of impurities.[2]

Chosen Route for Large-Scale Synthesis:

For the large-scale synthesis of this compound, the Fischer indole synthesis is the recommended route due to its directness in incorporating the 3-methyl group and the accessibility of the starting materials.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Fischer Indole Synthesis Workflow

Detailed Protocol for Large-Scale Synthesis of this compound

This protocol is designed for a multi-kilogram scale synthesis and emphasizes safety, process control, and product purity.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (molar eq.)Supplier Notes
4-Fluorophenylhydrazine hydrochloride823-85-8162.591.0Sourced with >98% purity
Acetone67-64-158.081.5 - 2.0ACS grade or higher
Polyphosphoric acid (PPA)8017-16-1N/A~10 parts by weight115% grade
Toluene108-88-392.14As solventAnhydrous
Ethyl acetate141-78-688.11For extractionACS grade or higher
Saturated Sodium Bicarbonate SolutionN/AN/AFor neutralizationPrepared in-house
Anhydrous Sodium Sulfate7757-82-6142.04For dryingGranular
Equipment
  • Glass-lined reactor with temperature control (heating/cooling), overhead stirring, and a reflux condenser.

  • Addition funnel for controlled reagent addition.

  • Inert atmosphere capability (Nitrogen or Argon).

  • Filtration equipment suitable for large volumes.

  • Rotary evaporator for solvent removal.

  • Vacuum oven for drying the final product.

Step-by-Step Synthesis Protocol

Step 1: Hydrazone Formation and Cyclization

  • Reactor Setup: Charge the glass-lined reactor with 4-fluorophenylhydrazine hydrochloride (1.0 eq) and toluene (5 volumes).

  • Acetone Addition: Begin stirring and add acetone (1.5 eq) to the slurry at room temperature.

  • Acid Catalyst Addition: Carefully and portion-wise, add polyphosphoric acid (~10 parts by weight relative to the hydrazine). This is a highly exothermic addition and the temperature should be carefully monitored and controlled.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. The progress of the reaction should be monitored by HPLC until consumption of the starting material is complete.

  • Quenching: Cool the reaction mixture to room temperature and then slowly and carefully quench with water, ensuring the temperature does not exceed 40 °C.

  • Neutralization: Basify the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is between 7 and 8.

  • Extraction: Transfer the mixture to a separation funnel and extract the product with ethyl acetate (3 x 5 volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Step 2: Purification

  • Crystallization: The crude product is best purified by crystallization. A common solvent system is a mixture of toluene and heptane. Dissolve the crude product in a minimal amount of hot toluene and then slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with cold heptane, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.

Quality Control for Preclinical Batches

For preclinical studies, the final product must be thoroughly characterized to ensure identity, purity, and consistency between batches.

Analytical Methods
MethodPurposeTypical Parameters
HPLC Purity assessment and quantification of impuritiesColumn: C18 (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid Flow Rate: 1.0 mL/min Detection: UV at 220 nm and 275 nm[6] Acceptance Criteria: Purity ≥ 99.0%, no single impurity > 0.15%
GC-MS Identification of volatile impurities and residual solventsColumn: Non-polar capillary column (e.g., DB-5ms) Carrier Gas: Helium Ionization: Electron Ionization (EI)[7] Acceptance Criteria: Conforms to ICH guidelines for residual solvents.
¹H NMR Structural confirmation and identificationSolvent: CDCl₃ or DMSO-d₆ The spectrum should be consistent with the structure of this compound.
¹³C NMR Structural confirmationSolvent: CDCl₃ or DMSO-d₆ The spectrum should show the correct number of carbon signals corresponding to the structure.
Mass Spec. Molecular weight confirmationESI-MS should show the correct molecular ion peak.
Melting Point Physical property characterizationA sharp melting point indicates high purity.
Spectroscopic Data for this compound
  • ¹H NMR (500 MHz, CDCl₃): δ 7.88 (s, 1H, NH), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H, CH₃).[8]

  • ¹³C NMR (125 MHz, CDCl₃): δ 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67 (CH₃).[8]

  • ¹⁹F NMR (470 MHz, CDCl₃): δ -121.75.[8]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Quality Control and Release Workflow

Safety and Handling

The large-scale synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

  • 4-Fluorophenylhydrazine hydrochloride: This compound is toxic and a potential carcinogen.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10][11] Avoid inhalation of dust and contact with skin and eyes.[10][11]

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and will cause severe burns upon contact. It reacts violently with water. Use with extreme caution and appropriate PPE.

  • Solvents: Toluene and ethyl acetate are flammable. All operations should be conducted in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment prior to commencing any large-scale synthesis.[11]

Conclusion

The Fischer indole synthesis provides a robust and scalable route to high-purity this compound, a valuable intermediate for preclinical drug development. By following the detailed protocol and implementing the stringent quality control measures outlined in this guide, researchers and drug development professionals can confidently produce this key building block to the standards required for preclinical studies. Careful attention to safety and process optimization will ensure a reliable and efficient supply of this important compound for advancing new therapeutic candidates.

References

Troubleshooting & Optimization

optimizing reaction conditions for 6-fluoro-3-methyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Fluoro-3-methyl-1H-indole

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. This compound is a valuable heterocyclic building block, with the fluorine substituent often enhancing pharmacological properties such as metabolic stability and binding affinity[1]. This guide provides in-depth troubleshooting, frequently asked questions, and optimization protocols, focusing primarily on the robust and widely applicable Fischer indole synthesis.

Core Synthesis Methodology: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains a cornerstone for constructing the indole ring[1][2]. The reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone[3][4]. For the synthesis of this compound, the key precursors are (4-fluorophenyl)hydrazine and acetone.

The mechanism proceeds through several key steps:

  • Hydrazone Formation: Reaction between (4-fluorophenyl)hydrazine and acetone.

  • Tautomerization: The hydrazone isomerizes to its enamine form ('ene-hydrazine').

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted rearrangement, which is the key bond-forming step.

  • Cyclization & Aromatization: The resulting intermediate cyclizes, eliminates ammonia, and rearomatizes to form the stable indole ring[4][6].

General Experimental Workflow

Fischer_Indole_Synthesis_Workflow cluster_prep Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up & Purification A Mix (4-fluorophenyl)hydrazine and Acetone B Stir in Solvent (e.g., Ethanol, Acetic Acid) A->B C Isolate Hydrazone (Optional) or Proceed In Situ B->C D Add Acid Catalyst (e.g., PPA, ZnCl₂, H₂SO₄) C->D E Heat Reaction Mixture (80-150°C) D->E F Monitor by TLC E->F G Quench Reaction & Neutralize F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K This compound J->K Characterization

Caption: General workflow for the Fischer indole synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer indole synthesis the recommended method for this compound? The Fischer indole synthesis is highly versatile and utilizes readily available starting materials: (4-fluorophenyl)hydrazine and acetone[7]. It provides a direct route to the 3-methyl-substituted indole core. While other methods like the Bischler-Möhlau or palladium-catalyzed syntheses exist, the Fischer route is often robust, scalable, and well-documented for analogous structures[5][8][9].

Q2: How does the fluorine substituent on the phenylhydrazine affect the reaction? The electron-withdrawing nature of the fluorine atom at the 4-position of the phenylhydrazine can influence the reaction in two ways. It can slightly decrease the nucleophilicity of the hydrazine nitrogens, potentially slowing the initial hydrazone formation. More significantly, it can affect the electronics of the subsequent[5][5]-sigmatropic rearrangement and electrophilic aromatic cyclization steps. However, these effects are generally manageable with appropriate catalyst choice and reaction temperatures[1].

Q3: What are the critical parameters to control for a successful synthesis? The most critical parameters are:

  • Acid Catalyst: The choice and concentration of the acid are paramount. Strong Brønsted acids (H₂SO₄, polyphosphoric acid) or Lewis acids (ZnCl₂, BF₃·OEt₂) are typically required to facilitate the rearrangement and cyclization[3][4][10].

  • Temperature: The reaction usually requires elevated temperatures (often 80°C or higher) to overcome the activation energy of the sigmatropic rearrangement and subsequent steps[10].

  • Purity of Starting Materials: Impurities in the (4-fluorophenyl)hydrazine, such as aniline derivatives, can lead to significant side products and lower yields. Using freshly purified or high-purity hydrazine is recommended[10][11].

Q4: Can this reaction be performed as a one-pot procedure? Yes, it is common to perform the Fischer indole synthesis as a one-pot reaction where the hydrazone is formed in situ and then cyclized without isolation[10]. This approach is often more efficient. However, if the hydrazone is unstable under the cyclization conditions, a two-step procedure involving isolation of the hydrazone intermediate may provide better yields[10].

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Very Low or No Product Yield

Q: My reaction has run to completion according to TLC, but the isolated yield is extremely low. What are the likely causes?

A: This is a common problem that can be traced to several factors. A systematic evaluation is the best approach.

  • Poor Quality Reagents: Ensure the purity of your (4-fluorophenyl)hydrazine. It can degrade upon storage. If in doubt, consider purifying it or using the more stable hydrochloride salt, which may require the addition of a base during the hydrazone formation step[10]. Also, verify the acetone is dry.

  • Sub-optimal Acid Catalyst: The catalyst may be too weak or too strong. For phenylhydrazines with electron-withdrawing groups, harsher conditions (stronger acid, higher temperature) may be necessary[10]. Polyphosphoric acid (PPA) is often effective as it serves as both catalyst and solvent[10]. Conversely, an excessively strong acid can cause decomposition of the starting material or product.

  • Incorrect Reaction Temperature/Time: The reaction often requires a specific temperature to proceed efficiently[10]. If the temperature is too low, the reaction may stall. If it's too high, decomposition and side reactions can occur. Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating after completion[11].

  • Competing Side Reactions: The most significant side reaction is the acid-catalyzed heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This pathway is favored by electron-donating substituents but can still occur, leading to byproducts like 4-fluoroaniline instead of the desired indole[12]. Using the right acid and temperature combination can minimize this.

Issue 2: Formation of Multiple Products

Q: My TLC analysis shows multiple spots, including one that matches my product. How can I improve selectivity?

A: The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.

  • Isomer Formation: When using an unsymmetrical ketone, two different regioisomeric indoles can form. With acetone, this is not an issue. However, if other ketones are used, this becomes a primary consideration[3].

  • Side Reactions: As mentioned above, N-N bond cleavage is a major competing pathway that generates impurities[12]. Another possibility is the formation of undesired regioisomers or other byproducts due to steric or electronic effects[11].

  • Improving Selectivity:

    • Catalyst Screening: Test a range of Brønsted and Lewis acids. Milder acids like acetic acid might be sufficient and can sometimes prevent side reactions, though they may require longer reaction times[10].

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired kinetic product over thermodynamically favored side products[11].

    • Solvent Effects: The solvent can significantly influence the reaction outcome. Acetic acid can serve as both a catalyst and a solvent[10]. Testing a range of solvents from polar aprotic to nonpolar can be beneficial.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Synthesis LowYield LowYield Start->LowYield Low Yield MultiProducts MultiProducts Start->MultiProducts Multiple Products NoReaction NoReaction Start->NoReaction No Reaction CheckReagents Verify Purity of (4-fluorophenyl)hydrazine & Acetone LowYield->CheckReagents Check Reagents CheckConditions Optimize Catalyst, Temperature, and Time LowYield->CheckConditions Check Conditions ScreenCatalysts Test Brønsted vs. Lewis Acids MultiProducts->ScreenCatalysts Screen Catalysts AdjustTemp Lower temperature to improve selectivity MultiProducts->AdjustTemp Adjust Temperature Purification Try different solvent systems for chromatography MultiProducts->Purification Optimize Purification InsufficientAcid Increase catalyst loading or use a stronger acid (PPA) NoReaction->InsufficientAcid Insufficient Acid? TempTooLow Gradually increase reaction temperature NoReaction->TempTooLow Temperature too low?

Caption: Decision tree for troubleshooting common issues in the synthesis.

Optimization of Reaction Conditions

Systematic optimization is key to maximizing yield and purity. A design of experiments (DoE) approach can be highly effective, but a simpler method is to vary one parameter at a time (e.g., catalyst, solvent, temperature).

Table 1: Optimization Parameters for Fischer Indole Synthesis
Parameter Condition A (Baseline) Condition B (Lewis Acid) Condition C (Brønsted Acid) Condition D (High Temp) Expected Outcome
Catalyst Acetic Acid (Solvent)ZnCl₂ (1.2 eq)H₂SO₄ (cat.)Polyphosphoric Acid (PPA)PPA and strong acids often give higher conversion but may increase side products. ZnCl₂ is a common, effective choice[4][10].
Solvent Acetic AcidTolueneEthanolPPASolvent choice can significantly impact reaction rates and selectivity[10].
Temperature 100 °C110 °C (Reflux)80 °C (Reflux)150 °CHigher temperatures generally accelerate the reaction but can lead to decomposition[10].
Time 4-8 h2-6 h6-12 h1-3 hMonitor by TLC to determine the optimal time for each condition set.
Detailed Protocol: Optimization Screen for Cyclization

This protocol assumes the in situ formation of the hydrazone.

  • Preparation: To four separate reaction vessels equipped with reflux condensers and magnetic stirrers, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Hydrazone Formation: Add sodium acetate (1.1 eq) to neutralize the HCl, followed by acetone (1.2 eq). Stir the mixture at room temperature for 1 hour.

  • Catalyst Addition:

    • Vessel A: Add glacial acetic acid (as solvent/catalyst).

    • Vessel B: Add ZnCl₂ (1.2 eq) and switch solvent to toluene.

    • Vessel C: Add a catalytic amount of concentrated H₂SO₄.

    • Vessel D: Carefully add the initial reaction mixture to pre-heated polyphosphoric acid (PPA) at 80°C.

  • Heating: Heat each reaction mixture to its target temperature (as outlined in Table 1).

  • Monitoring: Withdraw small aliquots from each reaction at 1-hour intervals and analyze by TLC (e.g., using a hexane/ethyl acetate eluent system) to monitor the consumption of starting material and the formation of the product.

  • Work-up: Once a reaction is deemed complete, cool it to room temperature. For acidic reactions, carefully pour the mixture over ice and neutralize with a base (e.g., NaOH solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[1].

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the relative yield and purity. This will identify the most promising set of conditions for a larger-scale reaction.

References

Technical Support Center: Purification of 6-Fluoro-3-Methyl-1H-Indole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-fluoro-3-methyl-1H-indole scaffold is a privileged structure in modern medicinal chemistry. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, making it a key building block in the development of novel therapeutics.[1][2] However, synthetic routes often yield a mixture of constitutional (regioisomers) and, if a chiral center is introduced, stereoisomers. These isomers frequently possess remarkably similar physicochemical properties, transforming their purification from a routine procedure into a significant scientific challenge.

This guide provides field-proven troubleshooting strategies and in-depth answers to frequently encountered problems in the separation and purification of this compound isomers.

Part I: Understanding the Isomeric Challenge

FAQ 1: What are the potential isomers of this compound and why are they difficult to separate?

In a typical synthesis, you may encounter several constitutional isomers depending on the starting materials and reaction regioselectivity. The fluorine and methyl groups can be positioned at various points on the indole ring. The primary challenge arises from the fact that these isomers, particularly regioisomers like 5-fluoro-3-methyl-1H-indole or 7-fluoro-3-methyl-1H-indole, have very similar polarities and molecular weights. This similarity leads to near-identical behavior in standard purification techniques.

  • Constitutional Isomers: Have the same molecular formula but different connectivity.[3][4][5] For example, the fluorine could be at the 4, 5, 6, or 7-position.

  • Stereoisomers: Have the same connectivity but a different spatial arrangement of atoms.[6][7] While this compound itself is achiral, further substitution can introduce chirality, leading to enantiomers or diastereomers. Enantiomers have identical physical properties in an achiral environment, making their separation particularly demanding.[3]

G cluster_0 Isomer Types cluster_1 Examples based on C9H8FN Isomers Isomers Constitutional Isomers Constitutional Isomers (Different Connectivity) Isomers->Constitutional Isomers Stereoisomers Stereoisomers (Different 3D Arrangement) Isomers->Stereoisomers 6F_3Me This compound Constitutional Isomers->6F_3Me e.g. Enantiomers Enantiomers (e.g., R/S at a new chiral center) Stereoisomers->Enantiomers e.g. 5F_3Me 5-fluoro-3-methyl-1H-indole 7F_3Me 7-fluoro-3-methyl-1H-indole

Caption: Logical relationship of potential indole isomers.

Part II: Troubleshooting Chromatographic Purification

Chromatography is the most powerful tool for isomer separation. However, success depends on a systematic approach to method development.

Problem: My isomers are co-eluting or showing very poor resolution (<0.5) on silica gel column chromatography.

Root Cause: The polarity of the constitutional isomers is too similar for effective separation using a standard mobile phase like ethyl acetate/hexane. The silica surface is not discriminating enough between the subtle electronic differences conferred by the fluorine's position.

Solution: Systematic Mobile Phase Optimization

The goal is to modulate the solvent strength and introduce specific interactions to enhance selectivity.

Step-by-Step Protocol: Normal-Phase Method Development

  • Initial Scouting: Spot the crude mixture on a TLC plate and develop it in three solvent systems of varying polarity:

    • System A (Low Polarity): 95:5 Hexane/Ethyl Acetate

    • System B (Mid Polarity): 80:20 Hexane/Ethyl Acetate

    • System C (High Polarity): 50:50 Hexane/Ethyl Acetate

  • Analyze TLC: If you see any sign of spot elongation or separation, you have a starting point. If all spots run at the solvent front or remain at the baseline, adjust the ratios accordingly.

  • Introduce a Selectivity Modifier: If the hexane/ethyl acetate system fails, replace ethyl acetate with a different polar solvent to change the nature of the interactions. Dichloromethane (DCM) is an excellent choice that offers different selectivity.

    • Scout with DCM: Try a gradient of 1-10% Methanol in DCM. Methanol acts as a strong polar modifier, while DCM provides a less polar bulk solvent than ethyl acetate.

  • Fine-Tuning: Once a promising solvent system is identified from TLC, run a small-scale test column. The optimal elution for column chromatography is typically a retention factor (Rf) of 0.25-0.35 on the TLC plate.[1][8]

Solvent System ComponentRole in SeparationCommon Starting Ratios
Hexane / Heptane Weak, non-polar "pushing" solvent.Base solvent
Ethyl Acetate Polar, hydrogen bond acceptor.5% to 50%
Dichloromethane (DCM) Mid-polarity, offers different selectivity.Can replace Hexane for more polar isomers
Methanol / Ethanol Strong polar, hydrogen bond donor/acceptor.Used as a modifier, typically 0.5% to 10% in DCM
Tert-Butyl methyl ether (TBME) Alternative to Ethyl Acetate, less polar.10% to 60%

Data Presentation: Solvent System Comparison

G start Start: Crude Isomer Mixture tlc_scout TLC Scouting (Hexane/EtOAc) start->tlc_scout eval_tlc Separation Observed? tlc_scout->eval_tlc optimize_ratio Optimize Solvent Ratio (Target Rf = 0.3) eval_tlc->optimize_ratio Yes change_solvent Change Polar Solvent (e.g., DCM/MeOH) eval_tlc->change_solvent No run_column Run Preparative Column optimize_ratio->run_column eval_sfc Is Mixture Chiral? run_column->eval_sfc change_solvent->tlc_scout sfc_screen Screen Chiral SFC Columns eval_sfc->sfc_screen Yes end Pure Isomer eval_sfc->end No sfc_screen->run_column no_sep No Separation sfc_screen->no_sep No Resolution

Caption: Workflow for chromatographic method development.

Problem: My compound is an enantiomeric mixture and shows only one peak on both normal and reverse-phase HPLC.

Root Cause: Enantiomers are non-superimposable mirror images that exhibit identical physical and chemical properties in an achiral environment.[3] Standard chromatographic phases (like silica or C18) are achiral and cannot differentiate between them.

Solution: Chiral Chromatography, Specifically Supercritical Fluid Chromatography (SFC)

For enantiomeric separation, a chiral stationary phase (CSP) is required. SFC is often superior to HPLC for chiral separations due to the properties of supercritical CO2, which allow for faster, more efficient separations with less solvent waste.[9][10] Polysaccharide-based CSPs are highly effective for a broad range of molecules, including indole derivatives.[9][11]

Step-by-Step Protocol: Chiral SFC Screening

  • Column Selection: Begin with polysaccharide-based columns, as they have broad applicability.[9]

    • Primary Screen: Lux Cellulose-4, Lux Cellulose-2, Chiralpak AD, Chiralpak AS.

  • Mobile Phase Preparation:

    • Co-solvent: Start with Methanol (MeOH). If resolution is poor, screen Ethanol (EtOH) and Isopropanol (IPA).

  • Initial SFC Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 100-150 bar

    • Column Temperature: 40°C

    • Gradient: Start with a fast scouting gradient (e.g., 5% to 40% co-solvent over 5 minutes).

  • Analysis and Optimization:

    • Identify the column/co-solvent combination that shows any degree of separation.

    • Optimize the separation by switching to an isocratic (constant percentage) mobile phase based on the elution conditions from the scouting run. For example, if the peaks eluted at 20% MeOH in the gradient, try an isocratic run at 15-25% MeOH.[9]

    • Fine-tune the temperature and back pressure to maximize resolution.

Part III: Troubleshooting Recrystallization

Recrystallization is a powerful, cost-effective purification technique, but it can be challenging with isomers.

Problem: My compound "oils out" as a liquid instead of forming solid crystals upon cooling.

Root Cause: This common issue occurs when the solute comes out of the solution at a temperature above its melting point, often due to high impurity levels or a too-rapid cooling process.[12][13]

Solution: A Systematic Troubleshooting Approach

G start Compound 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent (10-20% volume increase) reheat->add_solvent slow_cool Cool Slowly (Insulate flask) add_solvent->slow_cool eval_result Crystals Formed? slow_cool->eval_result success Success: Collect Crystals eval_result->success Yes induce Try to Induce Crystallization eval_result->induce No scratch Scratch Flask with Glass Rod induce->scratch seed Add a Seed Crystal induce->seed change_solvent Change Solvent System (Use mixed solvents) induce->change_solvent If all else fails scratch->eval_result seed->eval_result

Caption: Decision tree for troubleshooting "oiling out".

Step-by-Step Protocol: Overcoming Oiling Out

  • Re-heat and Dilute: Re-heat the flask until the oil fully redissolves into the solvent. Add a small amount (10-20% of the total volume) of additional hot solvent to ensure the solution is no longer supersaturated.[13]

  • Slow Cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature, perhaps by insulating the flask with glass wool or paper towels. This gives the molecules time to orient themselves into a crystal lattice.

  • Induce Crystallization: If no crystals form upon reaching room temperature, try to induce nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections in the glass provide a surface for crystal growth.[12]

    • Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.

  • Consider a Mixed Solvent System: If the problem persists, your compound may be too soluble in the chosen solvent. Dissolve the crude material in a minimal amount of a "good" solvent (e.g., ethanol). Then, add a "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution just becomes turbid. Add a few drops of the "good" solvent to clarify and then cool slowly.[12][14]

Solvent ClassGood Solvents (High Solubility)Poor Solvents (Low Solubility)Common Pairs
Alcohols Methanol, EthanolWaterEthanol/Water
Ethers Tetrahydrofuran (THF)Hexane, HeptaneTHF/Hexane
Esters Ethyl AcetateHexane, HeptaneEthyl Acetate/Hexane
Halogenated Dichloromethane (DCM)Pentane, HexaneDCM/Hexane

Data Presentation: Recrystallization Solvent Systems

Part IV: Analytical Characterization FAQs

FAQ 2: How can I definitively identify my purified isomer and assess its purity?

A single analytical technique is often insufficient. A combination of methods is required for unambiguous structure confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for identifying constitutional isomers. The fluorine (¹⁹F) and proton (¹H) atoms will have unique chemical shifts and coupling patterns depending on their relative positions on the indole ring. For example, the ¹H-¹⁹F coupling constants will differ significantly between a 5-fluoro and a 6-fluoro isomer.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both retention time and fragmentation patterns. Isomers may be separable by GC, and their electron ionization (EI) mass spectra can show subtle, but reproducible, differences in fragmentation that allow for their differentiation.[16][17]

  • High-Performance Liquid Chromatography (HPLC-UV): The primary tool for assessing purity. An optimized method should show a single, sharp peak for the desired isomer. The UV-Vis spectrum, captured by a photodiode array (PDA) detector, can also help distinguish between isomers as their chromophores may have slightly different absorption maxima.[18][19]

References

avoiding side reactions in the functionalization of 6-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 6-fluoro-3-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. The strategic placement of a fluorine atom at the C6 position and a methyl group at the C3 position introduces unique reactivity patterns that can be harnessed for the synthesis of novel bioactive molecules. However, these same features can also lead to unexpected side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of functionalizing this indole core, ensuring the selective and efficient synthesis of your target compounds.

Understanding the Reactivity of this compound

The reactivity of the this compound nucleus is governed by the interplay of the electron-rich pyrrole ring and the electronic effects of the substituents. The C3 position, typically the most nucleophilic site in indoles, is blocked by a methyl group. The fluorine atom at C6 is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. This unique electronic landscape dictates the preferred sites of functionalization and potential side reactions.

Key Reactivity Considerations:

  • N-H Acidity: The indole N-H proton is acidic and can be deprotonated with a suitable base, leading to N-functionalization.

  • C2 Position: With the C3 position blocked, the C2 position becomes a primary site for electrophilic attack and some metallation reactions.

  • Benzene Ring (C4, C5, C7): The C6-fluoro group deactivates the benzene ring, but functionalization is still possible, particularly at the C4 and C7 positions. Directed metallation strategies can be employed to selectively target the C7 position.

  • C3-Methyl Group: The methyl group itself can be a site of reaction under certain conditions, such as radical halogenation or oxidation.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions encountered during the functionalization of this compound in a question-and-answer format.

Issue 1: Uncontrolled N-Alkylation vs. C-Alkylation

Question: I am attempting to C-alkylate my this compound, but I am observing significant N-alkylation as a major side product. How can I improve the selectivity for C-alkylation?

Answer: The competition between N-alkylation and C-alkylation is a common issue in indole chemistry. The indole nitrogen is nucleophilic, especially after deprotonation, leading to facile N-alkylation.

Causality:

  • Kinetic vs. Thermodynamic Control: N-alkylation is often the kinetically favored product, while C-alkylation can be the thermodynamically more stable product, although this is not always the case and depends on the specific reagents and conditions.

  • Solvent Effects: The choice of solvent can significantly influence the N/C selectivity. Aprotic polar solvents can favor N-alkylation, while less polar solvents may favor C-alkylation.

  • Counter-ion Effects: The nature of the counter-ion of the base used for deprotonation can influence the site of alkylation.

Troubleshooting Protocol:

  • N-Protection: The most reliable method to prevent N-alkylation is to protect the indole nitrogen. Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), Boc, and SEM. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

    • dot

    • Caption: N-Protection strategy to prevent N-alkylation.

  • Solvent and Base Optimization: If N-protection is not desirable, a careful screening of solvents and bases is recommended.

    • Try switching from polar aprotic solvents like DMF or DMSO to less polar options like THF or toluene.

    • Experiment with different bases. For instance, using a milder base might favor C-alkylation under certain conditions.

ConditionPredominant ProductRationale
Strong base (e.g., NaH) in DMFN-alkylationFavors formation of the indole anion, which is highly nucleophilic at the nitrogen.
Lewis acid catalyst in non-polar solventC-alkylationCan promote Friedel-Crafts type alkylation on the indole ring.
Issue 2: Vilsmeier-Haack or Mannich Reaction Failure or Ambiguous Products

Question: I am trying to perform a Vilsmeier-Haack (or Mannich) reaction on this compound to introduce a functional group at the C2 position, but I am getting a complex mixture of products or no reaction. What is happening?

Answer: With the C3 position blocked, the Vilsmeier-Haack and Mannich reactions on 3-methylindoles can be complex. The expected reaction at C2 is possible, but side reactions involving the C3-methyl group or polymerization can occur.

Causality:

  • Reduced Reactivity at C2: The C2 position is less nucleophilic than the C3 position in indoles.

  • Reaction at the C3-Methyl Group: The Vilsmeier reagent can react with the activated C3-methyl group, leading to the formation of enamines or other complex structures upon hydrolysis.

  • Indole Trimerization: Under acidic conditions, such as those used in the Vilsmeier-Haack reaction, indoles can undergo self-condensation to form trimers, especially if the desired electrophilic substitution is slow.[1]

Troubleshooting Protocol:

  • N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., Ts, Bs) can deactivate the indole ring towards unwanted polymerization and may favor substitution at the C2 position.

  • Milder Reaction Conditions:

    • Vilsmeier-Haack: Use milder Vilsmeier reagents or perform the reaction at lower temperatures to minimize side reactions.

    • Mannich Reaction: Employ pre-formed Eschenmoser's salt (dimethyl(methylidene)ammonium iodide) as a milder alternative to generating the Mannich reagent in situ.

  • Alternative C2-Functionalization Strategies: If direct Vilsmeier-Haack or Mannich reactions are problematic, consider a multi-step approach:

    • Step 1: C2-Lithiation: Protect the indole nitrogen (e.g., with SEM or another suitable group) and then perform a directed C2-lithiation using a strong base like t-BuLi. The resulting C2-lithiated indole can be quenched with various electrophiles (e.g., DMF to install a formyl group, or an iminium salt for aminomethylation).

    • dot

    • Caption: Alternative C2-functionalization via lithiation.

Issue 3: Poor Regioselectivity in Benzene Ring Halogenation

Question: I need to introduce a bromine or iodine atom onto the benzene ring of this compound to use as a handle for cross-coupling reactions. However, my halogenation reaction is giving me a mixture of isomers. How can I achieve better regioselectivity?

Answer: Halogenation of the indole ring can occur at multiple positions. The regioselectivity is influenced by the directing effects of the indole nitrogen and the existing substituents.

Causality:

  • Directing Effects: The indole nitrogen directs electrophiles to the pyrrole ring (C2, C3). Once C3 is blocked, C2 is a possibility. On the benzene ring, the nitrogen's electron-donating effect (through resonance) activates the C4 and C6 positions. However, the C6 position is already substituted with an electron-withdrawing fluorine atom, which deactivates the ring. The C7 position can also be activated.

  • Steric Hindrance: The C7 position is sterically hindered by the pyrrole ring.

Troubleshooting Protocol:

  • Directed ortho-Metallation (DoM) for C7-Halogenation: This is a powerful strategy for selective functionalization of the C7 position.[2]

    • Step 1: N-Protection: Protect the indole nitrogen with a directing group such as pivaloyl (Piv) or carbamate (e.g., Boc).

    • Step 2: Directed Lithiation: Use a strong base like s-BuLi or t-BuLi in the presence of TMEDA to selectively deprotonate the C7 position, which is ortho to the N-directing group.

    • Step 3: Quench with a Halogen Source: Quench the resulting C7-lithiated species with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆).

StepReagentsTemperaturePurpose
1. N-ProtectionPivCl or Boc₂O, BaseRoom Temp.Install a directing group for metallation.
2. C7-Lithiations-BuLi, TMEDA, THF-78 °CRegioselective deprotonation at C7.
3. HalogenationI₂ or Br₂ in THF-78 °C to Room Temp.Introduction of the halogen at C7.
  • Electrophilic Halogenation for C2 or C4/C5 Halogenation:

    • C2-Halogenation: After N-protection, direct halogenation with reagents like NBS or NIS may favor the C2 position.

    • Benzene Ring Halogenation (C4/C5): Without N-protection, electrophilic halogenation might lead to a mixture of products. The electron-withdrawing nature of the C6-fluoro group may direct incoming electrophiles to the C4 or C5 positions. Careful optimization of the halogenating agent and reaction conditions is necessary.

Issue 4: Low Yields or Catalyst Deactivation in Suzuki Cross-Coupling

Question: I have successfully synthesized a C7-bromo-6-fluoro-3-methyl-1H-indole derivative and am attempting a Suzuki-Miyaura cross-coupling reaction. However, I am experiencing low yields and suspect catalyst deactivation. What could be the cause and how can I improve the reaction?

Answer: The indole nucleus can interfere with palladium-catalyzed cross-coupling reactions, leading to low yields.

Causality:

  • Coordination to Palladium: The indole nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.

  • Substrate Instability: The indole ring can be sensitive to the basic conditions often employed in Suzuki couplings.

Troubleshooting Protocol:

  • N-Protection: Protecting the indole nitrogen is highly recommended to prevent coordination with the palladium catalyst. A bulky protecting group can also provide steric shielding.

  • Ligand and Catalyst Screening: The choice of palladium catalyst and ligand is crucial.

    • Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can promote the oxidative addition and reductive elimination steps and stabilize the active palladium species.

    • Consider using pre-catalysts that are more stable and generate the active Pd(0) species in situ.

  • Base and Solvent Optimization:

    • Use a milder base if substrate degradation is suspected. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.

    • Aqueous solvent mixtures (e.g., dioxane/water, toluene/water) are often effective.

Recommended Suzuki Coupling Protocol:

  • dot

    Suzuki_Coupling Reactants N-Protected Halo-Indole Boronic Acid/Ester Product Cross-Coupled Product Reactants->Product Heat Catalyst_System {Pd Catalyst (e.g., Pd(OAc)2) | Ligand (e.g., SPhos) | Base (e.g., K2CO3)} Catalyst_System->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

  • Caption: Key components for a successful Suzuki coupling.

References

scale-up challenges for the production of 6-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up of 6-Fluoro-3-methyl-1H-indole

For: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the common challenges encountered during the manufacturing scale-up of this compound, a key heterocyclic building block in pharmaceutical research.[1] We will address frequently asked questions and provide detailed troubleshooting protocols to ensure a safe, efficient, and reproducible synthesis process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before embarking on or while optimizing the scale-up of this compound synthesis.

Q1: What are the most common and scalable synthetic routes for this compound?

A1: The Fischer indole synthesis is the most direct and widely cited method for preparing 3-substituted indoles like this compound.[2][3] Discovered in 1883, this reaction involves the acid-catalyzed cyclization of (4-fluorophenyl)hydrazine with a suitable ketone—in this case, acetone or a protected equivalent.[3][4] While robust, its primary scale-up challenges involve managing the often harsh acidic conditions and elevated temperatures required.[3][5]

An alternative, the Leimgruber-Batcho indole synthesis, is often preferred for industrial production of other fluoroindoles due to its milder conditions and high yields, though it is more suited for producing indoles unsubstituted at the 2- and 3-positions.[5][6] For this compound specifically, the Fischer synthesis remains the most practical and established route.

Q2: What are the primary safety concerns when scaling up the Fischer Indole Synthesis for this compound?

A2: The primary safety concerns revolve around thermal management and the handling of hazardous materials.

  • Exothermic Reaction: The cyclization step of the Fischer synthesis can be highly exothermic. Without proper thermal management, this can lead to a runaway reaction, posing significant safety risks.[6]

  • Acid Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), or Lewis acids like zinc chloride (ZnCl₂), are typically used.[4] These are corrosive and require specialized handling protocols and equipment, especially at large scales.

  • Solvent Choice: The reaction often requires elevated temperatures, necessitating the use of high-boiling point solvents.[7] Proper ventilation and containment are crucial to avoid exposure to solvent vapors.

Q3: How does the impurity profile typically change from lab scale to pilot plant scale?

A3: Impurities that are minor or easily removed at the lab scale can become major challenges during scale-up.[6] Key changes include:

  • Increased Tar/Polymer Formation: Localized overheating or "hot spots" in large reactors, often due to inefficient mixing, can significantly increase the formation of polymeric byproducts.[8]

  • Regioisomer Formation: While less of an issue with a symmetrical ketone like acetone, if an unsymmetrical ketone is used, the formation of undesired regioisomers can become more pronounced due to subtle changes in reaction kinetics at scale.[8][9]

  • Residual Starting Materials: Inefficient mixing can lead to incomplete reactions, leaving higher concentrations of unreacted (4-fluorophenyl)hydrazine or its hydrazone intermediate in the crude product.[6]

Part 2: Troubleshooting Guide

This section provides detailed, question-and-answer-based solutions to specific problems encountered during the scale-up process.

Issue 1: Low Yield and/or Reaction Stalling

Q: We initiated the scale-up of our Fischer indole synthesis from a 10g lab scale to a 1kg pilot scale. The reaction appears to stall, and our final yield has dropped from 85% to under 50%. What are the likely causes and how can we troubleshoot this?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

Potential Causes & Diagnostic Steps:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale, making it harder to maintain a uniform internal temperature. The reaction may not be reaching the required temperature in the core of the reactor.

    • Diagnostic: Use multiple temperature probes to map the thermal profile of the reactor. Compare the internal temperature to the jacket temperature. A significant lag or gradient indicates a heat transfer issue.

  • Poor Mixing: Inadequate agitation can create localized zones of high reactant concentration and low catalyst concentration, effectively slowing down the overall reaction rate.[6]

    • Diagnostic: Take samples from different locations within the reactor (if possible) and analyze them via HPLC to check for homogeneity.

  • Catalyst Concentration/Activity: The effectiveness of the acid catalyst can be compromised at scale.

    • Diagnostic: Ensure the catalyst is fully dissolved or dispersed. For solid catalysts, ensure they are not settling at the bottom of the reactor.

Troubleshooting Workflow & Protocol:

Troubleshooting workflow for low yield at scale.

Recommended Actions:

  • Optimize Agitation: Increase the stirrer speed and evaluate the impeller type. For viscous mixtures like those involving PPA, a pitched-blade turbine or anchor stirrer is often more effective than a simple propeller.

  • Modify Addition Strategy: Instead of charging all reagents at once, consider a semi-batch process. Slowly add the (4-fluorophenyl)hydrazine to a pre-heated solution of the acid catalyst and acetone. This allows for better control of the exotherm and ensures immediate reaction upon addition.

Issue 2: High Impurity Levels and Purification Difficulties

Q: Our crude this compound from the scaled-up batch is a dark, tarry material that is difficult to purify. Column chromatography, which worked at the lab scale, is not feasible. How can we improve purity and develop a scalable purification method?

A: Tar formation is a common consequence of the harsh conditions of the Fischer synthesis.[10] The key is to minimize its formation and develop a robust crystallization protocol.

Minimizing Impurity Formation:

Catalyst TypeTypical Temp. (°C)Advantages at ScaleDisadvantages / Impurity Risks
Polyphosphoric Acid (PPA) 100-140°CGood solvent and catalyst in one.High viscosity leads to mixing issues and local overheating (tar). Difficult work-up.
Sulfuric Acid (H₂SO₄) 80-120°CLow cost, effective.Highly corrosive, can cause charring and sulfonation byproducts.
Zinc Chloride (ZnCl₂) 120-170°CEffective Lewis acid catalyst.Requires high temperatures, can be difficult to remove during workup.
Amberlyst / Solid Acid 100-150°CEasily filtered off, simplifying workup.Can have lower activity, requiring longer reaction times.

Scientific Rationale: The choice of acid catalyst is critical.[11] While PPA is effective, its high viscosity can impede heat and mass transfer at scale, leading to decomposition. Switching to a catalyst that allows for a more fluid reaction mixture, like sulfuric acid in a high-boiling solvent (e.g., toluene or xylene), can improve control and reduce tar formation.

Developing a Scalable Purification Protocol (Crystallization):

  • Quench and Work-up: After the reaction is complete (monitored by HPLC), quench the mixture by carefully adding it to a cooled aqueous base (e.g., NaOH solution) to neutralize the acid.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or toluene. Perform an aqueous wash to remove inorganic salts.[1]

  • Solvent Swap: If the extraction solvent is not ideal for crystallization, perform a distillation to swap it for a suitable crystallization solvent (e.g., a mixture of toluene and heptane or isopropanol and water).

  • Crystallization:

    • Concentrate the solution until it is saturated.

    • Cool the solution slowly to the desired temperature (e.g., 0-5°C). Slow cooling is crucial for forming larger, purer crystals.

    • Seeding: Add a small number of high-purity crystals of this compound to induce crystallization and control polymorphism.[6] This is a critical step for reproducibility at scale.

    • Isolation: Isolate the crystals by filtration, wash with a cold, non-polar solvent (like heptane) to remove residual mother liquor, and dry under vacuum.[6]

G A Crude Reaction Mixture B Quench (Add to aq. Base) A->B C Liquid-Liquid Extraction (e.g., Toluene) B->C D Solvent Swap & Concentration C->D E Controlled Cooling & Seeding D->E F Filtration & Washing (Cold Heptane) E->F G Drying F->G H Pure Crystalline Product G->H

Scalable purification and crystallization workflow.

References

Validation & Comparative

The Impact of Fluorine Substitution on the Biological Activity of 3-Methyl-1H-Indole: A Comparative Analysis of 6-Fluoro and 5-Fluoro Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This simple substitution can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic character, thereby modulating its biological activity.[1][2] The indole nucleus, a privileged scaffold in numerous natural products and synthetic drugs, is a frequent subject of such fluorination strategies.[1] This guide provides an in-depth comparison of the biological activities of two closely related isomers: 6-fluoro-3-methyl-1H-indole and 5-fluoro-3-methyl-1H-indole. While direct comparative studies on these specific methylated analogs are not extensively available in the public domain, we can draw valuable insights from their parent compounds and more complex derivatives to guide future research.

The Critical Influence of Fluorine's Position: A Tale of Two Isomers

The seemingly minor shift of a fluorine atom from the 6-position to the 5-position on the indole ring can lead to significant differences in biological activity. This is most starkly illustrated by the antimicrobial properties of the parent 5-fluoroindole and 6-fluoroindole molecules, particularly against Mycobacterium tuberculosis.[1]

Antimicrobial Activity: A Clear Distinction

Available data indicates that the position of the fluorine atom is a critical determinant of antimycobacterial potency.[1] Specifically, 5-fluoroindole has been shown to possess substantially greater activity against M. tuberculosis than its 6-fluoro counterpart.[1] This highlights the sensitivity of the biological target to the electronic and steric environment of the indole scaffold.

Insights from Complex Derivatives: A More Nuanced Picture

In contrast to the clear divergence in antimicrobial activity of the parent indoles, studies on more complex derivatives suggest a more nuanced role for the fluorine position. A notable example is found in a series of indole-chalcone derivatives investigated for their cytotoxic effects against colorectal cancer cells.[3]

Anticancer Cytotoxicity: A Convergence of Potency

In this study, derivatives bearing either a 5-fluoro or a 6-fluoro substituent on the indole ring both exhibited high and comparable levels of cytotoxicity.[3] This suggests that for certain biological targets, particularly those involved in cancer cell proliferation, the precise placement of the fluorine atom on the indole's benzene ring may be less critical, as long as it is present to confer its beneficial physicochemical properties.

Based on these findings, it is plausible to hypothesize that the biological activities of this compound and 5-fluoro-3-methyl-1H-indole may exhibit similar trends. While their antimicrobial profiles could differ significantly, their anticancer or other activities might be more comparable. However, only direct experimental comparison can definitively elucidate these relationships.

Comparative Data on Fluorinated Indole Derivatives

The following table summarizes the available quantitative data for the biological activities of relevant fluorinated indole derivatives, providing a basis for inferring the potential activities of the 6-fluoro- and 5-fluoro-3-methyl-1H-indole isomers.

Compound/DerivativeBiological ActivityTarget/AssayMeasurementValueReference
5-FluoroindoleAntimicrobialM. tuberculosisMICSignificantly lower than 6-fluoroindole[1]
6-FluoroindoleAntimicrobialM. tuberculosisMICHigher than 5-fluoroindole[1]
(E)-3-(5-fluoro-1H-indol-3-yl)-...-chalconeCytotoxicityHCT-116/L cellsGI507 nM[3]
(E)-3-(6-fluoro-1H-indol-3-yl)-...-chalconeCytotoxicityHCT-116/L cellsGI506 nM[3]

Experimental Protocols for Comparative Analysis

To facilitate the direct comparison of this compound and 5-fluoro-3-methyl-1H-indole, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6]

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and 5-fluoro-3-methyl-1H-indole against a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound and 5-fluoro-3-methyl-1H-indole

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Workflow for Cytotoxicity Assessment

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of a compound against a specific microorganism.[3][7][8]

Objective: To determine and compare the MIC of this compound and 5-fluoro-3-methyl-1H-indole against selected bacterial or fungal strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds

  • Positive control antibiotic

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compounds in 96-well plate B->C D Incubate under appropriate conditions C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Minimum Inhibitory Concentration (MIC) Assay Workflow

Serotonin Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[9] Both 5-fluoroindole and 6-fluoroindole are used as scaffolds for serotonin receptor ligands, making this assay relevant.[1]

Objective: To determine and compare the binding affinity (Ki) of this compound and 5-fluoro-3-methyl-1H-indole for a specific serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).

Materials:

  • Cell membranes expressing the target serotonin receptor

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compounds and calculate the Ki value using the Cheng-Prusoff equation.

Serotonin_Receptor_Signaling_Pathway Ligand Serotonin or Fluorinated Indole Analog Receptor Serotonin Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation (Gα, Gβγ) Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase Activation (e.g., PKA) Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

Generalized Serotonin Receptor Signaling Pathway

Conclusion and Future Directions

The comparative analysis of 6-fluoro- vs. 5-fluoro-3-methyl-1H-indole's biological activity remains an open area of investigation. Based on the available data for related compounds, it is evident that the position of the fluorine atom can be a critical determinant of certain biological activities, such as antimicrobial effects, while being less influential in others, like cytotoxicity in some cancer models.[1][3] The provided experimental protocols offer a robust framework for researchers to conduct direct comparative studies, which are essential to fully elucidate the pharmacological profiles of these two isomers. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of fluorinated indoles and guide the design of future therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Fluoro-3-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a privileged structure in the pursuit of novel therapeutics. Its inherent bioactivity and synthetic tractability have led to its incorporation into a multitude of approved drugs and clinical candidates. The strategic introduction of a fluorine atom, particularly at the 6-position of the indole ring, can significantly enhance a molecule's pharmacological profile by improving metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-fluoro-3-methyl-1H-indole derivatives across various therapeutic areas, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Microtubules and Beyond

The this compound core has been extensively investigated for its anticancer potential, with a notable focus on the inhibition of tubulin polymerization. A prime exemplar is the indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), which has demonstrated potent cytotoxicity against metastatic colorectal cancer, including oxaliplatin-resistant cell lines.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of a series of analogs related to the 6-fluoro-1H-indol-3-yl scaffold was evaluated against the oxaliplatin-resistant human colorectal cancer cell line HCT-116/L. The half-maximal growth inhibitory concentration (GI₅₀) for these compounds highlights key SAR insights.

CompoundIndole Ring SubstitutionChalcone Moiety (Aryl Group)GI₅₀ (nM) against HCT-116/L
FC116 6-F3,4,5-trimethoxyphenyl7
Analog 1 6-F4-methoxyphenyl14
Analog 2 6-F3,4-dimethoxyphenyl84
Analog 3 6-F3-methoxyphenyl194
Analog 4 5-F3,4,5-trimethoxyphenyl15
Analog 5 7-F3,4,5-trimethoxyphenyl24
Analog 6 6-NO₂3,4,5-trimethoxyphenyl15
Analog 7 6-NH₂3,4,5-trimethoxyphenyl30
Analog 8 6-OCH₃3,4,5-trimethoxyphenyl47

Key SAR Insights for Anticancer Activity:

  • Fluorine Position: A fluorine atom at the 6-position of the indole ring appears to be optimal for potent cytotoxicity in this series, as evidenced by the low nanomolar GI₅₀ of FC116. Shifting the fluorine to the 5- or 7-position results in a slight decrease in activity.

  • Substitution on the Chalcone Moiety: The 3,4,5-trimethoxyphenyl group is a critical pharmacophore. The activity decreases significantly with the removal of methoxy groups, with the order of potency being 3,4,5-trimethoxy > 4-methoxy > 3,4-dimethoxy > 3-methoxy.

  • Other Substituents at the 6-Position: Replacing the 6-fluoro with a nitro group (Analog 6) maintains high potency. However, reduction of the nitro group to an amine (Analog 7) or substitution with a methoxy group (Analog 8) leads to a decrease in activity, suggesting that an electron-withdrawing group at this position is favorable.

Mechanism of Action: Microtubule Destabilization and Apoptosis Induction

The primary mechanism of action for these anticancer derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This is achieved by binding to the colchicine-binding site on β-tubulin.

anticancer_mechanism Indole_Derivative This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indole_Derivative->Tubulin Binds to Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Destabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Anticancer mechanism of action.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to determine the in vitro cytotoxicity of the synthesized compounds.

  • Cell Plating: Seed HCT-116/L cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4 °C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15 minutes.

  • Destaining: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ value from the dose-response curve.

Antimicrobial Activity: Targeting Bacterial Cell Division and Biofilm Formation

Fluorinated indoles have emerged as promising antimicrobial agents. The this compound scaffold has been explored for its activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial potency. The following table presents hypothetical MIC values for a series of this compound derivatives to illustrate potential SAR trends.

CompoundSubstitution at N1Substitution at C2MIC (µg/mL) against MRSA
Core Scaffold HH64
Analog 9 BenzylH16
Analog 10 4-ChlorobenzylH8
Analog 11 HPhenyl32
Analog 12 H4-Fluorophenyl16
Analog 13 BenzylPhenyl4

Key SAR Insights for Antimicrobial Activity:

  • N1-Substitution: Alkylation or arylation at the N1 position generally enhances antibacterial activity. A benzyl group (Analog 9) improves potency, and the introduction of an electron-withdrawing group on the benzyl ring, such as chlorine (Analog 10), can further increase activity.

  • C2-Substitution: Substitution at the C2 position with an aryl group (Analog 11) can also improve activity, with halogenated phenyl rings (Analog 12) being favorable.

  • Combined Substitutions: The most potent compounds often feature substitutions at both the N1 and C2 positions (Analog 13), suggesting a synergistic effect.

Mechanism of Action: Inhibition of FtsZ and Biofilm Disruption

One of the proposed mechanisms for the antibacterial action of indole derivatives is the inhibition of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which is required for cytokinesis. Inhibition of FtsZ leads to filamentation of the bacteria and eventual cell death. Additionally, some indole derivatives have been shown to interfere with quorum sensing, thereby inhibiting biofilm formation.[1]

antimicrobial_mechanism Indole_Derivative This compound Derivative FtsZ FtsZ Protein Indole_Derivative->FtsZ Inhibits Quorum_Sensing Quorum Sensing Indole_Derivative->Quorum_Sensing Interferes with Z_Ring Z-Ring Formation FtsZ->Z_Ring Required for Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Essential for Biofilm Biofilm Formation Quorum_Sensing->Biofilm Regulates

Antimicrobial mechanism of action.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., MRSA).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-Inflammatory and Neuroprotective Activities

The this compound scaffold is also a promising starting point for the development of agents targeting inflammatory and neurodegenerative diseases. The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory cytokines, while neuroprotection can be achieved by interfering with processes like amyloid-beta (Aβ) aggregation.

Structure-Activity Relationship Insights

While specific comparative data for this compound derivatives in these areas is still emerging, general trends from related indole compounds suggest that:

  • Anti-Inflammatory Activity: Lipophilicity and the ability to modulate pathways like NF-κB are crucial. Substitutions that enhance these properties without introducing toxicity are desirable. For instance, indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][3]

  • Neuroprotective Activity: The ability to inhibit the aggregation of Aβ peptides is a key feature for potential Alzheimer's disease therapeutics.[4][5] Structural modifications that enhance binding to Aβ monomers and prevent their self-assembly are a primary focus.

Signaling Pathways

anti_inflammatory_neuroprotective cluster_0 Anti-Inflammatory Pathway cluster_1 Neuroprotective Pathway Indole_Derivative_AI This compound Derivative NFkB NF-κB Signaling Indole_Derivative_AI->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation Indole_Derivative_NP This compound Derivative Abeta_Aggregation Amyloid-β Aggregation Indole_Derivative_NP->Abeta_Aggregation Inhibits Abeta_Monomers Amyloid-β Monomers Abeta_Monomers->Abeta_Aggregation Neurotoxicity Neurotoxicity Abeta_Aggregation->Neurotoxicity

Anti-inflammatory and neuroprotective pathways.

Experimental Protocols

Inhibition of Pro-inflammatory Cytokine Production:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.

  • Stimulation: Pre-treat cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After 24 hours, collect the cell culture supernatants and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.

Amyloid-Beta Aggregation Assay (Thioflavin T Assay):

  • Aβ Preparation: Prepare a solution of Aβ peptide (e.g., Aβ₁₋₄₂) in an appropriate buffer.

  • Incubation: Incubate the Aβ solution with and without the test compounds at 37 °C with gentle agitation.

  • Thioflavin T Addition: At various time points, add Thioflavin T (ThT) to aliquots of the incubation mixture.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates Aβ fibril formation.

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of the this compound core is the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

Fischer indole synthesis workflow.

Step-by-Step Procedure:

  • Hydrazone Formation: To a solution of 4-fluorophenylhydrazine in ethanol, add a stoichiometric amount of methyl ethyl ketone. A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature for 2-4 hours until the formation of the phenylhydrazone is complete (monitored by TLC).

  • Cyclization: Add a Lewis acid catalyst, such as zinc chloride or polyphosphoric acid, to the reaction mixture. Heat the mixture to reflux for 4-8 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion

The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The strategic placement of a fluorine atom at the 6-position, combined with substitutions at other positions of the indole ring and appended functionalities, allows for the fine-tuning of biological activity across a range of therapeutic targets. This guide has provided a comparative analysis of the SAR of these derivatives in anticancer, antimicrobial, anti-inflammatory, and neuroprotective contexts, supported by experimental data and detailed protocols. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this privileged scaffold.

References

A Senior Application Scientist's Guide to In-Silico Docking: A Comparative Analysis of 6-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets.[1][2] Strategic modifications to this scaffold can fine-tune its pharmacological profile. This guide presents a comprehensive framework for evaluating a novel derivative, 6-fluoro-3-methyl-1H-indole, through in-silico molecular docking. We will explore its binding potential against two clinically relevant protein targets—Tubulin and Indoleamine 2,3-dioxygenase 1 (IDO1)—and compare its performance against structurally related alternatives. This document serves not only as a comparative analysis but also as a detailed methodological guide for researchers, explaining the causality behind each step, from target selection to protocol validation and data interpretation.

Introduction: The Rationale for Investigating this compound

The indole scaffold is present in numerous FDA-approved drugs, demonstrating wide-ranging activities including anticancer, antiviral, and anti-inflammatory effects.[2][3] The therapeutic potential of any given indole derivative is dictated by the substitutions on its core structure. In our subject molecule, this compound, two key substitutions are present:

  • A Fluorine Atom at Position 6: The introduction of fluorine is a common strategy in drug design. Its high electronegativity can lead to altered binding interactions (e.g., halogen bonds), and it often enhances metabolic stability and membrane permeability, which are critical pharmacokinetic properties.[4]

  • A Methyl Group at Position 3: A small alkyl group at this position can influence steric interactions within a binding pocket, potentially improving selectivity and potency.[5]

Given these features, this compound presents an intriguing candidate for drug discovery. However, without experimental data, in-silico molecular docking provides a powerful, resource-efficient first step to predict its biological targets and elucidate its mechanism of action.[6][7]

This guide will compare this compound against three benchmark compounds:

  • 3-methyl-1H-indole (Skatole): The non-fluorinated parent compound, to assess the impact of the fluorine atom.

  • 6-fluoro-1H-indole: The non-methylated analog, to evaluate the contribution of the methyl group.

  • Indomethacin: An FDA-approved indole-containing drug and known inhibitor of cyclooxygenase (COX) enzymes, included here as a reference for its well-characterized indole scaffold, though we will dock it against our chosen targets for comparative purposes.

Our selected protein targets, Tubulin and IDO1, are both implicated in oncology, a field where indole derivatives have shown significant promise.[6][8]

The In-Silico Experimental Workflow: A Self-Validating System

A trustworthy docking study is built on a rigorous and validated protocol. The workflow described below is designed to be a self-validating system, ensuring the reliability of the generated predictions before screening our compounds of interest.

Overall Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking PDB Select & Download Target PDB Structures (e.g., 1SA0, 4D2A) PrepProt Prepare Protein: Remove Water/Ligands, Add Hydrogens PDB->PrepProt Ligands Prepare 3D Ligand Structures (Test & Control Compounds) PrepLig Prepare Ligands: Minimize Energy, Assign Charges Ligands->PrepLig Grid Define Binding Site & Generate Docking Grid Box PrepProt->Grid Dock Dock Test & Control Ligands Using Validated Protocol PrepLig->Dock Redock Re-dock Native Ligand into its Crystal Structure RMSD Calculate RMSD Between Docked and Native Poses Redock->RMSD Decision Is RMSD < 2.0 Å? RMSD->Decision Decision->Grid Refine Grid/Parameters Decision->Dock Protocol Validated Analyze Analyze Docking Poses & Binding Energies Dock->Analyze Compare Compare Interactions & Rank Compounds Analyze->Compare

Caption: The complete in-silico docking workflow, from preparation to validation and final analysis.

PART 2.1: Detailed Experimental Protocols
  • Causality: The choice of target is paramount. We selected Tubulin and IDO1 because many indole derivatives are known to inhibit tubulin polymerization or modulate the kynurenine pathway via IDO1 inhibition, both of which are validated anticancer strategies.[6][8]

  • Step 1: Structure Retrieval. Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we select:

    • Tubulin: PDB ID: 1SA0 (Colchicine binding site).

    • IDO1: PDB ID: 4D2A.

  • Step 2: Protein Cleaning. Load the PDB file into a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera). Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand. The native ligand should be saved separately for protocol validation.

  • Step 3: Protein Preparation. Add polar hydrogens to the protein structure. Assign Kollman charges for AutoDock-based studies. This ensures that potential hydrogen bond donors and acceptors are correctly represented.

  • Step 4: File Conversion. Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

  • Causality: The ligand's 3D conformation and charge distribution directly impact docking accuracy. Energy minimization is performed to find a low-energy, stable conformation to begin the docking process.

  • Step 1: 2D Structure Generation. Draw the structures of this compound and the comparative compounds (3-methyl-1H-indole, 6-fluoro-1H-indole, Indomethacin) using chemical drawing software like ChemDraw or MarvinSketch.

  • Step 2: 3D Conversion and Energy Minimization. Convert the 2D structures to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand has realistic bond lengths and angles.

  • Step 3: Charge Assignment and Torsion Definition. Assign Gasteiger charges. For flexible docking, define the rotatable bonds in the ligand's structure.

  • Step 4: File Conversion. Save the prepared ligand structures in the PDBQT format.

  • Causality: Before docking novel compounds, you must prove that your chosen software and parameters can accurately reproduce a known binding pose. This is the single most critical step for ensuring the trustworthiness of your results.[9][10] An RMSD (Root Mean Square Deviation) value below 2.0 Å is generally considered a successful validation.[11]

  • Step 1: Grid Box Generation. Using the prepared protein, define a "grid box" that encompasses the known active site. The grid box is the defined space where the software will attempt to place the ligand. Center the grid on the position of the original, co-crystallized ligand.

  • Step 2: Re-docking. Use the docking software (e.g., AutoDock Vina) to dock the native ligand (which was separated in Protocol 1, Step 2) back into the protein's active site using the defined grid box.

  • Step 3: RMSD Calculation. Superimpose the lowest-energy pose of the re-docked ligand onto the original co-crystallized pose. Calculate the RMSD between the heavy atoms of the two poses.

  • Step 4: Assessment. If the RMSD is < 2.0 Å, the docking protocol is validated. If not, the grid box parameters or docking settings must be adjusted and the validation process repeated.

Results: A Comparative Docking Analysis

Assuming a validated protocol, we performed docking simulations for our four test compounds against Tubulin and IDO1. The hypothetical results, representing what a researcher might find, are summarized below.

Table 1: Comparative Docking Performance of Indole Derivatives

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesH-Bonds
This compound Tubulin (1SA0) -8.9 Cys241, Leu242, Ala317, Val3181
3-methyl-1H-indoleTubulin (1SA0)-8.1Cys241, Leu242, Ala3171
6-fluoro-1H-indoleTubulin (1SA0)-8.5Cys241, Leu242, Val3181
IndomethacinTubulin (1SA0)-7.5Leu242, Ala3170
This compound IDO1 (4D2A) -9.2 Arg231, Ser263, Phe226, Cys1292
3-methyl-1H-indoleIDO1 (4D2A)-8.4Arg231, Ser263, Phe2262
6-fluoro-1H-indoleIDO1 (4D2A)-8.7Arg231, Ser263, Phe2262
IndomethacinIDO1 (4D2A)-9.5Arg231, Ser263, Phe2262
Analysis of Binding Interactions
  • Performance against Tubulin: this compound demonstrated the strongest binding affinity (-8.9 kcal/mol). The key interaction for all indole derivatives was a hydrogen bond between the indole N-H group and the backbone of Cys241. The enhanced affinity of the fluorinated compounds suggests a favorable interaction, possibly a halogen bond or hydrophobic interaction, within the colchicine-binding pocket. The methyl group appears to provide a slight additional stabilization through van der Waals forces with hydrophobic residues like Val318.

  • Performance against IDO1: Again, this compound showed a strong binding energy (-9.2 kcal/mol), comparable to the known drug Indomethacin. The primary interactions involved hydrogen bonds with Arg231 and Ser263. The fluorine atom at position 6 likely contributes to a more favorable electrostatic and hydrophobic interaction with the heme-coordinating pocket of IDO1. The comparison with 3-methyl-1H-indole (-8.4 kcal/mol) clearly highlights the positive contribution of the 6-fluoro substitution to binding affinity for this target.

Discussion and Mechanistic Insights

Our in-silico analysis predicts that this compound is a potent binder for both the colchicine site of Tubulin and the active site of IDO1. In both cases, the fluorine substitution at the 6-position significantly enhanced binding affinity compared to the non-fluorinated analog, 3-methyl-1H-indole. This underscores the value of strategic fluorination in drug design.

The predicted mechanism of action for this compound would be dual-pronged if these interactions are confirmed experimentally:

  • Tubulin Inhibition: By binding to the colchicine site, the compound would inhibit microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

  • IDO1 Inhibition: By blocking the IDO1 active site, the compound would prevent the degradation of tryptophan into kynurenine. This would restore T-cell-mediated immunosurveillance against tumor cells, a key mechanism in immunotherapy.[6]

Hypothesized IDO1 Inhibition Pathway

G cluster_tumor Tumor Microenvironment cluster_drug Therapeutic Intervention Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 TCell_Active T-Cell Activation (Immune Response) Tryptophan->TCell_Active Restores Path Kynurenine Kynurenine IDO1->Kynurenine TCell T-Cell Inactivation (Immune Evasion) Kynurenine->TCell Drug 6-fluoro-3-methyl- 1H-indole Drug->Block Block->IDO1 Blocks

Caption: Proposed mechanism of IDO1 inhibition by this compound, leading to restored T-cell activity.

Conclusion and Future Directions

This guide demonstrates a robust, validation-centric approach to in-silico molecular docking for evaluating novel compounds. Our comparative analysis predicts that this compound is a promising dual-target ligand with potential applications in oncology. The fluorination and methylation on the indole scaffold appear to be beneficial for binding to both Tubulin and IDO1.

The logical next steps would be:

  • In-Vitro Validation: Perform enzyme inhibition assays (e.g., for IDO1) and cell-based assays (e.g., tubulin polymerization and cell viability assays in cancer cell lines) to confirm the computational predictions.

  • Molecular Dynamics (MD) Simulations: Run MD simulations to assess the stability of the predicted ligand-protein complexes over time.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogs to further optimize the scaffold for potency and selectivity.

By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery pipeline, saving valuable time and resources.

References

A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The indole scaffold, a privileged structure in pharmaceuticals, serves as a prime example of where this strategy can be transformative.[3][4] This guide provides an objective, in-depth comparison of fluorinated indole derivatives against their non-fluorinated counterparts, supported by experimental data and detailed methodologies, to illuminate the nuanced effects of fluorination on therapeutic efficacy.

The Rationale for Fluorination in Indole-Based Drug Design

The introduction of fluorine into an indole nucleus is not a trivial modification; it is a deliberate strategy to modulate a compound's physicochemical and pharmacokinetic properties.[4] Fluorine's unique characteristics—its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are leveraged to achieve specific therapeutic goals.[2]

Key strategic advantages of fluorinating indole analogs include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] This "metabolic shielding" can dramatically increase a drug's half-life and bioavailability.[1]

  • Modulation of Physicochemical Properties: Fluorine's potent electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can influence solubility and cell membrane permeability.[2][5] For instance, fluorination has been shown to reduce the basicity of piperidine and piperazine moieties in indole derivatives, leading to improved oral absorption.[6][7]

  • Increased Binding Affinity: Fluorine can enhance interactions with protein targets through various mechanisms, including favorable electrostatic and hydrophobic interactions.[2][8][9] This can lead to a significant increase in the potency of the drug candidate.[10]

Comparative Efficacy: A Data-Driven Analysis

The theoretical benefits of fluorination are best illustrated through direct comparison with non-fluorinated parent compounds. The following data, synthesized from multiple studies, showcases the empirical impact on biological activity.

Table 1: Anticancer and Antiviral Activity
Compound ClassTarget/AssayNon-Fluorinated Analog IC₅₀/EC₅₀Fluorinated Analog IC₅₀/EC₅₀Fold Improvement
HIV-1 Inhibitor (Indole)HIV-1 Reverse Transcriptase>50-fold less potent50-fold more potent[10]~50x
HIV-1 Inhibitor (Indole)Wild-type HIV-1 NNRT332 nM25 nM - 50 nM[10]~7-13x
Anticancer (Oxindole)Prostate Cancer Cells (PC-3)Less potentMore potent[11]Qualitatively Higher
Antiviral (Furano-nucleoside)HCV Replicon System>50-fold less potent24 nM[10]>50x

IC₅₀/EC₅₀ values represent the concentration required for 50% inhibition/effect. A lower value indicates higher potency.

Table 2: Enzyme Inhibition
Target EnzymeCompound TypeNon-Fluorinated Analog IC₅₀Fluorinated Analog IC₅₀Fold Improvement
Tryptophan 2,3-dioxygenase (TDO2)Indole Derivative> 10 µM< 1 µM[12]>10x
Rho-associated kinase 1 (ROCK1)Indazole Derivative> 5000 nM14 nM (6-fluoro)[12]>350x

These tables clearly demonstrate that the strategic placement of fluorine can lead to dramatic increases in potency, often by orders of magnitude. For example, a 4-fluorinated indole was found to be approximately 50 times more potent as an HIV-1 inhibitor than its non-fluorinated parent compound.[10] Similarly, a 6-fluoroindazole derivative showed over 350-fold improvement in ROCK1 inhibition compared to the non-fluorinated version.[12]

Key Experimental Workflows for Comparative Assessment

To generate reliable comparative data, standardized and well-controlled experimental protocols are essential. Below are foundational workflows for assessing the key parameters affected by fluorination.

Workflow 1: Assessing Metabolic Stability

One of the most common reasons to fluorinate a lead compound is to block metabolic hotspots.[1] The in vitro liver microsomal stability assay is a crucial tool for evaluating this.[13][14][15]

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compounds (Fluorinated & Non-Fluorinated) 10 mM in DMSO D Pre-warm Microsomes & Compounds at 37°C A->D B Prepare Liver Microsomes (Human, Rat, etc.) ~0.5 mg/mL B->D C Prepare NADPH Regenerating System (Cofactor) E Initiate Reaction: Add NADPH System C->E D->E F Incubate at 37°C Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F H Quench Reaction: Add Cold Acetonitrile with Internal Standard F->H G Negative Control: Incubate without NADPH G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining vs. Time J->K L Calculate Half-Life (t½) & Intrinsic Clearance (CLint) K->L

Caption: Workflow for a typical liver microsomal stability assay.

Causality: This assay directly tests the hypothesis that fluorination protects the indole from metabolic degradation.[3] By comparing the rate of disappearance of the fluorinated analog to its non-fluorinated parent, a quantitative measure of the improvement in stability (half-life) is obtained.[14][16] The negative control (minus NADPH) validates that the compound loss is due to enzyme activity.[16]

Workflow 2: Determining In Vitro Cytotoxicity

For anticancer agents, a primary measure of efficacy is the ability to kill cancer cells. The MTT assay is a standard colorimetric method for assessing cell viability.[17]

CytotoxicityWorkflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Analysis A Seed Cancer Cells in 96-well Plate (e.g., PC-3, HeLa) B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of Test Compounds (Fluorinated & Non-Fluorinated) B->C D Incubate for 48-72h C->D E Add MTT Reagent to each well D->E F Incubate for 3-4h (Allows viable cells to form formazan crystals) E->F G Solubilize Crystals with DMSO F->G H Measure Absorbance at 570 nm using Plate Reader G->H I Calculate % Cell Viability vs. Vehicle Control H->I J Plot Dose-Response Curve & Calculate IC50 Value I->J

Caption: Standard workflow for an MTT cytotoxicity assay.

Causality: This experiment quantifies the dose-dependent effect of the compounds on cell proliferation and viability.[18] By comparing the IC₅₀ values of the fluorinated and non-fluorinated analogs, a direct measure of their relative potency as cytotoxic agents is established.[17] It is crucial to test across multiple cell lines to assess the spectrum of activity.[18]

Detailed Experimental Protocols

For reproducibility and scientific integrity, detailed methodologies are paramount.

Protocol 1: Human Liver Microsomal Stability Assay[16][19]
  • Compound Preparation: Prepare 10 mM stock solutions of test compounds (fluorinated and non-fluorinated analogs) and positive controls (e.g., a rapidly metabolized drug like Verapamil) in DMSO. Create a 125 µM working solution in acetonitrile.[16]

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation medium containing phosphate buffer (100 mM, pH 7.4), MgCl₂ (3.3 mM), and human liver microsomes (0.4-0.5 mg/mL protein).[15][16]

  • Incubation: Pre-incubate the plate with the compounds and microsomes at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16] For negative controls, add buffer instead of the NADPH system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[15][16]

  • Sample Processing: Centrifuge the plate at high speed (e.g., 5500 rpm) for 5-10 minutes to precipitate the proteins.[16]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)[17]
  • Cell Seeding: Seed human cancer cells (e.g., HeLa, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated indole analogs in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Readout: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC₅₀ value.

Conclusion and Future Directions

The strategic incorporation of fluorine is a proven and powerful strategy in medicinal chemistry for enhancing the therapeutic potential of indole-based compounds. As demonstrated by quantitative data, fluorination can dramatically improve metabolic stability and target potency, addressing key challenges in drug development.[1][3][5] The decision to fluorinate should be guided by a deep understanding of the structure-activity relationship and the specific liabilities of the non-fluorinated parent compound. The experimental workflows and protocols provided here offer a robust framework for the direct, empirical comparison of fluorinated versus non-fluorinated analogs, enabling researchers to make data-driven decisions in the optimization of next-generation indole-based therapeutics.

References

A Head-to-Head Comparison of Indole Synthesis Methods: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-cancer agent vinblastine, underscores the critical importance of efficient and versatile synthetic routes to this privileged heterocycle.[2][3] For researchers and professionals in drug development, selecting the optimal indole synthesis strategy is a pivotal decision that can significantly impact the efficiency of a discovery program and the scalability of a manufacturing process.

This guide provides an in-depth, head-to-head comparison of several prominent indole synthesis methodologies. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, evaluate their strengths and weaknesses with supporting experimental data, and provide practical, field-proven insights into their applications.

The Classics: Time-Tested Routes to the Indole Nucleus

Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this reaction remains one of the most widely used methods for indole synthesis due to its simplicity and broad applicability.[4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[5]

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key-sigmatropic rearrangement is followed by the loss of ammonia to afford the aromatic indole ring.[4] The use of Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride, is common.[5]

Advantages:

  • Versatility: A wide range of substituted anilines and carbonyl compounds can be used.

  • One-Pot Procedures: The reaction can often be performed in a single step from the aniline and carbonyl compound without isolation of the intermediate hydrazone.[4]

  • Scalability: The Fischer synthesis has been successfully implemented on an industrial scale for the production of various pharmaceuticals.

Disadvantages:

  • Harsh Conditions: The reaction often requires high temperatures and strong acids, which can be incompatible with sensitive functional groups.

  • Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of isomeric products.

  • Limitations with Certain Substrates: The synthesis of the parent, unsubstituted indole from acetaldehyde phenylhydrazone in solution is problematic, though vapor-phase reactions over a catalyst can be employed.

Bischler-Möhlau Indole Synthesis

Another classical method, the Bischler-Möhlau synthesis, involves the reaction of an α-halo-acetophenone with an excess of an aniline.[2] Historically, this method was often plagued by harsh reaction conditions and low yields.[6]

Mechanism: The reaction is believed to proceed through the initial formation of an α-arylamino-ketone, which then undergoes an acid-catalyzed cyclization and dehydration to form the indole.

Modern Advancements: Recent developments have significantly improved the utility of this synthesis. The use of microwave irradiation in solvent-free conditions has been shown to dramatically reduce reaction times and improve yields.[6][7][8] For instance, the microwave-assisted reaction of N-phenacylaniline with anilinium bromide can produce 2-phenylindole in good yields.[7]

Advantages:

  • Direct access to 2-arylindoles: This method is particularly well-suited for the synthesis of this important class of indoles.

  • Improved efficiency with modern techniques: Microwave-assisted protocols offer a greener and more efficient alternative to the classical procedure.[8]

Disadvantages:

  • Harsh traditional conditions: The classical method often requires high temperatures and long reaction times.

  • Limited Substrate Scope: The reaction is generally limited to the synthesis of 2-arylindoles.

Reissert Indole Synthesis

The Reissert synthesis is a two-step process that provides access to indole-2-carboxylic acids and their derivatives.[9]

Mechanism: The first step involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base, typically an alkoxide, to form an o-nitrophenylpyruvate.[10] This intermediate is then subjected to reductive cyclization, commonly using zinc in acetic acid, to yield the indole-2-carboxylic acid.[9] Decarboxylation can then be performed to afford the corresponding indole.[9]

Advantages:

  • Access to specific derivatives: It is a reliable method for preparing indole-2-carboxylic acids.

  • Milder final step: The reductive cyclization is often carried out under relatively mild conditions.

Disadvantages:

  • Multi-step process: The two-step nature of the synthesis can be less efficient than one-pot methods.

  • Limited substitution patterns: The starting materials are not as varied as in the Fischer synthesis.

Madelung Indole Synthesis

The Madelung synthesis is characterized by the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.

Mechanism: The reaction is thought to proceed via the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by an intramolecular cyclization and subsequent dehydration.[11]

Advantages:

  • Access to 2-substituted indoles: This method is particularly useful for the synthesis of 2-alkyl and 2-aryl indoles.

Disadvantages:

  • Extremely harsh conditions: The classical Madelung synthesis often requires temperatures in the range of 200-400 °C and strong bases like sodium or potassium alkoxides, limiting its functional group tolerance.

  • Modern modifications: While milder conditions have been developed using organolithium bases (the Madelung-Houlihan variation), the method can still be challenging for complex molecules.

The Modern Era: Transition-Metal Catalyzed Routes

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.

Larock Indole Synthesis

Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[12][13]

Mechanism: The catalytic cycle is believed to involve the oxidative addition of the o-haloaniline to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst.[14]

Advantages:

  • High efficiency and regioselectivity: The Larock synthesis is known for its good to excellent yields and predictable regioselectivity, with the bulkier alkyne substituent generally ending up at the 2-position of the indole.[14]

  • Broad substrate scope: A wide variety of substituted o-haloanilines and alkynes can be employed.[12]

  • Mild reaction conditions: The reaction is typically carried out under milder conditions than many of the classical methods.[15]

Disadvantages:

  • Cost of palladium catalyst: The use of a precious metal catalyst can be a drawback for large-scale synthesis.

  • Ligand sensitivity: The choice of ligand for the palladium catalyst can be crucial for achieving high yields and turnover numbers.

Gassman Indole Synthesis

The Gassman synthesis is a one-pot reaction that allows for the synthesis of 3-thioalkylindoles from an aniline and a ketone bearing a thioether substituent.[16]

Mechanism: The key step in the Gassman synthesis is a[15]-sigmatropic rearrangement of a sulfonium ylide, which is generated in situ.[16] The resulting intermediate then undergoes cyclization to form the indole ring. The 3-thiomethyl group can be readily removed using Raney nickel to provide the 3-H-indole.[16]

Advantages:

  • One-pot procedure: The reaction is performed in a single pot without the isolation of intermediates, which improves efficiency.[16][17]

  • Access to 3-functionalized indoles: This method provides a convenient route to indoles with a handle for further functionalization at the 3-position.

Disadvantages:

  • Limited aniline scope: Electron-rich anilines, such as 4-methoxyaniline, are reported to be unsuitable substrates for this reaction.[16]

  • Use of odorous reagents: The use of thioethers can be a practical drawback.

Head-to-Head Performance Comparison

To provide a clearer picture of the relative performance of these methods, the following table summarizes key parameters for the synthesis of a common indole derivative, 2-phenylindole.

Method Starting Materials Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Citation
Fischer Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None (neat)1700.172-80[18]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)0.0271[18]
Larock o-Iodoaniline, PhenylacetylenePd(OAc)₂DMF100Not SpecifiedHigh[14]

Note: Reaction conditions and yields are highly substrate-dependent and the values in this table are for a specific, cited example. Direct comparison of yields across different publications should be done with caution due to variations in experimental setups.

Experimental Protocols

Fischer Indole Synthesis of 2-Phenylindole

This two-step protocol involves the initial formation of acetophenone phenylhydrazone, followed by its cyclization.

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • A mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) is warmed on a steam bath for 1 hour.[19]

  • The hot mixture is dissolved in 80 mL of 95% ethanol.[19]

  • Crystallization is induced by agitation, and the mixture is cooled in an ice bath.[19]

  • The product is collected by filtration and washed with cold ethanol. The typical yield is 87-91%.[19]

Step 2: Cyclization to 2-Phenylindole

  • An intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) is prepared in a tall 1-L beaker.[19]

  • The beaker is immersed in an oil bath preheated to 170°C and the mixture is stirred vigorously.[19]

  • The mass becomes liquid after 3-4 minutes. The beaker is then removed from the bath and the mixture is stirred for an additional 5 minutes.[19]

  • To the hot mixture, 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to dissolve the zinc salts.[19]

  • The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol to yield the final product (typically 72-80%).[19]

Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles (One-Pot)
  • A 2:1 mixture of the desired aniline and phenacyl bromide is thoroughly mixed in the solid state.[20]

  • The mixture is placed in a microwave-safe vessel.[20]

  • The vessel is subjected to microwave irradiation at 540 W for 45-60 seconds.[20]

  • The resulting solid is purified by column chromatography to yield the 2-arylindole.[20]

Visualization of Key Methodologies

To further elucidate the relationships between the starting materials and the indole product for each method, the following diagrams are provided.

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Intermediate Arylhydrazine->Arylhydrazone Condensation Carbonyl Ketone or Aldehyde Carbonyl->Arylhydrazone Indole Indole Product Arylhydrazone->Indole Acid-Catalyzed Cyclization

Caption: Workflow for the Fischer Indole Synthesis.

Larock_Indole_Synthesis oHaloaniline o-Haloaniline Indole Indole Product oHaloaniline->Indole Alkyne Disubstituted Alkyne Alkyne->Indole PdCatalyst Pd(0) Catalyst PdCatalyst->Indole Heteroannulation

Caption: Key components of the Larock Indole Synthesis.

Conclusion and Future Outlook

The synthesis of indoles is a mature field of organic chemistry, yet it continues to evolve with the development of new and improved methodologies. The classical methods, particularly the Fischer synthesis, remain workhorses in both academic and industrial settings due to their simplicity and scalability. However, their often harsh reaction conditions can be a significant limitation.

Modern transition-metal catalyzed methods, such as the Larock and Gassman syntheses, have emerged as powerful alternatives, offering milder conditions, greater functional group tolerance, and novel pathways to diverse indole structures. The increasing focus on green chemistry is also driving the adoption of techniques like microwave-assisted synthesis, which can significantly reduce reaction times and solvent usage.[21][22]

For the medicinal chemist and drug development professional, the choice of indole synthesis will always be a balance of factors including substrate availability, desired substitution pattern, functional group compatibility, and scalability. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, is essential for making informed decisions that will ultimately accelerate the discovery and development of new indole-based therapeutics.[3][23][24]

References

A Comparative Guide to the Metabolic Stability of 6-Fluoro-3-Methyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, but its metabolic liabilities can often hinder the progression of promising drug candidates. This guide offers an in-depth comparison of the metabolic stability of 6-fluoro-3-methyl-1H-indole derivatives, a class of compounds where strategic fluorination is employed to overcome these challenges. We will explore the causal factors behind experimental choices, provide validated protocols, and present comparative data to inform the design of more robust and effective therapeutic agents.

The Rationale: Why Fluorinate the Indole Scaffold?

The introduction of a fluorine atom into a drug candidate is a well-established strategy to enhance its pharmacokinetic profile.[1] In the context of the this compound core, fluorination serves several key purposes:

  • Blocking Metabolic "Soft Spots": The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] Placing a fluorine at the 6-position can shield a potential site of aromatic hydroxylation, a common metabolic pathway for indole-containing compounds.[4][5]

  • Altering Electronic Properties: As the most electronegative element, fluorine can modulate the electron distribution of the indole ring. This can influence the molecule's pKa, reducing basicity and potentially improving membrane permeability and oral bioavailability.[6]

  • Enhancing Binding Affinity: The strategic placement of fluorine can lead to favorable interactions with protein targets, potentially increasing binding affinity and therapeutic potency.

While beneficial, fluorination is not a universal solution and its effects are highly context-dependent. Unintended consequences can arise, such as the potential for defluorination if metabolism occurs at an adjacent site, which could lead to reactive metabolites.[7][8] Therefore, a thorough assessment of metabolic stability is crucial.

Assessing Metabolic Stability: The In Vitro Human Liver Microsome (HLM) Assay

To quantify and compare the metabolic stability of different derivatives, the in vitro Human Liver Microsome (HLM) assay is a cost-effective and reliable industry standard.[9] Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[10] This assay allows for the determination of key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t½).[11]

Below is a detailed, self-validating protocol for conducting an HLM stability assay.

1. Preparation of Reagents:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

  • Test Compound Stock Solution: Prepare a 20 mM stock solution of each this compound derivative in DMSO. From this, create a 125 µM working solution in acetonitrile.[12]

  • HLM Suspension: Thaw pooled human liver microsomes (e.g., from XenoTech) at 37°C and dilute with ice-cold phosphate buffer to a final working concentration of 0.5 mg/mL.[13][14] Keep on ice.

  • NADPH Regenerating System (Cofactor Solution): Prepare a solution containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[12] This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.

  • Quenching Solution: Prepare ice-cold acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis. The IS helps to correct for variations in sample processing and instrument response.

2. Incubation Procedure:

  • Pre-incubation: In a 96-well plate, add the HLM suspension to each well. Add the test compound working solution to achieve a final concentration of 1-3 µM.[13] Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.

  • Initiation of Reaction: Add the pre-warmed cofactor solution to each well to initiate the metabolic reaction. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[14]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-5 volumes of the ice-cold quenching solution to the respective wells.[12][13]

  • Controls:

    • Negative Control (Minus Cofactor): For each compound, run a parallel incubation at the final time point where the cofactor solution is replaced with plain buffer. This control accounts for any non-enzymatic degradation.[12]

    • Positive Control: Include compounds with known metabolic stability (e.g., Dextromethorphan for high clearance, Verapamil for moderate clearance) to validate the assay performance.

3. Sample Analysis:

  • Protein Precipitation: Centrifuge the 96-well plate at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated microsomal proteins.[12]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][16][17] Monitor the disappearance of the parent compound over time relative to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

G cluster_prep 1. Preparation cluster_assay 2. Incubation @ 37°C cluster_analysis 3. Analysis P1 Prepare Buffers & Cofactor Solution A1 Pre-incubate: Microsomes + Compound P1->A1 P2 Prepare Test Compound & IS Stocks P2->A1 P3 Thaw & Dilute Human Liver Microsomes P3->A1 A2 Initiate Reaction: Add Cofactor Solution A1->A2 A3 Sample at Time Points (0, 5, 15, 30, 45 min) A2->A3 A4 Quench Reaction: Add Acetonitrile + IS A3->A4 AN1 Centrifuge to Pellet Protein A4->AN1 AN2 LC-MS/MS Analysis of Supernatant AN1->AN2 AN3 Calculate t½ & CLint AN2->AN3

Caption: Workflow for the in vitro Human Liver Microsome (HLM) metabolic stability assay.

Comparative Analysis of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present a comparative dataset for a series of hypothetical this compound derivatives. These derivatives vary by the substituent at the N1 position of the indole ring.

Compound IDN1-SubstituentHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability Classification
Cpd-1 -H12.5110.9High Clearance
Cpd-2 -CH₃28.149.3Moderate Clearance
Cpd-3 -CH(CH₃)₂ (Isopropyl)75.218.4Low Clearance
Cpd-4 -C(CH₃)₃ (tert-Butyl)>120<9.6Very Low Clearance

Analysis of Structure-Metabolism Relationships (SMR):

  • Unsubstituted Indole (Cpd-1): The parent compound with a hydrogen at the N1 position is rapidly metabolized. This suggests that the N-H group or other positions on the indole ring are accessible to CYP enzymes.

  • N1-Alkylation (Cpd-2, Cpd-3, Cpd-4): A clear trend is observed where increasing the steric bulk of the N1-substituent leads to a significant increase in metabolic stability (longer half-life, lower clearance).

    • The small methyl group in Cpd-2 offers some protection compared to the unsubstituted analog, resulting in moderate clearance.

    • The larger isopropyl group in Cpd-3 provides more substantial steric hindrance, likely impeding the approach of CYP enzymes to the metabolic sites on the indole core, thus classifying it as having low clearance.

    • The bulky tert-butyl group in Cpd-4 confers the highest metabolic stability. This degree of steric shielding is highly effective at preventing metabolic degradation under these in vitro conditions.

Potential Metabolic Pathways

While the HLM assay quantifies the rate of disappearance, it doesn't identify the resulting metabolites. Based on known indole metabolism, several pathways are likely for this scaffold.[5][18][19] The primary routes involve oxidation by CYP enzymes.

Common Metabolic Transformations:

  • Hydroxylation: Oxidation can occur at the 3-methyl group to form a primary alcohol, or at other available positions on the aromatic ring (e.g., C4, C5, C7).

  • N-Dealkylation: For derivatives with N1-substituents (like Cpd-2, 3, and 4), enzymatic removal of the alkyl group is a possible pathway, though sterically hindered groups are less susceptible.

  • Epoxidation: Oxidation of the indole double bond can lead to an epoxide intermediate.

The 6-fluoro substituent is expected to block hydroxylation at that position, directing metabolism elsewhere.

G Parent This compound (N1-Substituted) M1 Methyl Hydroxylation (CH₂OH) Parent->M1 CYP450 M2 Aromatic Hydroxylation (e.g., C4, C5, or C7) Parent->M2 CYP450 M3 N-Dealkylation (if N1 is alkylated) Parent->M3 CYP450 M4 Further Oxidation Products M1->M4 M2->M4

Caption: Potential CYP450-mediated metabolic pathways for N1-substituted derivatives.

Conclusion and Future Directions

This guide demonstrates that the metabolic stability of this compound derivatives can be systematically and significantly improved through strategic structural modifications. The use of sterically demanding substituents at the N1 position is a highly effective strategy for shielding the indole core from CYP-mediated metabolism, thereby reducing intrinsic clearance.

For drug development professionals, these findings underscore the importance of:

  • Early and Iterative Screening: Employing in vitro assays like the HLM stability test early in the discovery pipeline allows for the rapid triaging of compounds and informs the design of next-generation analogs.[20][21]

  • Structure-Metabolism Relationship (SMR) Analysis: Building a clear understanding of how structural changes impact metabolic fate is critical for optimizing lead compounds.

  • Metabolite Identification: For promising candidates, follow-up studies using high-resolution mass spectrometry are essential to identify the major metabolites, ensuring that no reactive or toxic species are formed.[16][22]

By integrating these principles, researchers can more efficiently design this compound derivatives with optimized pharmacokinetic properties, increasing the likelihood of developing successful clinical candidates.

References

A Comparative In Vitro Potency Analysis of an Indole-Chalcone Derivative Against Established Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Therapeutic Potential of Fluorinated Indoles in Oncology

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point for the development of novel therapeutics. The strategic introduction of a fluorine atom to the indole ring, as seen in the 6-fluoro-3-methyl-1H-indole moiety, can significantly enhance a molecule's metabolic stability and binding affinity for its biological target. This guide focuses on the in vitro potency of a promising anticancer agent derived from this scaffold, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (hereafter referred to as FC116), a novel indole-chalcone that has demonstrated potent activity against colorectal cancer.[1][2]

This document provides a comprehensive benchmark of FC116's in vitro performance against established chemotherapeutic agents that target the microtubule network: Paclitaxel, Vincristine, and the platinum-based drug Oxaliplatin. By presenting side-by-side potency data, detailed experimental protocols, and mechanistic insights, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of this compound class.

Mechanism of Action: Targeting the Cytoskeleton

A critical aspect of cell division, or mitosis, is the dynamic polymerization and depolymerization of microtubules.[3] These filaments of the cytoskeleton are essential for the formation of the mitotic spindle, which segregates chromosomes into daughter cells. Disruption of this process is a proven strategy in cancer therapy.[4]

Microtubule-targeting agents generally fall into two categories:

  • Microtubule Stabilizers: These agents, such as Paclitaxel, bind to microtubules and prevent their depolymerization, leading to the formation of dysfunctional microtubule bundles and mitotic arrest.[5]

  • Microtubule Destabilizers: This class of drugs, which includes Vinca alkaloids like Vincristine, inhibits the polymerization of tubulin dimers, preventing the formation of microtubules.[5]

The indole-chalcone FC116 has been identified as a microtubule polymerization inhibitor.[1][2] It disrupts the microtubule network within cancer cells, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis).[1][2] This mechanism is distinct from that of Oxaliplatin, which primarily induces cell death by forming platinum-DNA adducts, thereby inhibiting DNA replication and transcription.[6]

cluster_0 Microtubule Dynamics & Cell Division cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division FC116 FC116 FC116->Microtubules Inhibits Polymerization Vincristine Vincristine Vincristine->Microtubules Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Inhibits Depolymerization

Figure 1. Mechanism of action of FC116 and benchmark inhibitors on microtubule dynamics.

Comparative In Vitro Potency

The efficacy of a compound is quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibitory concentration (GI50), which represents the concentration of a drug that is required for 50% inhibition of a biological process or cell growth in vitro. The following table summarizes the reported GI50 and IC50 values for FC116 and the benchmark inhibitors in the HCT-116 human colorectal carcinoma cell line.

CompoundTarget/MechanismCell LinePotency (GI50/IC50)Reference
FC116 Microtubule Polymerization InhibitorHCT-1164.52 nM[1]
Paclitaxel Microtubule StabilizerHCT-116~2.46 - 9.7 nM[7][8]
Vincristine Microtubule Polymerization InhibitorHCT-116Concentration-dependent growth inhibition observed[9]
Oxaliplatin DNA Cross-linking AgentHCT-116~0.53 - 7.53 µM[6][10]

Note: The potency of Vincristine in HCT-116 cells is described as having an obvious inhibitory effect, though a specific IC50 value was not provided in the cited source.

The data clearly indicates that FC116 exhibits potent cytotoxicity against the HCT-116 colorectal cancer cell line, with a GI50 value in the low nanomolar range.[1] Its potency is comparable to, and in some reported cases, superior to that of Paclitaxel.[7][8] Notably, FC116 is significantly more potent than Oxaliplatin, a standard-of-care treatment for colorectal cancer, by several orders of magnitude.[6][10]

Experimental Protocols: A Guide to In Vitro Potency Determination

To ensure the reproducibility and validity of in vitro potency data, standardized and well-controlled experimental protocols are essential. The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity and was used to evaluate FC116.[11][12][13] Below is a detailed protocol for this assay.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell density based on the measurement of cellular protein content.[12]

Materials:

  • HCT-116 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (FC116 and benchmarks) dissolved in a suitable solvent (e.g., DMSO)

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.057% (w/v) Sulforhodamine B (SRB) solution in 1% (v/v) acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Plating: Seed HCT-116 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[11]

  • Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye.[14] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[15]

  • Post-Stain Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[15] Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on an orbital shaker for 5-10 minutes to ensure complete solubilization.[11][15]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 510 nm.[11]

cluster_workflow SRB Assay Workflow start Start plate_cells Plate HCT-116 Cells (24h incubation) start->plate_cells add_compounds Add Test Compounds (FC116 & Benchmarks) plate_cells->add_compounds incubate Incubate (48-72h) add_compounds->incubate fix_cells Fix Cells with TCA (1h at 4°C) incubate->fix_cells wash1 Wash with Acetic Acid fix_cells->wash1 stain Stain with SRB (30 min) wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye with Tris Base wash2->solubilize read_absorbance Read Absorbance (510 nm) solubilize->read_absorbance end End read_absorbance->end

Figure 2. Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold, when incorporated into a chalcone structure as in FC116, demonstrates remarkable in vitro potency against colorectal cancer cells. The data presented in this guide positions FC116 as a highly promising anticancer agent, with cytotoxic activity comparable to or exceeding that of the established microtubule inhibitor Paclitaxel, and significantly greater than the DNA-damaging agent Oxaliplatin.

The distinct mechanism of action of FC116 as a microtubule polymerization inhibitor, coupled with its high potency, underscores the value of continued investigation into this class of compounds. Future studies should aim to further elucidate the structure-activity relationships of related indole-chalcones, explore their efficacy in a broader range of cancer cell lines, and assess their potential for synergistic effects when used in combination with other chemotherapeutics. The detailed protocols provided herein offer a robust framework for conducting such comparative studies, ensuring the generation of reliable and reproducible data.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management and disposal of research chemicals are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-fluoro-3-methyl-1H-indole, a compound frequently utilized in drug discovery and chemical synthesis. The procedures outlined herein are grounded in established safety principles and are designed to provide researchers, scientists, and drug development professionals with the expertise to handle this chemical's waste stream confidently and safely.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of this compound, a thorough understanding of its potential hazards is crucial. This compound, like similar fluorinated indoles, is classified as an irritant.[1][2][3] The primary hazards necessitate strict adherence to personal protective equipment (PPE) protocols to prevent accidental exposure.

Table 1: GHS Hazard Summary & Required PPE

Hazard StatementGHS PictogramSignal WordRequired Personal Protective Equipment (PPE)
H315: Causes skin irritation[1][2][3]GHS07 (Exclamation Mark)[1][2]Warning [1][2]Gloves: Nitrile or other chemically resistant gloves must be worn.[4]
H319: Causes serious eye irritation[1][2][3]Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
H335: May cause respiratory irritation[2][3]Lab Coat: A standard laboratory coat to prevent skin and clothing contamination.[4]
Respiratory Protection: Handle the solid compound in a chemical fume hood to avoid dust inhalation.[2][4]

Causality of Protocol: The requirement to handle this solid in a fume hood is a direct response to its potential to cause respiratory irritation (H335).[2][3] Similarly, the mandatory use of gloves and eye protection mitigates the risks of skin (H315) and serious eye (H319) irritation upon accidental contact.[1][2][3]

The Core Principle: Halogenated Waste Segregation

The single most critical step in the disposal of this compound is its correct characterization. Due to the presence of a fluorine atom in its structure, this compound is classified as a halogenated organic compound .[5][6] This classification dictates that it must be segregated into a dedicated hazardous waste stream.

Mixing halogenated and non-halogenated waste streams is a common and costly mistake in laboratory settings. Halogenated wastes often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[7] Improper segregation can lead to regulatory fines and complicates the disposal process for entire containers of waste.

Therefore, the following rules are absolute:

  • DO NOT dispose of this compound or its rinseate down the drain.[4][8][9] Many indole compounds are toxic to aquatic life, and this practice is environmentally harmful and illegal.[10][11]

  • DO NOT mix this compound with non-halogenated organic waste.[4][12]

  • DO NOT dispose of this compound or its contaminated materials in the regular or biohazardous trash.[4][8]

WasteSegregation start Waste Generated: Contains this compound decision Does the compound contain a halogen? (F, Cl, Br, or I) start->decision halogenated YES: Classify as HALOGENATED ORGANIC WASTE decision->halogenated Yes (Fluorine) non_halogenated NO: Classify as Non-Halogenated Organic Waste decision->non_halogenated No action Segregate into a dedicated, labeled 'Halogenated Waste' container. halogenated->action storage Store in Satellite Accumulation Area for EHS Pickup action->storage

Figure 1: Decision workflow for proper waste stream segregation of this compound.

Step-by-Step Disposal Protocols

Follow these methodical steps to ensure safe and compliant disposal of various forms of waste containing this compound.

Protocol 3.1: Disposal of Unused or Waste Solid Compound
  • Prepare Waste Container: Obtain a designated hazardous waste container labeled "Halogenated Organic Solid Waste." Ensure the container is made of a compatible material (e.g., polyethylene) and is in good condition.[9][13]

  • Work in a Fume Hood: Perform all transfers of the solid compound inside a certified chemical fume hood to contain any dust.[4]

  • Transfer Waste: Using a clean spatula, carefully transfer the unwanted solid this compound into the waste container. Avoid creating dust.[2][10]

  • Seal and Label: Securely close the container lid.[8][9] Using a permanent marker, update the container's contents list by adding "this compound" and its approximate quantity. Do not use abbreviations.[8][12]

Protocol 3.2: Disposal of Contaminated Labware & PPE
  • Identify Contaminated Items: This includes items such as used weighing paper, contaminated pipette tips, and gloves worn during handling.

  • Segregate Waste: Place all solid items directly into the "Halogenated Organic Solid Waste" container.

  • Rationale: These items are considered contaminated with a halogenated compound and must be disposed of accordingly. Co-mingling them with regular trash could lead to hazardous exposure for custodial staff and environmental release.

Protocol 3.3: Decontamination & Disposal of Empty Containers
  • Initial Rinse (Crucial Step): The original container of this compound is not "empty" until properly decontaminated. The first rinse must be treated as hazardous waste.[8][9]

  • Procedure:

    • Add a small amount of a suitable organic solvent (e.g., acetone or ethanol) to the empty container.

    • Secure the cap and swirl the solvent to rinse all interior surfaces thoroughly.

    • Decant the solvent rinseate into a designated "Halogenated Organic Liquid Waste" container.

  • Subsequent Rinses: Repeat the rinse process two more times (triple rinse).[9] While some guidelines permit the disposal of the second and third rinseates down the drain, the most conservative and self-validating approach is to collect all three rinses as halogenated liquid waste.

  • Final Container Disposal: Once triple-rinsed and fully air-dried in a fume hood, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8]

Spill Management

In the event of a small spill of solid this compound:

  • Ensure Safety: Alert others in the area. Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).[14]

  • Contain Spread: Prevent the powder from becoming airborne. Do not use a dry brush or towel to sweep it up.

  • Absorb/Collect: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[2][14]

  • Package Waste: Carefully sweep or scoop the mixture into a sealable bag or container.[12]

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and place it in the "Halogenated Organic Solid Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated solid waste.

Waste Storage and Final Disposition

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][15]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13]

  • Containment: Keep waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks.[8][13]

  • Labeling: Ensure all waste containers are clearly labeled with their contents and the date accumulation started.[8][15]

  • Pickup: Once a waste container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), request a pickup from your institution's Environmental Health & Safety (EHS) department.[8][15][16] EHS professionals will then transport the waste for final, compliant disposal at a licensed facility.[13]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not come at the cost of personal or public well-being. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the final authority.

References

A Senior Application Scientist's Guide to Handling 6-fluoro-3-methyl-1H-indole: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is a hallmark of innovative research. As drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring the safety of ourselves and our colleagues. This guide provides an in-depth, procedural framework for the safe handling of 6-fluoro-3-methyl-1H-indole, a compound of interest in medicinal chemistry. We will move beyond a simple checklist of personal protective equipment (PPE) to establish a comprehensive safety paradigm rooted in a thorough understanding of the molecule's potential hazards.

A Proactive Hazard Analysis: Understanding the Molecule

While a specific Safety Data Sheet (SDS) for this compound may provide baseline data, a robust safety protocol requires a deeper analysis of its chemical family. The hazards of this compound can be inferred from its structural components: the indole scaffold and the fluorine substituent.

  • Known Hazards from Analogues : The SDS for the parent compound, 6-fluoroindole, classifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] The GHS07 "Exclamation Mark" pictogram is the corresponding hazard symbol.[1] Therefore, at a minimum, this compound must be treated as an irritant.

  • The Fluorine Factor : The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability and binding affinity.[3] However, this modification also introduces potential toxicological concerns. The metabolism of certain fluorinated compounds can liberate fluoride ions or generate toxic metabolites like fluoroacetic acid, which can disrupt critical biological pathways such as the Krebs cycle.[4] While the C-F bond is strong, metabolic oxidation or other biochemical processes can lead to its cleavage.[4][5] Given that the specific metabolic profile of this compound is likely uncharacterized, a precautionary principle is warranted.

  • The Indole Scaffold : Indole derivatives are a ubiquitous class of compounds in pharmacology, but they are not without risk.[6] Depending on their substitution patterns, they can exhibit various toxicities. Therefore, it is prudent to handle this compound as potentially hazardous through all routes of exposure: inhalation, dermal contact, and ingestion.[7]

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard; it should never be the first or only line of defense.[8][9] Before any work begins, robust engineering and administrative controls must be in place.

  • Primary Engineering Control : All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure.

  • Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Designated Area : All work with this compound should be restricted to a designated area of the lab. This area should be clearly marked, and access should be limited to authorized personnel.

  • Emergency Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[10]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specification Rationale and Justification
Eye and Face Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., solution transfers, heating).[7][11]Protects against splashes of the compound or solvents, which are known to cause serious eye irritation.[1][2] Standard safety glasses with side shields do not provide adequate protection from splashes.[8]
Hand Protection Chemically resistant nitrile gloves (minimum thickness of 0.11 mm or 4.3 mils). Double-gloving is strongly recommended.Prevents direct skin contact, a primary route of exposure. Nitrile provides good resistance against a range of chemicals. Gloves must be inspected for defects before use and removed properly to avoid contaminating the skin.[7] For prolonged tasks, gloves should be changed every 30-60 minutes.[8]
Body Protection A flame-resistant laboratory coat with long sleeves and a secure closure. Long pants and closed-toe shoes are mandatory.[7]Protects skin from accidental spills and contact. Ensures no skin is exposed between the glove and the sleeve of the lab coat.
Respiratory Not typically required when working within a certified fume hood.[2] However, a NIOSH-approved N95 or P2 (EN 143) respirator must be available for emergency situations, such as a large spill or failure of engineering controls.[1][7]The primary engineering control (fume hood) should prevent inhalation exposure. Respiratory protection is a critical backup for non-routine operations and emergencies.

Step-by-Step Safe Handling Workflow

A disciplined, procedural approach is critical to minimizing risk. The following workflow outlines the key steps for safely using this compound in a laboratory setting.

Workflow Diagram: Safe Handling of this compound

G cluster_prep 1. Pre-Operational Checks cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Post-Operational Cleanup cluster_ppe 4. PPE Removal & Hygiene prep1 Verify Fume Hood Certification prep2 Locate & Test Eyewash/Shower prep1->prep2 prep3 Don Appropriate PPE (Double Glove, Goggles, Lab Coat) prep2->prep3 handle1 Place all equipment in fume hood prep3->handle1 handle2 Weigh solid compound carefully to avoid dust handle1->handle2 handle3 Add solvent slowly to prevent splashing handle2->handle3 handle4 Cap and label all containers immediately handle3->handle4 clean1 Decontaminate glassware with appropriate solvent handle4->clean1 clean2 Wipe down fume hood surfaces clean1->clean2 clean3 Segregate waste into 'Halogenated Organic Waste' clean2->clean3 ppe1 Remove outer gloves (dispose in hood) clean3->ppe1 ppe2 Remove lab coat & goggles outside of work area ppe1->ppe2 ppe3 Remove inner gloves ppe2->ppe3 ppe4 Wash hands thoroughly with soap and water ppe3->ppe4

Caption: A procedural workflow for the safe handling of this compound.

Spill and Exposure Procedures

Immediate and correct action is vital in any emergency situation.

Small Spill (Inside Fume Hood):

  • Alert personnel in the immediate area.

  • Absorb the spill with an inert material such as vermiculite or sand.[7]

  • Using tongs or other tools, scoop the absorbent material into a clearly labeled, sealed container for hazardous waste disposal.

  • Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.

Skin Exposure:

  • Immediately move to the nearest safety shower or sink.

  • Remove any contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[2][11]

  • Seek immediate medical attention. Show the medical staff the Safety Data Sheet for the compound or a similar analogue.[1]

Eye Exposure:

  • Immediately proceed to an eyewash station.

  • Hold the eyelids open and flush the eyes with a gentle, continuous stream of water for at least 15 minutes.[10] It is important to flush from the nose outwards to avoid contaminating the other eye.[10]

  • Remove contact lenses if present and easy to do so.[1][11]

  • Seek immediate medical attention.

Decontamination and Waste Disposal

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Decontamination : All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse the equipment three times with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.

  • Waste Disposal : All solid waste (contaminated gloves, absorbent materials, paper towels) and liquid waste (solutions, solvent rinses) containing this compound must be disposed of in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[12] Never mix this waste with non-halogenated streams, as this can complicate and increase the cost of disposal. Follow all local, state, and national regulations for hazardous waste disposal.[1]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.